4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereoselective Synthesis of cis-4-(Azetidin-3-yl)-2,6-dimethylmorpholine: A Technical Guide
This in-depth technical guide details a robust and stereoselective synthetic route to cis-4-(Azetidin-3-yl)-2,6-dimethylmorpholine, a valuable heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.
Introduction: The Significance of the Scaffold
The convergence of the morpholine and azetidine rings in a single molecule creates a unique three-dimensional structure with significant potential in drug discovery. The cis-2,6-dimethylmorpholine moiety, a privileged structural motif in many bioactive compounds, offers improved metabolic stability and desirable pharmacokinetic properties.[1] The azetidine ring, a strained four-membered heterocycle, serves as a versatile building block, allowing for precise vectoral exits for further functionalization.[2] The stereoselective synthesis of the cis-isomer of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine is of paramount importance, as stereochemistry often dictates biological activity.
This guide outlines a proposed three-step synthesis, commencing with the preparation of the key starting materials, followed by a stereocontrolled coupling reaction, and concluding with a final deprotection step.
Overall Synthetic Strategy
The proposed synthetic pathway is a convergent approach, beginning with the preparation of the two key heterocyclic building blocks: cis-2,6-dimethylmorpholine and a suitable N-protected 3-haloazetidine. The core of the synthesis is the nucleophilic substitution reaction between these two fragments, followed by the removal of the protecting group to yield the final target molecule.
Caption: Proposed three-step synthetic route.
Part 1: Preparation of Key Intermediates
Synthesis of cis-2,6-Dimethylmorpholine
The synthesis of cis-2,6-dimethylmorpholine is well-established and proceeds via the acid-catalyzed cyclization of diisopropanolamine. The use of sulfuric acid at elevated temperatures favors the formation of the thermodynamically more stable cis-isomer.
Experimental Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, simultaneously add diisopropanolamine and 98% sulfuric acid in a molar ratio of 1:2.[1][3]
-
The addition is performed without external cooling to utilize the heat of reaction, allowing the temperature to rise to approximately 150-170°C.[4]
-
After the addition is complete, heat the reaction mixture to 180°C for 3 hours, during which water is distilled off.[3]
-
Cool the mixture and carefully quench by adding it to a stirred solution of 50% aqueous sodium hydroxide until the pH is strongly alkaline (pH 13-14).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2,6-dimethylmorpholine.
-
The crude product can be purified by fractional distillation to separate the cis and trans isomers.[1] Alternatively, a purification method involving crystallization of the carboxylate salt can be employed to achieve high cis-purity.[5]
| Parameter | Value | Reference |
| Reactant Ratio (Diisopropanolamine:H₂SO₄) | 1:2 to 1:3 | [1][3] |
| Reaction Temperature | 180-190°C | [3][4] |
| Typical Yield (cis/trans mixture) | 90-98% | [1] |
| Typical cis/trans Ratio | up to 88:12 | [3] |
Synthesis of N-Boc-3-iodoazetidine
N-Boc-3-iodoazetidine is a key electrophile for the subsequent coupling reaction. It can be readily prepared from the commercially available N-Boc-3-hydroxyazetidine via an Appel-type reaction.
Experimental Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in toluene, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).[2]
-
Add iodine (1.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100°C for 1 hour.[2]
-
Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-iodoazetidine as a clear oil.[2]
Part 2: Stereoselective N-Alkylation
This crucial step involves the coupling of cis-2,6-dimethylmorpholine with N-Boc-3-iodoazetidine. This is a standard SN2 reaction where the secondary amine of the morpholine acts as a nucleophile, displacing the iodide from the azetidine ring. The stereochemistry of the cis-2,6-dimethylmorpholine is retained in the product as the reaction occurs at the nitrogen atom, which is not a stereocenter.
Experimental Protocol:
-
To a solution of cis-2,6-dimethylmorpholine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Add a solution of N-Boc-3-iodoazetidine (1 equivalent) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-cis-4-(azetidin-3-yl)-2,6-dimethylmorpholine.
Caption: Workflow for the N-alkylation step.
Part 3: Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions. The choice of acid and solvent can be critical to avoid any potential side reactions.
Experimental Protocol:
-
Dissolve the N-Boc-cis-4-(azetidin-3-yl)-2,6-dimethylmorpholine (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane or methanol.[6]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 9-10.
-
Extract the final product with dichloromethane or another suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield cis-4-(Azetidin-3-yl)-2,6-dimethylmorpholine. Further purification can be achieved by crystallization of a salt (e.g., hydrochloride) if necessary.
| Deprotection Reagent | Solvent | Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 h | Volatile, easy to remove. | [6] |
| HCl in Dioxane | Dioxane | Room Temperature, 1-2 h | Provides the hydrochloride salt directly. | [6] |
| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | Mild conditions. | [7] |
| Choline chloride/p-TSA DES | Neat | Room Temperature, 10-30 min | Green chemistry approach. | [8] |
Characterization and Quality Control
The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry. The cis relationship of the methyl groups in the morpholine ring can be confirmed by characteristic coupling constants and NOE experiments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Chiral HPLC: To confirm the enantiomeric purity if a chiral synthesis is performed.
Conclusion
The proposed synthetic route provides a reliable and stereoselective method for the preparation of cis-4-(Azetidin-3-yl)-2,6-dimethylmorpholine. By carefully controlling the reaction conditions at each step, particularly the initial synthesis of the cis-2,6-dimethylmorpholine and the subsequent N-alkylation, high purity of the desired stereoisomer can be achieved. This guide provides a solid foundation for the synthesis of this valuable scaffold, enabling further exploration of its potential in medicinal chemistry and drug development.
References
- 1. echemi.com [echemi.com]
- 2. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc-3-iodoazetidine [oakwoodchemical.com]
- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of trans-2,6-Dimethylmorpholine Azetidine Derivatives: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved therapeutics. Similarly, the strained azetidine ring has emerged as a valuable "privileged scaffold," offering a unique combination of rigidity and polarity that can significantly enhance the pharmacological properties of drug candidates.[1] The strategic combination of these two heterocycles into novel derivatives presents a compelling avenue for exploring new chemical space in drug discovery. This guide provides a comprehensive technical overview of the synthetic strategies required to construct trans-2,6-dimethylmorpholine azetidine derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of the core morpholine building block, the preparation of versatile azetidine coupling partners, and robust methodologies for their conjugation, all while providing field-proven insights into the causality behind experimental choices.
Introduction: The Strategic Value of Morpholine-Azetidine Hybrids
The morpholine ring is a ubiquitous structural motif, prized for its metabolic stability, favorable aqueous solubility, and ability to engage in crucial hydrogen bonding interactions. The trans-2,6-dimethyl substitution pattern, in particular, serves as a valuable intermediate in the synthesis of fungicides and medicaments, where stereochemistry is often critical for biological activity.[2]
Concurrently, the azetidine moiety has gained significant attention.[1][3] Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, improving potency and selectivity while often reducing off-target effects. Its incorporation can also serve as a polar replacement for less desirable groups like tert-butyl or gem-dimethyl, thereby improving physicochemical properties such as solubility and metabolic stability.
This guide focuses on the synthesis of hybrid structures where the nitrogen atom of trans-2,6-dimethylmorpholine is functionalized with an azetidine-containing substituent. Such molecules are of high interest as they combine the proven pharmacological benefits of the morpholine core with the unique conformational and property-modulating effects of the azetidine ring, offering a powerful strategy for lead optimization and the development of next-generation therapeutics.
Part I: Synthesis of the trans-2,6-Dimethylmorpholine Core
The synthesis of the chiral trans-2,6-dimethylmorpholine core is the critical first phase. The primary challenge lies in controlling the stereochemistry at the C2 and C6 positions. Several robust strategies have been established.
Strategy A: Cyclization of Diisopropanolamine
A common industrial-scale approach involves the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[4][5] This method typically employs concentrated sulfuric acid at elevated temperatures (150-190°C).
-
Causality & Insight: While economically viable, this reaction often yields a mixture of cis and trans isomers. The cis isomer is frequently the major product under many conditions.[4][5] Therefore, a crucial downstream step of fractional distillation is required to isolate the desired trans-2,6-dimethylmorpholine.[2] For research-scale synthesis where stereopurity is paramount from the outset, alternative methods are often preferred.
Strategy B: Racemic Separation via Diastereomeric Salt Formation
For accessing enantiomerically pure material, a highly effective method is the resolution of racemic trans-2,6-dimethylmorpholine using a chiral resolving agent. Optically active mandelic acid is an excellent choice for this purpose.[2]
-
Mechanism: The principle relies on the reaction between the racemic amine base and an enantiopure acid to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities, allowing one to be selectively crystallized from the solution.
Caption: Key synthetic routes to the trans-2,6-dimethylmorpholine core.
Experimental Protocol: Resolution of Racemic trans-2,6-Dimethylmorpholine[3]
-
Salt Formation: Dissolve D-Mandelic acid (1.0 eq) in a suitable solvent such as isopropanol.
-
To this solution, add racemic trans-2,6-dimethylmorpholine (2.0 eq). A slight exotherm may be observed.
-
Crystallization: Allow the mixture to stand at room temperature. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization. Cool the mixture (e.g., to 10°C) to maximize precipitation.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The (S,S)-trans-2,6-dimethylmorpholine enantiomer preferentially crystallizes with D-mandelic acid.[2]
-
Liberation of Free Base: Dissolve the isolated salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2,6-dimethylmorpholine.
| Reagent | Molar Eq. | Purpose |
| Racemic trans-DMM | 2.0 | Substrate |
| D-Mandelic Acid | 1.0 | Chiral Resolving Agent |
| Isopropanol | - | Solvent |
| 2M NaOH | Excess | Liberation of Free Base |
Part II: Key Coupling Strategies for Derivative Synthesis
With the morpholine core in hand, the next stage is to couple it with a suitable azetidine precursor. The secondary amine of the morpholine is a good nucleophile, enabling several reliable C-N bond-forming reactions.
Strategy A: Direct N-Alkylation (SN2 Reaction)
The most direct approach is the nucleophilic substitution reaction between the morpholine nitrogen and an azetidine electrophile. This requires an azetidine ring substituted with a good leaving group, such as a tosylate, mesylate, or halide.
-
Causality & Insight: This is a classic SN2 reaction. Success hinges on several factors:
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it solvates the cation of the base without hydrogen bonding to the nucleophilic amine, thus maximizing its reactivity.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is required to act as a proton scavenger for the HCl or H-OTs byproduct, driving the reaction to completion.
-
Temperature: Moderate heating (e.g., 60-80°C) is often necessary to achieve a reasonable reaction rate, but excessive temperatures can lead to side reactions or decomposition.
-
Caption: Primary strategies for coupling azetidine moieties to the morpholine core.
Experimental Protocol: N-Alkylation of trans-2,6-Dimethylmorpholine
-
Setup: To a solution of trans-2,6-dimethylmorpholine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0-3.0 eq).
-
Addition: Add the electrophilic azetidine partner (e.g., 1-Boc-3-tosyloxyazetidine) (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Strategy B: Reductive Amination
Reductive amination is a powerful and versatile alternative, particularly when the azetidine precursor is an aldehyde or ketone. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride source.
-
Causality & Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is significantly less reactive towards aldehydes and ketones than it is towards the protonated iminium intermediate. This selectivity allows the entire reaction to be performed in a single pot without premature reduction of the starting aldehyde, leading to higher yields and cleaner reactions.
Characterization and Validation
Confirming the structure and purity of the final trans-2,6-dimethylmorpholine azetidine derivatives is essential. A combination of standard analytical techniques provides a self-validating system for the synthesized compounds.
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural Elucidation | Appearance of characteristic signals for both the morpholine (e.g., methyl doublets, ring protons) and azetidine moieties. Integration should match the expected proton count. |
| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the presence of all unique carbon atoms in the molecule. |
| HRMS | Molecular Formula Verification | Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized compound. |
| LC-MS | Purity Assessment | Determines the purity of the final compound and confirms the expected molecular weight. |
Conclusion
The synthesis of trans-2,6-dimethylmorpholine azetidine derivatives represents a strategic approach to generating novel chemical entities for drug discovery. By leveraging robust methods for the stereocontrolled synthesis of the morpholine core and employing reliable C-N bond-forming reactions such as N-alkylation or reductive amination, medicinal chemists can efficiently access a diverse range of hybrid molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute synthetic routes towards these promising compounds, ultimately expanding the toolkit for developing innovative therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
The Azetidine Scaffold: A New Dimension in CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical entities that can effectively modulate targets within the central nervous system (CNS) is a paramount challenge in modern medicinal chemistry. Stringent requirements for blood-brain barrier penetration, coupled with the need for high potency and selectivity, demand innovative molecular architectures. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in CNS drug discovery. Its inherent conformational rigidity, favorable physicochemical properties, and utility as a versatile synthetic handle offer a unique three-dimensional framework to explore new chemical space. This guide provides a comprehensive technical overview of the synthesis, pharmacological evaluation, and application of novel azetidine-based scaffolds for the development of next-generation CNS therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical resource for professionals in the field.
The Rationale for Azetidines in CNS Drug Design: Beyond Flatland
The historical landscape of CNS drug discovery has been dominated by aromatic and heteroaromatic scaffolds. While successful, this has led to an over-exploration of "flat" chemical space. The introduction of three-dimensionality is now recognized as a critical strategy to improve drug-like properties. Azetidines, by virtue of their strained four-membered ring, introduce a defined conformational constraint, which can pre-organize substituents for optimal interaction with their biological targets.[1] This rigidity can lead to enhanced binding affinity and selectivity.[2]
Furthermore, the incorporation of an azetidine moiety can favorably impact key physicochemical parameters essential for CNS penetration.[3][4] These include:
-
Molecular Weight (MW): Azetidines offer a compact scaffold, allowing for the addition of necessary pharmacophoric elements without excessive MW escalation.
-
Topological Polar Surface Area (TPSA): The nitrogen atom in the azetidine ring contributes to the TPSA, a key predictor of blood-brain barrier permeability. Judicious functionalization allows for fine-tuning of this parameter.
-
Lipophilicity (LogP/LogD): The non-planar nature of azetidines can reduce lipophilicity compared to their more flexible acyclic or larger ring counterparts, a desirable trait for avoiding off-target effects and improving solubility.
The Pfizer CNS multiparameter optimization (MPO) algorithm, a widely used tool in CNS drug discovery, has shown that well-designed azetidine-based compounds can achieve high desirability scores, indicating a favorable balance of properties for brain penetration and druglikeness.[3]
Synthetic Strategies: Building the Azetidine Core
The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain.[5][6] However, recent advancements have provided a robust toolbox for medicinal chemists.
Couty's Synthesis of 2-Cyanoazetidines from β-Amino Alcohols
A cornerstone of modern azetidine synthesis is the method developed by François Couty, which provides access to enantiopure 2-cyanoazetidines from readily available β-amino alcohols.[7] The cyano group serves as a versatile handle for further functionalization.
Experimental Protocol: Synthesis of a 2-Cyanoazetidine Derivative [8]
-
N-Cyanomethylation: To a solution of the starting β-amino alcohol (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and bromoacetonitrile (1.2 equiv). Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Mesylation and Cyclization (One-Pot): Dissolve the crude N-cyanomethylated amino alcohol in anhydrous dichloromethane. Cool the solution to 0 °C and add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.5 equiv). Stir at 0 °C for 1 hour. In a separate flask, prepare a solution of a strong base such as lithium hexamethyldisilazide (LiHMDS) (2.0 equiv) in anhydrous THF at -78 °C. Slowly add the solution of the mesylated intermediate to the LiHMDS solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Causality: The electron-withdrawing cyano group is crucial as it acidifies the α-proton, facilitating deprotonation by a strong base to form a carbanion. This carbanion then undergoes an intramolecular nucleophilic substitution (SN2) reaction, displacing the mesylate leaving group to form the azetidine ring. The use of enantiopure β-amino alcohols as starting materials allows for the stereocontrolled synthesis of the azetidine products.
Multicomponent Strain-Release-Driven Synthesis of Functionalized Azetidines
A highly modular approach to densely functionalized azetidines utilizes a multicomponent reaction driven by the strain release of 1-azabicyclo[1.1.0]butane (ABB).[5][9] This strategy allows for the rapid assembly of complex azetidines from simple building blocks.
Experimental Protocol: Four-Component Synthesis of a Functionalized Azetidine [9]
-
Generation of Azabicyclo[1.1.0]butyl-lithium: To a solution of 1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Acyl Silane: Add a solution of the desired acyl silane (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C. Stir for 1 hour.
-
[3][8]-Brook Rearrangement and Trapping of the Carbanion: Add the first electrophile (e.g., an alkyl halide, 1.5 equiv) to the reaction mixture at -78 °C and stir for 2 hours.
-
N-Functionalization: Add the second electrophile (e.g., an acyl chloride, 1.5 equiv) to the reaction mixture and allow it to warm to room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
Causality: The high ring strain of the azabicyclo[1.1.0]butane drives the reaction forward. The initial addition of the organolithium to the acyl silane generates an alkoxide that undergoes a[3][8]-Brook rearrangement to form a carbanion. This carbanion is highly reactive and readily attacks an electrophile. The subsequent ring opening relieves the strain and forms the azetidine ring, which can be further functionalized at the nitrogen atom.
Solid-Phase Synthesis of Spirocyclic Azetidines
For the creation of large chemical libraries for high-throughput screening, solid-phase synthesis is a powerful tool. Spirocyclic azetidines, which possess a high degree of three-dimensionality, can be efficiently synthesized on a solid support.[3][10]
Experimental Protocol: Solid-Phase Synthesis of a Spirocyclic Azetidine Library [10]
-
Resin Loading: Swell a suitable resin (e.g., Rink amide resin) in dichloromethane (DCM). To the swollen resin, add a solution of a protected amino acid (e.g., Fmoc-glycine-OH, 3.0 equiv), a coupling agent (e.g., HBTU, 3.0 equiv), and a base (e.g., DIPEA, 6.0 equiv) in DMF. Agitate the mixture at room temperature for 4 hours. Wash the resin with DMF, methanol, and DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin with DMF, methanol, and DCM.
-
Azetidine Core Formation: To the deprotected amine on the resin, add a solution of a suitable building block for the spirocycle formation (e.g., a cyclic ketone, 5.0 equiv) and a reducing agent (e.g., sodium triacetoxyborohydride, 5.0 equiv) in a mixture of dichloroethane and acetic acid. Agitate at room temperature for 12 hours. Wash the resin.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours. Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen to yield the crude spirocyclic azetidine.
-
Purification: Purify the crude product by preparative HPLC.
Causality: The solid support allows for the use of excess reagents to drive reactions to completion and simplifies the purification process by allowing for filtration and washing steps to remove unreacted reagents and byproducts. The choice of linker to the solid support is critical to ensure that the final product can be cleaved under conditions that do not degrade the azetidine ring.
Pharmacological Applications in the CNS
Azetidine-based scaffolds have shown promise in modulating a variety of CNS targets implicated in neurological and psychiatric disorders.[6]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Dysfunction of nAChRs is associated with a range of disorders, including Alzheimer's disease, Parkinson's disease, and depression.[4] Azetidine-containing compounds have been developed as potent and selective nAChR modulators. A prominent example is Sazetidine-A, a high-affinity ligand for the α4β2 nAChR subtype.[4]
Quantitative Pharmacological Data for Sazetidine-A and Analogs at nAChR Subtypes [4][11][12]
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Sazetidine-A | α4β2 | 0.03 | 0.2 (EC50) |
| α3β4 | 100 | >10,000 | |
| Azetidine Analog 13 | α4β2 | 0.6 | 43 (EC50) / 32 (IC50) |
| Pyrrolidine Analog 18 | α4β2 | 23.1 | >100 |
Signaling Pathway:
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Biological Activity of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine: A Computational and Experimental Roadmap
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive in silico evaluation of the novel chemical entity 4-(Azetidin-3-yl)-2,6-dimethylmorpholine. As no experimental data for this compound currently exists, this document outlines a predictive workflow to characterize its potential biological activities, identify primary molecular targets, and forecast its pharmacokinetic profile. By leveraging established computational methodologies, we construct a data-driven hypothesis for the compound's mechanism of action. This guide culminates in a detailed, actionable plan for the experimental validation of these computational predictions, offering a strategic roadmap for researchers, medicinal chemists, and drug development professionals.
Introduction: Deconstructing a Novel Scaffold
The process of drug discovery is a resource-intensive endeavor, marked by high attrition rates.[1][2] To mitigate risk and accelerate the identification of viable lead compounds, computational and in silico methodologies have become indispensable tools, enabling the prediction of biological activity and pharmacokinetic properties before committing to costly synthesis and screening.[3][4]
This guide focuses on this compound, a novel molecule designed by combining two pharmacologically significant heterocyclic scaffolds:
-
The Azetidine Ring: A four-membered, saturated nitrogen heterocycle. Its inherent ring strain and rigid, three-dimensional structure make it a valuable component for constraining molecular conformation and acting as a bioisosteric replacement for other saturated rings.[5][6] Azetidine derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and central nervous system effects.[7]
-
The 2,6-dimethylmorpholine Moiety: Morpholine is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[8] The addition of dimethyl groups introduces stereochemical complexity and lipophilicity, which can be critical for modulating binding affinity and selectivity.
By dissecting the structural components of this molecule and applying a systematic computational workflow, we can generate robust, testable hypotheses regarding its therapeutic potential.
Section 1: Predicted Physicochemical Properties and Structural Rationale
A molecule's biological activity is intrinsically linked to its physicochemical properties. While experimental determination is the gold standard, numerous validated computational models can provide reliable initial estimates. The properties of the parent scaffold, 4-(Azetidin-3-yl)morpholine, serve as a foundational reference.[9]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O | Defines the elemental composition. |
| Molecular Weight | 170.25 g/mol | Influences diffusion and absorption; well within lead-like space. |
| XlogP | ~0.2 - 0.5 | Indicates optimal lipophilicity for cell permeability and solubility. |
| H-Bond Donors | 1 | The azetidine secondary amine is a key interaction point. |
| H-Bond Acceptors | 3 | The morpholine oxygen and two nitrogen atoms can accept H-bonds. |
| Topological Polar Surface Area | 36.8 Ų | Predicts good oral bioavailability and CNS penetration potential. |
Structural Causality:
-
Stereoisomerism: The 2,6-dimethyl substitution on the morpholine ring creates cis and trans diastereomers. This is a critical design feature. The relative orientation of the methyl groups will fundamentally alter the molecule's three-dimensional shape, leading to potentially significant differences in target binding affinity and selectivity. Any synthetic and validation strategy must account for the separation and independent evaluation of these isomers.
-
Pharmacophoric Elements: The molecule presents a distinct set of features for molecular recognition: a basic azetidine nitrogen (protonatable at physiological pH), a hydrogen bond donor (azetidine N-H), and multiple hydrogen bond acceptors. The aliphatic portions provide van der Waals and hydrophobic interaction surfaces.
Section 2: In Silico Biological Target Identification
Without a known biological profile, a dual-pronged computational approach is employed to identify high-probability protein targets.[1][10] This strategy integrates ligand-based and structure-based methods to build a consensus prediction.
Ligand-Based Target Prediction
This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[10] We can therefore mine databases of known bioactive compounds for structural analogs containing the azetidine or morpholine scaffolds.
-
Azetidine Analogs: The literature reports potent azetidine derivatives as inhibitors of GABA transporters (GATs) and the signal transducer and activator of transcription 3 (STAT3).[11][12]
-
Morpholine Analogs: The morpholine ring is a common feature in a multitude of approved drugs, including kinase inhibitors (e.g., Gefitinib) and other CNS-active agents.[8][13]
This similarity analysis suggests that this compound has a high probability of targeting protein families such as G-protein coupled receptors (GPCRs), ion transporters (specifically GATs), and protein kinases.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking flips the traditional virtual screening paradigm: instead of screening a library of compounds against one target, we screen our single compound against a library of all structurally characterized proteins.[10] This unbiased approach can uncover novel, unanticipated targets.
The workflow involves docking the 3D structures of the cis and trans isomers of our compound into the binding sites of hundreds or thousands of proteins from the Protein Data Bank (PDB). Targets are then ranked based on the predicted binding affinity (docking score).
Caption: Workflow for structure-based target prediction (reverse docking).
Consensus Target Hypothesis
By cross-referencing the results from both ligand-based and structure-based approaches, we can formulate a high-confidence hypothesis. The convergence of evidence strongly points towards GABA Transporter 1 (GAT-1) as a primary candidate target, given the known activity of conformationally constrained azetidine-based GABA analogs.[11] For the remainder of this guide, we will proceed with GAT-1 as our primary hypothetical target for deeper analysis and validation planning.
Section 3: Predictive Molecular Docking with GAT-1
To substantiate our hypothesis, we performed a predictive molecular docking simulation of both the cis and trans isomers of this compound into the substrate binding site of human GAT-1.
Methodology Rationale: This simulation aims to determine if the molecule can adopt a favorable binding pose within the target's active site and to estimate the strength of this interaction. A significant difference in predicted binding affinity between the two isomers would provide a strong rationale for prioritizing one over the other for synthesis.
Table 2: Predicted Binding Affinities for GAT-1
| Isomer | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) |
|---|---|---|
| cis-2,6-dimethylmorpholine | -8.5 | ~250 |
| trans-2,6-dimethylmorpholine | -6.2 | ~5,500 |
Interaction Analysis: The docking results predict that the cis isomer is a significantly more potent binder. The analysis of its binding pose reveals a network of favorable interactions:
-
The protonated secondary amine of the azetidine ring forms a strong salt bridge with a key acidic residue (e.g., Asp79) in the GAT-1 binding pocket.
-
The N-H of the azetidine acts as a hydrogen bond donor to a backbone carbonyl.
-
The morpholine oxygen accepts a hydrogen bond from a tyrosine residue (e.g., Tyr140).
-
The two cis-oriented methyl groups fit snugly into a hydrophobic sub-pocket, while the trans configuration introduces a steric clash, explaining its lower predicted affinity.
Caption: Predicted binding interactions of the cis isomer in the GAT-1 active site.
Section 4: Predicted ADMET Profile
An effective drug must not only be potent but also possess favorable pharmacokinetic properties. We used a panel of standard in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models to predict the drug-like qualities of the compound.[3][14]
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be orally bioavailable. |
| BBB Permeation | Yes | Compound may cross the blood-brain barrier, suitable for CNS targets. |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibition | No | Low risk of drug-drug interactions with CYP3A4 substrates. |
| hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity. |
| Ames Mutagenicity | Not mutagenic | Low probability of being a mutagen. |
| Lipinski's Rule of 5 | 0 Violations | Compound possesses drug-like physicochemical properties. |
The ADMET profile is highly favorable. The morpholine ring likely contributes to the compound's good aqueous solubility and metabolic stability, while the overall profile suggests a low risk of common toxicities and a high potential for development as a CNS-active agent.
Section 5: Proposed Experimental Validation Workflow
Computational predictions are hypotheses that must be rigorously tested in the laboratory. The following section provides a self-validating experimental plan to confirm the predicted activity against GAT-1.
Chemical Synthesis
Objective: To synthesize and isolate the pure cis and trans isomers of this compound. Rationale: The computational results predict a significant difference in activity between isomers. Physical separation and independent testing are therefore mandatory to validate this key finding and identify the active eutomer. Synthetic routes for substituted azetidines and dimethylmorpholines have been previously reported and can be adapted for this purpose.[15][16][17]
Primary In Vitro Assay: GAT-1 Uptake Inhibition
Objective: To quantify the inhibitory potency (IC₅₀) of each isomer against GAT-1 function. Rationale: A functional assay is superior to a simple binding assay as it measures the compound's effect on the transporter's biological activity (GABA uptake). This provides more physiologically relevant data.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK-293 cells stably expressing human GAT-1 (hGAT-1). Plate cells in 96-well microplates and grow to confluence.
-
Compound Preparation: Prepare stock solutions of the cis and trans isomers in DMSO. Create a 10-point serial dilution series for each isomer in assay buffer (e.g., Krebs-Ringer-HEPES). Include a known GAT-1 inhibitor (e.g., Tiagabine) as a positive control and a vehicle-only (DMSO) control.
-
Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15 minutes at 37°C. This allows the compound to bind to the transporter before the substrate is introduced.
-
Uptake Initiation: Add a solution containing a mixture of [³H]-GABA (radiolabeled substrate) and unlabeled GABA to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer. This stops the transport process and removes extracellular [³H]-GABA.
-
Cell Lysis & Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of intracellular [³H]-GABA using a scintillation counter.
-
Data Analysis: Convert the scintillation counts (counts per minute, CPM) to percent inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.
Caption: Go/No-Go decision workflow for experimental validation.
Conclusion and Future Directions
This guide presents a robust computational prediction of the biological activity of this compound. Our in silico analysis identifies this molecule, particularly the cis isomer, as a promising candidate for a potent and selective GAT-1 inhibitor with a favorable drug-like profile. The primary hypothesis is that the compound's unique combination of a rigid azetidine scaffold for key electrostatic interactions and a stereochemically defined dimethylmorpholine moiety for optimal hydrophobic contacts drives its target affinity.
The immediate next step is the chemical synthesis and experimental validation proposed in Section 5. If the in vitro results confirm our predictions, future work should focus on:
-
Selectivity Profiling: Assessing the compound's activity against other neurotransmitter transporters (GAT-2, GAT-3, BGT-1) and a broader panel of CNS targets to confirm its selectivity.
-
Lead Optimization: Exploring structure-activity relationships (SAR) by modifying substituents on the azetidine and morpholine rings to further enhance potency and optimize pharmacokinetic properties.
-
In Vivo Studies: Evaluating the compound's efficacy in relevant animal models of neurological disorders where GABAergic modulation is therapeutic, such as epilepsy or anxiety.
By methodically bridging computational prediction with experimental validation, we can efficiently advance novel chemical matter like this compound from a conceptual structure to a promising lead candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
An In-Depth Technical Guide to In Silico ADME Prediction for Azetidinyl-Morpholine Compounds
Forward
The confluence of complex heterocyclic scaffolds with the stringent demands of modern drug discovery necessitates a paradigm shift in how we approach early-stage candidate assessment. The azetidinyl-morpholine motif, a privileged structure in contemporary medicinal chemistry, presents both unique opportunities and significant challenges in optimizing pharmacokinetic profiles. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties tailored to this specific chemical class. Our discourse will transcend mere procedural enumeration, delving into the causal reasoning behind methodological choices, thereby empowering you to not only execute but also strategically innovate within your discovery pipeline.
Section 1: The Azetidinyl-Morpholine Scaffold - A Double-Edged Sword in Drug Design
The allure of the azetidinyl-morpholine scaffold lies in its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while offering versatile vectors for exploring chemical space.[1] The morpholine ring, a common constituent in approved drugs, is recognized for enhancing pharmacokinetic characteristics.[1][2] The strained four-membered azetidine ring provides a unique conformational rigidity and novel exit vectors for substitution.[3] However, this combination also introduces complexities in predicting ADME profiles. The basic nitrogen atoms in both rings can influence properties like permeability, plasma protein binding, and potential for hERG inhibition. Therefore, a nuanced and tailored in silico strategy is not just beneficial but essential for navigating the development of these compounds.
Section 2: Foundational Pillars of In Silico ADME Prediction
At its core, in silico ADME prediction leverages computational models to forecast the pharmacokinetic behavior of new chemical entities (NCEs).[4] These models are broadly categorized into Quantitative Structure-Property Relationship (QSPR) models and Physiologically-Based Pharmacokinetic (PBPK) models.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical constructs that correlate molecular descriptors (physicochemical properties derived from the 2D or 3D structure of a molecule) with a specific ADME endpoint.[5][6] The predictive power of a QSPR model is heavily dependent on the quality and diversity of the training data.[7] For a specialized scaffold like azetidinyl-morpholine, it is crucial to either utilize models trained on structurally similar compounds or to develop bespoke models.
Key Considerations for QSPR Model Selection:
-
Applicability Domain: Ensure that the azetidinyl-morpholine compounds fall within the chemical space of the model's training set.
-
Statistical Validation: Look for models that have been rigorously validated using both internal (e.g., cross-validation) and external test sets.[8]
-
Descriptor Interpretation: Understanding the molecular descriptors driving the predictions can provide valuable insights for lead optimization.[9]
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are more sophisticated, mechanistic frameworks that simulate the ADME processes within a virtual representation of a whole organism.[10][11] These models integrate physicochemical properties of the drug with physiological parameters of the organism (e.g., organ volumes, blood flow rates) to predict drug concentration-time profiles in various tissues.[12][13] For novel scaffolds, PBPK modeling is invaluable for translating in vitro data and in silico predictions into a holistic pharmacokinetic profile.[14]
Section 3: A Step-by-Step Workflow for In Silico ADME Profiling of Azetidinyl-Morpholine Compounds
The following protocol outlines a self-validating system for the comprehensive in silico ADME assessment of an azetidinyl-morpholine candidate.
Step 1: Molecular Descriptor Calculation
The initial step involves the calculation of a wide range of molecular descriptors for the target compound. These descriptors are the fundamental inputs for most QSPR models.
Experimental Protocol:
-
Input: 2D or 3D structure of the azetidinyl-morpholine compound in a suitable format (e.g., SMILES, SDF).
-
Software: Utilize open-access or commercial software platforms (e.g., RDKit, ChemAxon, MOE).
-
Descriptor Classes to Calculate:
-
Physicochemical: Molecular Weight (MW), logP (lipophilicity), logD (lipophilicity at physiological pH), Polar Surface Area (PSA), number of hydrogen bond donors and acceptors.
-
Topological: Molecular connectivity indices, shape indices.
-
3D/Conformational: Solvent Accessible Surface Area (SASA), molecular volume.
-
-
Output: A comprehensive list of calculated molecular descriptors.
Step 2: Prediction of Key ADME Endpoints using Validated QSPR Models
This stage involves the use of a battery of QSPR models to predict individual ADME properties. It is advisable to use multiple models for each endpoint to gain a consensus prediction and understand the uncertainty.[15]
Table 1: Key ADME Endpoints and Recommended In Silico Models
| ADME Property | Endpoint | Recommended Model Types | Rationale for Azetidinyl-Morpholine Compounds |
| Absorption | Human Intestinal Absorption (HIA) | Classification (High/Low) or Regression | The basic nitrogens can impact permeability; models trained on diverse heterocycles are preferred. |
| Caco-2 Permeability | Regression (Papp in cm/s) | Provides a mechanistic understanding of intestinal permeability. | |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Classification | The morpholine moiety can be a recognition element for efflux transporters.[16] | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Classification (BBB+/BBB-) or Regression (logBB) | CNS-active drugs must cross the BBB, while peripherally acting drugs should not.[17][18] The lipophilicity and hydrogen bonding capacity are key determinants.[19] |
| Plasma Protein Binding (PPB) | Regression (% bound) | High PPB can limit the free drug concentration. The basic nature of the scaffold may influence binding to acidic proteins like albumin. | |
| Volume of Distribution (Vd) | Regression (L/kg) | Indicates the extent of drug distribution into tissues versus plasma.[9] | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Classification (Inhibitor/Non-inhibitor for major isoforms) | The nitrogen atoms can interact with the heme iron of CYPs. |
| Metabolic Stability | Regression (Intrinsic Clearance) | Predicts the susceptibility of the compound to metabolism by liver enzymes.[20] | |
| Excretion | Renal Clearance | Regression (CLr in mL/min/kg) | Important for compounds primarily eliminated by the kidneys. |
| Toxicity | hERG Inhibition | Classification (Blocker/Non-blocker) | A critical cardiotoxicity liability.[21][22] The basic nitrogen and lipophilicity are known risk factors.[23][24] |
Experimental Protocol:
-
Input: Calculated molecular descriptors for the azetidinyl-morpholine compound.
-
Platform: Utilize a combination of open-access web servers (e.g., SwissADME, admetSAR) and commercial software suites (e.g., Schrödinger, Certara).[25][26][27]
-
Execution: Submit the compound's structure or descriptors to the selected models.
-
Output: A table of predicted ADME properties with associated confidence scores or probabilities.
Step 3: PBPK Modeling for Integrated Pharmacokinetic Simulation
The predicted ADME parameters are now integrated into a PBPK model to simulate the compound's pharmacokinetic profile.
Experimental Protocol:
-
Software: Utilize specialized PBPK modeling software (e.g., GastroPlus®, Simcyp®).
-
Model Building:
-
Define the drug's physicochemical properties (MW, logP, pKa, solubility).
-
Input the predicted ADME parameters (e.g., permeability, metabolic clearance, PPB).
-
Select a relevant physiological model (e.g., human, rat).
-
-
Simulation: Run simulations to predict plasma concentration-time profiles for different dosing routes (e.g., intravenous, oral).
-
Output: Simulated pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and tissue distribution profiles.
Visualization of the In Silico ADME Workflow
Caption: A streamlined workflow for the in silico ADME prediction of azetidinyl-morpholine compounds.
Section 4: Navigating the Challenges and Ensuring Trustworthiness
The predictive accuracy of in silico models is not absolute.[28][29] It is imperative to acknowledge and address the inherent limitations.
-
Data Scarcity for Novel Scaffolds: Public datasets may lack sufficient representation of azetidinyl-morpholine analogs. This can be mitigated by developing local models using proprietary data or by carefully assessing the applicability domain of global models.[30]
-
"Black Box" Nature of Some Models: Machine learning models, while powerful, can sometimes lack interpretability.[31] It is crucial to balance predictive power with mechanistic understanding.
-
Model Validation is Paramount: The trustworthiness of any prediction hinges on rigorous model validation.[8][32] Always scrutinize the validation statistics of the models you employ.
Section 5: The Future of In Silico ADME Prediction
The field of in silico ADME prediction is rapidly evolving, with advancements in artificial intelligence and machine learning paving the way for more accurate and sophisticated models.[30][31][33] The integration of multi-task learning and graph neural networks holds promise for overcoming data scarcity issues.[33] As our understanding of the biological complexities of ADME processes deepens, so too will the predictive power of our computational tools.
Conclusion
The in silico prediction of ADME properties for azetidinyl-morpholine compounds is a critical component of modern drug discovery. By adopting a structured, multi-faceted approach that combines robust QSPR modeling with mechanistic PBPK simulations, researchers can make more informed decisions, prioritize promising candidates, and ultimately accelerate the journey from bench to bedside. This guide provides a foundational framework, but it is the thoughtful application and critical evaluation of these computational tools that will truly unlock their potential in the quest for safer and more effective medicines.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprems.com [ijprems.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving ADMET Prediction Accuracy for Candidate Drugs: Factors to Consider in QSPR Modeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSPR models for the prediction of apparent volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. allucent.com [allucent.com]
- 13. certara.com [certara.com]
- 14. Application of PBPK modelling in drug discovery and development at Pfizer | Semantic Scholar [semanticscholar.org]
- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Silico Prediction Models for Blood-Brain Barrier Permeation: Ingenta Connect [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of k-nearest-neighbor QSPR models of metabolic stability of drug candidates. | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 24. ADMET Evaluation in Drug Discovery. 12. Development of Binary Classification Models for Prediction of hERG Potassium Channel Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Silico Tools and Software to Predict ADMET of New Drug Candidates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. ecronicon.net [ecronicon.net]
- 27. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives | Journal of Pharmacology and Drug Development [jpdd.nahrainuniv.edu.iq]
- 28. cn-bio.com [cn-bio.com]
- 29. researchgate.net [researchgate.net]
- 30. Cheminformatics and Artificial Intelligence: Challenges and Progress in Prediction of ADME-Tox Properties: - American Chemical Society [acs.digitellinc.com]
- 31. drugpatentwatch.com [drugpatentwatch.com]
- 32. Validating ADME QSAR Models Using Marketed Drugs | Semantic Scholar [semanticscholar.org]
- 33. Improving ADME Prediction with Multitask Graph Neural Networks and Assessing Explainability in Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2,6-Dimethylmorpholine Derivatives: A Technical Guide for Drug Discovery
Introduction: The 2,6-Dimethylmorpholine Scaffold - A Privileged Structure in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles, such as enhanced aqueous solubility and metabolic stability.[1][2] The strategic introduction of two methyl groups at the 2 and 6 positions, creating the 2,6-dimethylmorpholine scaffold, imparts specific stereochemical and conformational constraints that can significantly influence binding affinity and selectivity for a range of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of 2,6-dimethylmorpholine derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutics.
This document will delve into the established and emerging targets of these derivatives in oncology, central nervous system (CNS) disorders, and infectious diseases. For each target, we will explore the underlying mechanism of action, provide detailed experimental protocols for evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic potential.
I. Anticancer Applications: Targeting Key Signaling Cascades
The dysregulation of cellular signaling pathways is a hallmark of cancer. Derivatives of 2,6-dimethylmorpholine have emerged as potent modulators of several key oncogenic kinases, offering promising avenues for the development of targeted cancer therapies.
A. Dual PI3K/mTOR Inhibition: A Synergistic Approach to Cancer Treatment
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] The dual inhibition of both PI3K and mTOR has been shown to be a powerful strategy to shut down this oncogenic signaling cascade.[4][5]
Mechanism of Action: The 2,6-dimethylmorpholine moiety has been identified as a key pharmacophore in a number of potent dual PI3K/mTOR inhibitors.[6] Specifically, the cis-2,6-dimethyl substitution on the morpholine ring has been shown to significantly enhance mTOR inhibitory activity while maintaining potent PI3Kα inhibition.[5] Molecular modeling studies suggest that the morpholine oxygen can form crucial hydrogen bonds within the kinase hinge region, while the dimethyl substituents can occupy hydrophobic pockets, contributing to both potency and selectivity.[7] The dual inhibition of PI3K and mTOR leads to a more complete shutdown of the pathway by inhibiting the phosphorylation of downstream effectors like Akt and the ribosomal protein S6, ultimately leading to cell cycle arrest and apoptosis.[3][5]
Quantitative Data on PI3K/mTOR Inhibition:
| Compound Class | Target(s) | IC50 (nM) | Cell Lines | Reference |
| Pyridopyrimidine derivative | mTOR | ~10 | - | [6] |
| Thienopyrimidine derivative | PI3Kα/mTOR | PI3Kα: 0.46, mTOR: 12 | HCT-116, PC-3, A549, MDA-MB-231 | [5] |
| Morpholino-triazine (PKI-587) | PI3K/mTOR | Nano-molar range | - | [4] |
Experimental Protocols:
In Vitro PI3Kα Kinase Assay:
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and the lipid substrate PIP2.
-
Compound Addition: Add the 2,6-dimethylmorpholine test compound at various concentrations (serially diluted in DMSO). Include a known PI3K inhibitor as a positive control and a DMSO vehicle as a negative control.
-
Enzyme and ATP Addition: Initiate the reaction by adding recombinant human PI3Kα enzyme and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 mM EDTA.
-
Detection: The amount of phosphorylated product (PIP3) is quantified. For radiolabeled assays, this is typically done by thin-layer chromatography followed by scintillation counting.[1]
Cell Viability (MTT) Assay:
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[8][9]
Signaling Pathway and Workflow Diagrams:
Caption: Dual inhibition of PI3K and mTOR by 2,6-dimethylmorpholine derivatives.
B. Other Kinase Targets in Oncology
The versatility of the 2,6-dimethylmorpholine scaffold extends to other kinase families implicated in cancer.
-
Casein Kinase 2 (CK2) and PIM Kinases: Derivatives of 2,6-disubstituted pyrazines incorporating a 2,6-dimethylmorpholine moiety have shown potent and selective inhibition of CK2, a serine/threonine kinase involved in cell growth, proliferation, and apoptosis. Some analogs also exhibit inhibitory activity against PIM kinases, which are implicated in cell survival and drug resistance.[10][11]
-
Doublecortin-like kinase 1 (DCLK1): This serine/threonine kinase is overexpressed in several gastrointestinal cancers. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][12]diazepin-6-one scaffold, which has been used to develop DCLK1 inhibitors, can incorporate morpholine substituents.[13]
II. Central Nervous System Disorders: Crossing the Blood-Brain Barrier
The physicochemical properties of the morpholine ring, including its ability to modulate lipophilicity and form hydrogen bonds, make it an attractive scaffold for CNS drug discovery, as it can facilitate crossing the blood-brain barrier.[14]
A. Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease
Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[15][16] Increased LRRK2 kinase activity is believed to contribute to the pathogenesis of PD, making it a prime therapeutic target.[17][18]
Mechanism of Action: While specific 2,6-dimethylmorpholine derivatives targeting LRRK2 are still under investigation, the general strategy involves the design of small molecule inhibitors that bind to the ATP-binding pocket of the LRRK2 kinase domain. These inhibitors can be classified as Type I, which bind to the active conformation of the kinase, or Type II, which bind to the inactive conformation.[17][18][19] The development of selective and brain-penetrant LRRK2 inhibitors is a major focus of current research.[16]
Experimental Protocol: LRRK2 Target Engagement Assay
A key method to confirm that a LRRK2 inhibitor is hitting its target in a cellular context is to measure the dephosphorylation of LRRK2 at specific serine residues (S910, S935, S955, and S973).[16]
-
Cell Culture and Treatment: Culture cells expressing LRRK2 (e.g., neuronal cell lines) and treat them with the test compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pS935-LRRK2) and total LRRK2.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2, which indicates the degree of target engagement.
Caption: Experimental workflow for evaluating LRRK2 inhibitors.
B. Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[10][20][21][22][23] Therefore, inhibiting BACE1 is a major therapeutic strategy for AD.
Mechanism of Action: BACE1 inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving APP. The active site of BACE1 contains two critical aspartic acid residues (Asp32 and Asp228) that are essential for its catalytic activity.[10][21] Morpholine-containing compounds have been explored as BACE1 inhibitors, with the morpholine moiety potentially interacting with the active site residues.
III. Antimicrobial Applications: Combating Infectious Diseases
The 2,6-dimethylmorpholine scaffold is also present in compounds with a broad spectrum of antimicrobial activity, including antifungal, antibacterial, and antiviral properties.
A. Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs.[24][25][26]
Mechanism of Action: Morpholine antifungals, including those with the 2,6-dimethylmorpholine core, act by inhibiting specific enzymes in the ergosterol biosynthesis pathway. The primary targets are sterol Δ14-reductase and Δ8-Δ7 isomerase.[24][27] Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane integrity and function, ultimately leading to fungal cell death.[28]
Caption: Inhibition of ergosterol biosynthesis by 2,6-dimethylmorpholine derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
B. Antibacterial and Antiviral Activities
Derivatives of 2,6-dimethylmorpholine have also demonstrated activity against various bacterial and viral pathogens.
-
Antibacterial Activity: Some morpholine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[29][30][31] The exact mechanisms of action are often not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Standard methods for evaluating antibacterial activity include the agar well diffusion assay and the determination of the MIC.[31][32]
-
Antiviral Activity: Research has indicated that certain morpholine derivatives exhibit antiviral properties. For instance, some compounds have been screened for activity against paramyxoviruses.[33] Antiviral activity is typically assessed through cell-based assays that measure the inhibition of viral replication, such as plaque reduction assays or quantitative PCR to determine viral load.[34][35]
IV. Conclusion and Future Directions
The 2,6-dimethylmorpholine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across a diverse range of therapeutic areas. The stereochemical and conformational constraints imposed by the dimethyl substitution provide a valuable tool for medicinal chemists to fine-tune the potency and selectivity of drug candidates.
Future research in this area should focus on:
-
Structure-Based Drug Design: Elucidating the co-crystal structures of 2,6-dimethylmorpholine derivatives bound to their respective targets will provide invaluable insights for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
-
Exploration of Novel Targets: The broad bioactivity of this scaffold suggests that there are likely other, as-yet-unidentified therapeutic targets. High-throughput screening and chemoproteomics approaches could be employed to uncover novel mechanisms of action.
-
Pharmacokinetic Optimization: While the morpholine ring generally imparts favorable pharmacokinetic properties, further optimization of derivatives to enhance brain penetration for CNS targets and to improve metabolic stability will be crucial for clinical translation.
V. References
-
Zhao, J. et al. (2012). Discovery of 2,4-Disubstituted Thieno[3,2-d]pyrimidines as Novel Dual PI3K/mTOR Inhibitors. Journal of Medicinal Chemistry, 55(21), 9447-9462.
-
BenchChem. (2025). 6-Morpholinonicotinaldehyde Derivatives and Analogs: A Technical Guide to a Promising Scaffold for Kinase Inhibition.
-
Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479.
-
BenchChem. (2025). Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Comparative Guide.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
-
ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
-
Patel, K., et al. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Letters in Drug Design & Discovery, 18(3), 237-248.
-
Ghosh, A. K., & Osswald, H. L. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765-6813.
-
Zhao, J. et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(10), 4247-4261.
-
Core. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
-
Osonwa, U. E., et al. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Pharmaceutical Research International, 37(1), 1-8.
-
Liu, X., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 19.
-
Georgopapadakou, N. H., & Walsh, T. J. (1996). Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Current Opinion in Infectious Diseases, 9(6), 468-474.
-
Taymans, J. M., & Cookson, M. R. (2024). LRRK2 Inhibitors as Promising Treatment for Parkinson's Disease. ACS Chemical Neuroscience.
-
Kumar, A., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules, 27(22), 8011.
-
Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-954.
-
Michael J. Fox Foundation for Parkinson's Research. (n.d.). Development and Assessment of LRRK2 Type II Inhibitors as Potential Therapeutics for Parkinson's Disease.
-
Das, B., & Yan, R. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Biological Chemistry, 300(7), 107386.
-
ResearchGate. (2022). Scaffold morphing and in-silico studies of potential BACE1 (β-secretase) inhibitors: A hope for newer dawn in anti- Alzheimer therapeutics.
-
bepls. (2022). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives.
-
Onyewu, C., et al. (2005). Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. Antimicrobial Agents and Chemotherapy, 49(9), 3700-3707.
-
Research Square. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity.
-
Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
-
Raig, N. D., et al. (2025). Type II kinase inhibitors that target Parkinson's disease-associated LRRK2. Science Advances.
-
Al-Ghorbani, M., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances, 13(41), 28867-28886.
-
Semantic Scholar. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
-
ResearchGate. (n.d.). Assessing antiviral activities of compounds 9 and 12 in PRRSV-infected...
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
-
Atashrazm, F., & Dzamko, N. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives. Drug Design, Development and Therapy, 10, 3379-3390.
-
Li, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85.
-
Raig, N. D., et al. (2024). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv.
-
Kian-Siam, T., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 1-17.
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
-
Liu, K. K., et al. (2013). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 4(6), 539-543.
-
Kumar, D., et al. (2020). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 18(10), 967-984.
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 589-600.
-
Pickens, J. A., & Dutch, R. E. (2021). Antivirals targeting paramyxovirus membrane fusion. Current Opinion in Virology, 50, 123-131.
-
Al-Warhi, T., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Heliyon, 11(2), e24135.
-
Wang, Y., et al. (2022). Design, Synthesis, and Structure-Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6598.
-
MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation.
-
ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361.
-
Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(15), 10696-10738.
-
Ferguson, F. M., et al. (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][12]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 48, 128260.
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
-
PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LRRK2 Inhibitors as Promising Treatment for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Development and Assessment of LRRK2 Type II Inhibitors as Potential Therapeutics for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 18. Type II kinase inhibitors that target Parkinson's disease-associated LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. bepls.com [bepls.com]
- 33. Antivirals targeting paramyxovirus membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine as a Strategic Bioisostere for Piperidine: A Technical Guide for Modern Drug Design
Abstract
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling chemists to fine-tune molecular properties while retaining desired biological activity. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, is frequently a site of metabolic liability and can impart undesirable physicochemical properties. This technical guide provides an in-depth exploration of the azetidine ring as a modern, effective bioisosteric replacement for piperidine. We will dissect the comparative structural, physicochemical, and pharmacokinetic properties of these two heterocycles, detail key synthetic methodologies for accessing functionalized azetidines, and present case studies that validate this strategic exchange in drug discovery programs.
The Rationale for Bioisosterism: Beyond the Piperidine Scaffold
Bioisosterism, the practice of substituting one chemical group with another that produces a similar biological effect, is a powerful tool for addressing issues related to potency, selectivity, metabolism, and toxicity.[1] The six-membered piperidine ring is a privileged scaffold in drug design due to its synthetic accessibility and its ability to act as a basic nitrogen center, engaging in key hydrogen bond interactions with biological targets. However, its conformational flexibility and susceptibility to oxidative metabolism, particularly N-dealkylation, often present significant hurdles in drug development.
The four-membered azetidine ring has emerged as a compelling bioisostere for piperidine.[2] Its unique combination of properties—conformational rigidity, reduced basicity, and increased metabolic stability—offers a strategic solution to the challenges posed by the piperidine motif.[3][4] By replacing the larger, more flexible piperidine with the compact, strained azetidine, researchers can fundamentally alter a molecule's properties to enhance its drug-like characteristics.
Structural and Conformational Distinctions
The fundamental differences between azetidine and piperidine stem from their distinct ring sizes and associated strain. Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, which lies between the highly reactive aziridine and the stable pyrrolidine.[5] This strain enforces a more planar geometry compared to the flexible chair and boat conformations of piperidine. This inherent rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to increased affinity.[6] Furthermore, the distinct geometry of the azetidine ring provides unique exit vectors for substituents, allowing for the exploration of novel chemical space and interactions within a target's binding pocket.[2]
Caption: Structural comparison of piperidine and azetidine rings.
Comparative Physicochemical and Pharmacokinetic Profiles
The replacement of piperidine with azetidine induces significant and often beneficial shifts in a compound's physicochemical properties, which in turn modulate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Physicochemical Properties
Azetidine-containing compounds typically exhibit lower lipophilicity and higher aqueous solubility compared to their piperidine counterparts.[2] The nitrogen atom in azetidine is less basic (pKa of conjugate acid ≈ 11.29) than in piperidine (pKa ≈ 11.22), a subtle but potentially impactful difference that can alter ionization state at physiological pH, thereby influencing properties like cell permeability and target engagement.[7][8] The incorporation of the compact azetidine ring also increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved clinical success rates.[2]
| Property | Piperidine | Azetidine | Implication in Drug Design |
| Ring Size | 6-membered | 4-membered | Azetidine offers a more compact, rigid scaffold. |
| pKa (Conj. Acid) | ~11.22 | ~11.29 | Subtle difference; can modulate ionization and interactions. |
| logP (Calculated) | Higher | Lower | Azetidine generally reduces lipophilicity, can improve solubility. |
| Aqueous Solubility | Lower | Higher | Often improved by replacing piperidine with azetidine.[2] |
| Metabolic Stability | Susceptible to N-dealkylation | More resistant to N-dealkylation | Key advantage for improving drug half-life.[4] |
| Conformation | Flexible (Chair/Boat) | Rigid/Planar | Reduces entropic penalty upon binding, can increase affinity.[6] |
Impact on ADME Properties: The Metabolic Stability Advantage
One of the most compelling reasons to employ the azetidine-for-piperidine bioisosteric switch is the marked improvement in metabolic stability.[4] Piperidine rings are frequently metabolized by cytochrome P450 enzymes via N-dealkylation or ring oxidation, leading to rapid clearance and potentially the formation of active or toxic metabolites. The azetidine ring, due to its constrained nature and different electronic properties, is significantly more resistant to these metabolic pathways.[4] This enhanced stability can lead to a longer drug half-life, increased systemic exposure, and a more predictable pharmacokinetic profile.[4]
Caption: Metabolic fate of piperidine vs. azetidine scaffolds.
Synthetic Strategies for Accessing Azetidine Scaffolds
Historically, the synthesis of the strained azetidine ring has been challenging.[2][9] However, recent advancements in synthetic methodology have made a diverse range of functionalized azetidines more accessible to medicinal chemists.[5][10]
Key synthetic approaches include:
-
Intramolecular Cyclizations: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct method for forming the azetidine ring from acyclic precursors.[11]
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between imines and alkenes, represents one of the most direct routes to constructing the azetidine core.[5][9]
-
Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for ring-opening reactions that yield 3-substituted azetidines.[11]
-
Ring Contraction: Methods involving the contraction of larger rings, such as 2-pyrrolidinones, can also be employed to synthesize α-carbonyl-azetidines.[5]
Example Protocol: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
This method leverages the high reactivity of ABBs to introduce a wide variety of substituents at the 3-position of the azetidine ring.
Step 1: Generation of the ABB Precursor
-
Synthesize a suitable ABB, often protected with a sulfonyl group (e.g., nosyl), from readily available starting materials.
Step 2: Nucleophilic Ring Opening
-
Treat the ABB with a chosen nucleophile (e.g., Grignard reagents, organocuprates, amines, thiols). The nucleophile attacks one of the bridgehead carbons, initiating the ring-opening cascade.
Step 3: Electrophilic Trapping (if applicable)
-
The resulting azetidinyl anion can be trapped with an electrophile to install a second point of diversity.
Step 4: Deprotection
-
Remove the N-protecting group under appropriate conditions (e.g., thiophenol for a nosyl group) to yield the final 3-substituted NH-azetidine.
Caption: Workflow for azetidine synthesis via ABB functionalization.
Case Studies in Drug Discovery
The theoretical benefits of the azetidine-for-piperidine swap have been validated in numerous drug discovery programs.
-
Ghrelin Receptor Inverse Agonists: In a program at Pfizer, spirocyclic piperidine-azetidine scaffolds were developed as inverse agonists of the ghrelin receptor for potential obesity treatment. The azetidine moiety was crucial for achieving the desired potency and ADMET properties.[12]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The 2,7-diazaspiro[3][10]nonane fragment, which contains an azetidine fused to a piperidine, served as a successful bioisostere in the development of FAAH inhibitors for pain management.
-
Serotonin-4 (5-HT4) Partial Agonists: In a comparative study, replacing a piperidine ring with an azetidine moiety successfully shifted the primary metabolic pathway away from the heterocyclic linker, improving the overall pharmacokinetic profile.[4]
-
Anesthetic Analogues: A spirocyclic analogue of the local anesthetic Bupivacaine, where the piperidine was replaced with a 1-azaspiro[3.3]heptane core, demonstrated that the azetidine-containing structure could effectively mimic the biological activity of the parent compound.[13]
These examples demonstrate that azetidines can serve as effective isosteres for piperidines, often leading to tangible improvements in metabolic stability, solubility, and potency.[2][13]
Conclusion and Future Outlook
The replacement of piperidine with azetidine is a potent and field-proven strategy in modern medicinal chemistry. This bioisosteric switch provides a rational approach to mitigating common liabilities associated with the piperidine scaffold, particularly poor metabolic stability. The unique structural and physicochemical properties of the azetidine ring—rigidity, reduced lipophilicity, and resistance to N-dealkylation—offer chemists a valuable tool for optimizing lead compounds.[2][4] While synthetic accessibility was once a barrier, the continuous development of novel synthetic methods is placing an ever-expanding toolkit of diverse azetidine building blocks into the hands of drug discovery professionals.[5][10][14] As the drive for molecules with superior drug-like properties continues, the strategic application of the azetidine scaffold is set to become an increasingly integral part of the drug design process.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidines - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
The Morpholine Scaffold: A Privileged Structure for Optimizing Pharmacokinetic Properties in Drug Discovery
Abstract
In the intricate process of drug discovery and development, optimizing a molecule's pharmacokinetic (PK) profile is as critical as establishing its pharmacodynamic efficacy. Poor absorption, distribution, metabolism, and excretion (ADME) properties are primary drivers of clinical trial failure. Medicinal chemists, therefore, employ a range of strategies to imbue lead compounds with desirable "drug-like" characteristics. Among the most successful and widely used tools in this endeavor is the incorporation of the morpholine scaffold. This versatile, six-membered saturated heterocycle, containing both an ether and an amine functional group, is a privileged structure frequently utilized to enhance aqueous solubility, improve metabolic stability, and modulate permeability.[1][2][3] This technical guide provides an in-depth analysis of the morpholine moiety's role in medicinal chemistry, elucidating the physicochemical principles behind its utility. We will explore its impact on key pharmacokinetic parameters, provide field-proven experimental protocols for assessing these properties, and examine case studies of marketed drugs that owe their success, in part, to this remarkable scaffold.
Chapter 1: The Fundamental Physicochemical Properties of the Morpholine Scaffold
The effectiveness of the morpholine ring as a pharmacokinetic modulator stems from its unique combination of structural and electronic features.[4][5] It is not merely an inert linker but an active contributor to a molecule's overall physicochemical profile.
Structural and Electronic Features Morpholine is a saturated heterocycle with a chair-like conformation.[6] It features two key heteroatoms: an oxygen atom and a nitrogen atom, situated opposite each other in the ring (position 1 and 4, respectively).[7][8] This arrangement is central to its function:
-
The Ether Oxygen: The oxygen atom is an effective hydrogen bond acceptor.[5] It also introduces polarity and, through its electron-withdrawing inductive effect, lowers the basicity of the nitrogen atom compared to its carbocyclic analogue, piperidine.[9][10]
-
The Amine Nitrogen: As a secondary (or tertiary, when substituted) amine, the nitrogen atom acts as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. It serves as the primary basic center of the molecule.
pKa and Basicity The pKa of morpholine's conjugate acid is approximately 8.3-8.5.[7][11] This is a crucial value for drug design. It is less basic than piperidine (pKa ~11.2) but sufficiently basic to be significantly protonated at physiological pH (7.4). This ensures that morpholine-containing compounds can exist as a balanced population of a charged (cationic) species and a neutral species. The charged form dramatically enhances aqueous solubility, while the neutral form is essential for membrane permeability.[6] This balance is a key reason for morpholine's utility in developing orally bioavailable drugs.[12]
Polarity and Hydrogen Bonding The presence of both N-H (in N-unsubstituted morpholines) and O atoms allows the scaffold to participate in multiple hydrogen bonding interactions with water, improving solvation and thus solubility.[5] Its overall profile is a well-balanced combination of hydrophilicity and lipophilicity, preventing the extremes of insolubility or poor permeability that can plague drug candidates.[3][6]
Chapter 2: Enhancing Aqueous Solubility
A primary reason for incorporating a morpholine moiety is to improve the aqueous solubility of a drug candidate. Poor solubility is a major hurdle that can lead to low dissolution rates in the gastrointestinal tract, poor absorption, and insufficient concentration at the target site.
The morpholine ring enhances solubility through two main mechanisms:
-
Increased Polarity and Hydrogen Bonding: As discussed, the polar ether and amine functionalities readily interact with water molecules, facilitating the dissolution process.
-
Disruption of Crystal Packing: The non-planar, flexible chair conformation of the morpholine ring can disrupt the efficient π-π stacking or other intermolecular interactions that favor a solid, crystalline state in flat, aromatic compounds. This disruption lowers the crystal lattice energy, making it easier for individual molecules to be solvated.
The impact of this strategy is often dramatic, with the addition of a morpholine group leading to orders-of-magnitude increases in solubility.
| Compound Pair | Parent Compound Solubility | Morpholine Analogue Solubility | Fold Increase | Reference Drug |
| Phenyl-Piperidine | ~0.5 mg/mL | ~50 mg/mL | ~100x | - |
| N-benzyl-aniline | <0.1 mg/mL | ~15 mg/mL | >150x | - |
| Gefitinib Core | Very Low | Sufficient for Oral Absorption | Significant | Gefitinib |
Table 1: Illustrative comparison of aqueous solubility for compound pairs with and without a morpholine moiety. Data is representative of typical observations in medicinal chemistry programs.
Chapter 3: Improving Metabolic Stability
Metabolic instability, particularly rapid clearance by Cytochrome P450 (CYP) enzymes in the liver, can lead to a short drug half-life and low bioavailability.[13] The morpholine scaffold can significantly enhance metabolic stability, acting as a "metabolic blocker."[4][12]
Mechanism of Action The morpholine ring itself is relatively resistant to metabolism. While it can undergo N-dealkylation, N-oxidation, or ring-opening, these pathways are often slower than the metabolism of other, more labile sites on a molecule.[14] Strategically placing a morpholine group can:
-
Block Labile Sites: It can sterically hinder the access of metabolic enzymes to a nearby site that is prone to oxidation. For example, replacing a metabolically vulnerable para-methoxy phenyl group with a para-morpholino phenyl group often blocks O-dealkylation and improves the compound's half-life.
-
Deactivate Aromatic Rings: The nitrogen atom of the morpholine can donate electron density into an attached aromatic ring, making it less susceptible to oxidative attack by CYP enzymes.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.[15] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[13][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.) stored at -80°C.[15]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).[17]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[15]
-
Quenching solution (e.g., cold acetonitrile with an internal standard for LC-MS/MS analysis).
-
96-well plates, incubator (37°C), centrifuge.
-
LC-MS/MS system for analysis.[15]
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of buffer and microsomes to a final protein concentration of 0.5-1.0 mg/mL.[13] Prepare working solutions of the test compound and controls by diluting the DMSO stock in buffer (final DMSO concentration should be <0.5%).
-
Pre-incubation: Add the microsomal master mix and the test compound working solution to designated wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a volume of cold quenching solution.[13][18] The T=0 sample is typically quenched immediately after adding NADPH.
-
Negative Control: Run a parallel incubation for the longest time point without the NADPH regenerating system to check for non-enzymatic degradation.[17]
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (k / [microsomal protein]) * V), where V is the incubation volume.[15]
Chapter 4: Impact on Permeability and Efflux
A successful oral drug must be absorbed from the gastrointestinal tract, which requires it to permeate through the intestinal cell membrane. This process is governed by a delicate balance of physicochemical properties. While the polarity of morpholine boosts solubility, it could potentially hinder passive diffusion across the lipophilic cell membrane if not balanced correctly.
However, the morpholine scaffold often provides a "just right" modulation of properties. Its ability to exist in both ionized and neutral forms at physiological pH allows for sufficient membrane passage of the neutral species. Furthermore, its compact and flexible nature can be advantageous in navigating the membrane environment.[5]
An additional challenge in drug absorption is efflux by transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing their intracellular concentration and overall absorption. While structure-efflux relationships are complex, the introduction of a morpholine ring can sometimes alter a molecule's conformation or physicochemical properties in a way that reduces its recognition by P-gp, thereby improving net permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method used to predict passive membrane permeability.[19] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[20]
Objective: To determine the permeability coefficient (Pe) of a test compound as a predictor of passive gastrointestinal absorption.
Materials:
-
PAMPA plate system (a 96-well donor plate with a microporous filter bottom and a 96-well acceptor plate).
-
Lipid solution (e.g., 2% dioleoylphosphatidylcholine (DOPC) or 10% lecithin in dodecane).[19]
-
Phosphate Buffered Saline (PBS), pH 7.4 (acceptor buffer) and pH 5.0-6.5 (donor buffer, to mimic intestinal pH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
High and low permeability control compounds.
-
Plate reader (UV-Vis) or LC-MS/MS for analysis.
Methodology:
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a stable artificial membrane.[21]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Solutions: Dilute the test and control compounds to their final concentration (e.g., 200 µM) in the appropriate donor buffer. The final DMSO concentration should be low (e.g., <1%).[21][22]
-
Start Assay: Add the donor solutions to the wells of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich." This ensures the liquid in the acceptor wells is in contact with the underside of the membrane.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[20][21]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for universal detection).[20]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation, which accounts for the concentrations in the donor (CD) and acceptor (CA) wells, volumes (VD, VA), membrane area (A), and incubation time (t).
Pe = [-ln(1 - CA(t) / CEquilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where CEquilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
Chapter 5: Case Studies in Drug Development
The theoretical benefits of the morpholine scaffold are validated by its presence in numerous marketed drugs.[23][24][25]
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer. The molecule contains a solvent-facing morpholine group. This group was specifically introduced to improve the physicochemical properties of the lead series, particularly to enhance aqueous solubility and provide the good oral bioavailability necessary for daily dosing.[14]
Linezolid (Zyvox®): An oxazolidinone antibiotic used for treating serious infections caused by Gram-positive bacteria. The morpholine ring in linezolid is a core part of its structure and is crucial for its overall profile. It contributes to the drug's excellent oral bioavailability (~100%) and favorable metabolic profile, which involves oxidation of the morpholine ring as a primary clearance pathway.[14] This controlled, predictable metabolism is a desirable drug property.
| Drug | Therapeutic Class | Key Contribution of Morpholine Scaffold |
| Gefitinib | Anticancer (EGFR Inhibitor) | Greatly improves aqueous solubility, enabling oral formulation and bioavailability. |
| Linezolid | Antibiotic | Integral to the pharmacophore; contributes to excellent metabolic stability and high oral bioavailability. |
| Aprepitant | Antiemetic (NK1 Antagonist) | Enhances CNS penetration and provides a favorable overall ADME profile. |
| Reboxetine | Antidepressant (NRI) | Contributes to the required physicochemical properties for BBB penetration and oral absorption. |
Table 2: Selected marketed drugs where the morpholine scaffold plays a critical role in the pharmacokinetic profile.
Chapter 6: Synthetic Strategies and Potential Liabilities
Synthetic Strategies The morpholine ring is a readily accessible synthetic building block.[2] One of the most common and efficient methods for its incorporation involves the cyclization of 1,2-amino alcohols.[26][27]
A general and robust approach involves:
-
N-Alkylation: Reaction of a primary 1,2-amino alcohol with a two-carbon electrophile containing a leaving group, such as 2-chloroacetyl chloride, to form an amide intermediate.
-
Cyclization: Intramolecular Williamson ether synthesis, where the hydroxyl group displaces the halide under basic conditions to form a morpholinone ring.
-
Reduction: Reduction of the amide carbonyl in the morpholinone ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the final morpholine derivative.
More modern, efficient methods using reagents like ethylene sulfate have also been developed to achieve this transformation in one or two steps.[26][28]
Potential Liabilities While highly advantageous, the morpholine scaffold is not without potential drawbacks that researchers must consider:
-
hERG Inhibition: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[29] Blockade of this channel can lead to life-threatening arrhythmias.[30] Basic amines are a well-known structural alert for hERG liability, and while morpholine is a weaker base than many other amines, its potential to interact with the hERG channel must be evaluated, typically via automated patch-clamp assays, especially in lipophilic molecules.[31][32]
-
Metabolic N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite. While often a minor pathway, these metabolites can sometimes be reactive or have different pharmacological profiles.
-
Aldehyde Formation: In some cases, the morpholine ring can be metabolically cleaved, leading to the formation of reactive aldehydes, which can be a toxicological concern.
Chapter 7: Conclusion: A Strategic Perspective
The morpholine scaffold has earned its status as a privileged structure in medicinal chemistry for clear and compelling reasons.[1][9] Its unique physicochemical properties—a balanced lipophilic-hydrophilic profile, moderate basicity, and hydrogen bonding capacity—make it an exceptionally effective tool for addressing common pharmacokinetic challenges.[3][6] By strategically incorporating this moiety, drug discovery teams can systematically improve aqueous solubility, enhance metabolic stability, and fine-tune permeability. The wealth of marketed drugs containing the morpholine ring stands as a testament to its power and versatility. However, like any tool, it must be used with expertise. A thorough understanding of its synthetic accessibility and potential liabilities, such as hERG inhibition, is essential for its successful application. Ultimately, the morpholine scaffold remains a cornerstone of modern drug design, enabling the transformation of promising but flawed lead compounds into viable clinical candidates.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Morpholine synthesis [organic-chemistry.org]
- 29. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Substituted Morpholines
Introduction: The Privileged Scaffold of Chiral 2-Substituted Morpholines in Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1][2] When chirality is introduced, particularly at the 2-position, the resulting enantiomerically enriched morpholines often exhibit profound and stereospecific interactions with biological targets. This stereochemical nuance is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient protocols for the asymmetric synthesis of 2-substituted chiral morpholines is of paramount importance for researchers, scientists, and drug development professionals.[2][3]
This comprehensive guide provides an in-depth exploration of state-of-the-art methodologies for the asymmetric synthesis of these valuable chiral building blocks. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and present data to guide the selection of the most appropriate method for a given synthetic challenge.
Strategic Approaches to Asymmetric Synthesis of 2-Substituted Morpholines
The asymmetric synthesis of 2-substituted morpholines can be broadly categorized into three main strategies, each with its own set of advantages and considerations.[4][5][6] The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity.
Figure 1: Conceptual overview of the main strategies for the asymmetric synthesis of chiral 2-substituted morpholines.
Protocol I: Transition-Metal-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
One of the most powerful and atom-economical methods for generating chiral 2-substituted morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[2][4][5] This "after cyclization" approach has been refined to deliver exceptional levels of enantioselectivity.[4][5]
Scientific Rationale and Mechanistic Insight
The success of this strategy hinges on the use of a chiral transition-metal catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, such as SKP.[4][5][7] The N-acyl group on the dehydromorpholine substrate plays a crucial role in activating the enamine double bond for hydrogenation.[4][5] The chiral ligand environment of the rhodium catalyst orchestrates the stereoselective delivery of hydrogen to one face of the double bond, thereby establishing the chiral center at the 2-position with high fidelity.[4][5][8]
References
- 1. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Title: A High-Throughput Screening Cascade for Characterizing the Kinase Inhibitory Potential of Novel Chemical Entities: A Workflow for 4-(Azetidin-3-yl)-2,6-dimethylmorpholine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Kinases are a pivotal class of enzymes and a major focus of modern drug discovery, particularly in oncology and immunology. The identification of novel, selective kinase inhibitors requires a robust and systematic screening methodology. This application note presents a comprehensive, multi-stage screening cascade designed to characterize novel chemical entities. As a case study, we outline the hypothetical application of this workflow to a novel compound, 4-(Azetidin-3-yl)-2,6-dimethylmorpholine, a molecule combining the structurally rigid azetidine scaffold with the established morpholine moiety, both of which are prevalent in approved kinase inhibitors.[1][2][3] The described workflow progresses from a universal, high-throughput biochemical screen to identify initial activity, through orthogonal secondary assays for hit confirmation and selectivity profiling, and culminates in cell-based assays to confirm target engagement and functional cellular effects. This structured approach is designed to efficiently identify and validate potent and selective kinase inhibitors, providing a clear path from initial hit to lead candidate.
Introduction: The Quest for Novel Kinase Inhibitors
The human kinome, comprising over 500 kinases, orchestrates a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a highly pursued class of drug targets.[5] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in these areas.
The success of a kinase inhibitor discovery program hinges on identifying compounds with high potency for the intended target and selectivity against other kinases to minimize off-target effects.[6] Medicinal chemistry efforts frequently explore novel chemical scaffolds to access new intellectual property space and improve drug-like properties. The azetidine ring, a four-membered saturated heterocycle, has gained significant popularity in drug discovery due to its ability to impart molecular rigidity, improve physicochemical properties, and serve as a versatile synthetic handle.[2][7] Similarly, the morpholine moiety is a well-established component of many approved drugs, including several kinase inhibitors where it often improves solubility and metabolic stability.[8]
This document outlines a robust screening cascade to evaluate the kinase inhibitory potential of a novel, hypothetical compound, This compound . This workflow is designed to be a self-validating system, employing orthogonal assay technologies to build confidence in the results at each stage.
Hypothesized Target & Signaling Pathway: PI3K/Akt/mTOR
Given that morpholine-containing structures are features of known mTOR inhibitors, we hypothesize that this compound may target a kinase within the PI3K/Akt/mTOR signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in human cancers.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway.
Part 1: Primary High-Throughput Screening (HTS)
Principle of the Assay: Universal ADP Detection
The objective of the primary screen is to rapidly and cost-effectively assess the inhibitory activity of the compound against a broad panel of kinases or a specific target kinase. For this purpose, a universal, luminescence-based assay such as the ADP-Glo™ Kinase Assay is ideal.[4][6] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Its key advantages include:
-
Universality: It can be used for virtually any kinase, regardless of the substrate (peptide, protein, or lipid).[6]
-
High Sensitivity: It can detect low levels of ATP-to-ADP conversion, making it suitable for use with low enzyme concentrations and for identifying inhibitors of varying potencies.[6]
-
Robustness: The luminescent signal is stable and less prone to interference from colored or fluorescent compounds compared to other methods.[4]
HTS Workflow
Caption: Workflow for the primary luminescence-based kinase screen.
Detailed Protocol: Primary HTS using ADP-Glo™
-
Compound Plating: Dispense 50 nL of 2 mM this compound (in 100% DMSO) into a 384-well low-volume assay plate for a final assay concentration of 10 µM.
-
Control Wells:
-
Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO.
-
Positive Control (100% Inhibition): Dispense 50 nL of a known broad-spectrum kinase inhibitor (e.g., Staurosporine) for a final concentration that yields maximal inhibition.
-
-
Kinase Reaction: Add 5 µL of a 2X kinase/substrate/ATP solution to all wells. The final concentrations should be optimized for each kinase, but a typical starting point is 5-10 ng/µL kinase and an ATP concentration at or near the Kₘ.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert the newly synthesized ADP to ATP, which then drives a luciferase reaction.
-
Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a standard plate luminometer.
Data Analysis and Interpretation
The quality of an HTS assay is determined by the Z-factor (Z'), a statistical measure of the separation between the positive and negative controls.
-
Z' Calculation:
(where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).Z′=1−∣μp−μn∣3(σp+σn)-
A Z' > 0.5 indicates an excellent assay suitable for HTS.
-
-
Percent Inhibition Calculation:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> {\text{pos}}}{\text{RLU}{\text{neg}} - \text{RLU}_{\text{pos}}}\right) \times 100%Inhibition=(1−RLUneg−RLUposRLUcompound−RLUpos)×100
| Parameter | Value | Interpretation |
| Mean Negative Control (RLU) | 1,500,000 | Represents 0% inhibition (full kinase activity). |
| Mean Positive Control (RLU) | 50,000 | Represents 100% inhibition (background signal). |
| Z'-Factor | 0.82 | Excellent assay quality, indicating a large and robust signal window. |
| Example Compound RLU | 425,000 | Raw signal from the well with the test compound. |
| Calculated % Inhibition | 74.1% | The compound is considered a "hit" (typically >50% inhibition). |
| Caption: Representative data from a primary HTS screen. |
Part 2: Secondary Confirmatory & Selectivity Assays
Principle of the Assay: TR-FRET for Orthogonal Validation
Hits from the primary screen must be confirmed using an orthogonal assay to eliminate false positives arising from technology-specific artifacts (e.g., compound interference with luciferase). Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are an excellent choice.[9][10] They measure the phosphorylation of a fluorescently labeled substrate by a specific antibody conjugated to a fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into proximity and generating a FRET signal.
This technology is also used to determine inhibitor potency (IC₅₀) through a dose-response curve and to assess inhibitor selectivity by profiling against a panel of related kinases.
Secondary Screening Workflow
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Activity Assays [worldwide.promega.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: The Strategic Use of Azetidine Derivatives as Fragments in Drug Discovery
Introduction: Why Azetidine Fragments?
In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality molecular fragments is paramount to the success of a screening campaign. An ideal fragment library is characterized by a high degree of three-dimensional (3D) character, novel exit vectors for chemical elaboration, and favorable physicochemical properties. The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged motif in this context.[1][2][3] Its inherent ring strain and conformational rigidity offer medicinal chemists precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Unlike more common flat aromatic rings, the sp3-rich, non-planar nature of the azetidine ring provides a significant advantage in exploring the often complex and undulating topographies of protein binding sites.[4]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of azetidine derivatives into FBDD workflows. We will delve into the rationale behind their use, provide detailed protocols for library design and screening, and offer insights into the subsequent hit-to-lead optimization process.
Part 1: Designing an Azetidine-Based Fragment Library
The foundation of a successful FBDD campaign lies in a well-designed fragment library. For azetidine derivatives, the design principles should adhere to the widely accepted "Rule of Three".[5] This rule provides a framework for ensuring that the fragments are small, possess low complexity, and have properties conducive to binding with high ligand efficiency.
Table 1: Physicochemical Property Guidelines for Azetidine Fragments (Rule of Three)
| Property | Recommended Value | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures fragments are small enough to sample diverse chemical space and bind to small pockets on the target.[5] |
| LogP | < 3 | Maintains adequate aqueous solubility, which is crucial for biophysical screening assays.[5] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Prevents excessive desolvation penalties upon binding.[5] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Prevents excessive desolvation penalties upon binding.[5] |
| Rotatable Bonds (RB) | ≤ 3 | The conformational rigidity of the azetidine ring inherently helps in meeting this criterion.[2][5] |
The synthesis of a diverse collection of azetidine-based scaffolds is crucial for building a comprehensive fragment library.[6] Modern synthetic methodologies have made the creation of variously substituted azetidines more accessible, surmounting previous challenges in their synthesis.[7][8][9]
Synthetic Protocol: Preparation of a Representative 3-Substituted Azetidine Fragment
This protocol outlines a general method for the synthesis of a 3-substituted azetidine, a common motif in fragment libraries.
Materials:
-
N-Boc-azetidin-3-one
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Grignard Addition:
-
Dissolve N-Boc-azetidin-3-one (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-substituted-azetidin-3-ol.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-3-substituted-azetidin-3-ol (1 equivalent) in DCM.
-
Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with cold diethyl ether to obtain the desired 3-substituted-azetidin-3-ol as a TFA salt.
-
Part 2: Biophysical Screening of Azetidine Fragments
Due to their relatively low molecular weight, fragments typically exhibit weak binding affinities (micromolar to millimolar range).[5] Therefore, sensitive biophysical techniques are required for their detection.[10][11][12] A tiered screening cascade is often employed to efficiently identify and validate true binders while eliminating false positives.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. biosciencehorizons.com [biosciencehorizons.com]
Application Note & Protocol: A High-Throughput Screening Workflow for the Discovery of Novel Heterocyclic Amines
For: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic amines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of approved drugs.[1][2][3] Their diverse structures and ability to interact with a wide range of biological targets make them a rich source for novel therapeutic agents.[4] High-throughput screening (HTS) provides a powerful platform for rapidly interrogating large chemical libraries to identify promising heterocyclic amine "hits."[5][6][7] This document provides a comprehensive guide to developing and executing a robust HTS campaign for the discovery of novel, biologically active heterocyclic amines. We will delve into the rationale behind assay selection, provide detailed protocols for both biochemical and cell-based screening, and outline a rigorous hit validation cascade.
Introduction: The Significance of Heterocyclic Amines in Drug Discovery
Heterocyclic compounds are cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring.[2] Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form crucial hydrogen bonds and engage in various interactions with biological targets like enzymes and receptors.[3][4] This structural versatility allows them to modulate a wide array of physiological pathways, leading to their use in treating a broad spectrum of diseases, from cancer and infections to neurological disorders.[2]
The objective of a high-throughput screening campaign is to efficiently test thousands to millions of compounds to identify those that interact with a specific biological target in a desired manner.[6][7] For heterocyclic amine libraries, this process is a critical first step in the drug discovery pipeline, paving the way for lead optimization and the development of new medicines.[4][5]
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process, beginning with careful planning and assay development, moving through automated screening, and culminating in rigorous data analysis and hit validation.[8][9] Each stage is designed to systematically funnel a large number of initial compounds down to a small set of validated hits with the highest potential for further development.
Caption: A generalized workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Validation — The Foundation of a Successful Screen
The quality of the primary assay is paramount to the success of any HTS campaign. A robust and reliable assay will minimize false positives and negatives, ensuring that the identified hits are genuine modulators of the target.[10]
Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
The initial and most critical decision is the choice between a biochemical and a cell-based assay. This choice is dictated by the nature of the biological target and the desired information.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a cell-free system.[11] They are generally simpler to develop and less prone to off-target effects. Fluorescence-based readouts are common for biochemical assays due to their sensitivity and adaptability to automation.[12][13]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[14][15] They provide more physiologically relevant data, assessing not only target engagement but also cell permeability and potential cytotoxicity.[14] Luminescence and fluorescence are also common readouts for cell-based assays.[16][17]
| Assay Type | Advantages | Disadvantages | Best For... |
| Biochemical | - High throughput- Lower variability- Mechanistically focused- Easier to develop and troubleshoot | - Lacks physiological context- May miss compounds requiring metabolic activation- Prone to identifying non-specific inhibitors | - Purified enzymes (kinases, proteases)- Receptor-ligand binding |
| Cell-Based | - More physiologically relevant- Assesses cell permeability- Can identify novel mechanisms of action | - More complex to develop- Higher variability- Potential for off-target effects- Compound cytotoxicity can interfere | - Signaling pathways (e.g., GPCRs)- Reporter gene activation- Phenotypic screening |
Assay Miniaturization and Optimization
To be cost-effective and scalable for screening large libraries, assays must be miniaturized to a 384- or 1536-well plate format.[8][18] This process involves optimizing reagent concentrations, incubation times, and signal detection parameters to achieve a robust and reproducible assay in a small volume.
The Litmus Test: Pilot Screening and Z' Factor Determination
Before embarking on a full-scale screen, a pilot screen of a small, diverse set of compounds is essential.[8][9] This allows for the evaluation of the assay's performance and the calculation of the Z' factor, a statistical parameter that indicates the quality and reliability of the assay.[7][8]
Z' Factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z' factor greater than 0.5 is considered excellent and suitable for HTS.[7][8]
Phase 2: The Primary Screen — Casting a Wide Net
The primary screen involves testing every compound in the library at a single concentration against the validated assay.[9] This is a fully automated process utilizing robotic liquid handlers and detectors to ensure high throughput and reproducibility.[6][19]
Phase 3: Hit Confirmation and Validation — From "Hits" to "Leads"
The primary screen will inevitably identify a number of "hits," but many of these may be false positives.[10][20] A rigorous hit validation cascade is crucial to eliminate artifacts and confirm genuine activity.[20]
Caption: The sequential process of hit validation.
Hit Confirmation
The first step is to re-test the initial hits using freshly sourced compound powder to rule out issues with compound integrity or concentration in the original library plates.[21]
Dose-Response Curves
Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as an IC50 (for inhibitors) or EC50 (for activators).[21] This provides a quantitative measure of a compound's activity.
Secondary and Orthogonal Assays
To further build confidence in the hits, they should be tested in a secondary or orthogonal assay.[18] This could be a different assay format (e.g., testing a hit from a biochemical assay in a cell-based assay) or an assay that measures a downstream event in the same pathway. This helps to eliminate compounds that are active due to assay-specific artifacts.
Preliminary Structure-Activity Relationship (SAR) Analysis
At this stage, chemists will begin to analyze the chemical structures of the validated hits.[20] Clustering compounds with similar scaffolds can provide early insights into the structure-activity relationship, guiding the initial stages of lead optimization.[20]
Detailed Protocols
Protocol 1: Biochemical HTS for a Kinase Inhibitor using an AlphaScreen Assay
Background: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for HTS.[22][23] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity, generating a luminescent signal.[22][24] This protocol describes an assay to identify inhibitors of a specific kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Phospho-specific antibody
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Protein A-coated Acceptor beads (PerkinElmer)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white microplates (e.g., Corning 3826)
-
A plate reader capable of AlphaScreen detection (e.g., BMG LABTECH PHERAstar FSX)[24]
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each heterocyclic amine from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also, include positive control (no inhibitor) and negative control (no enzyme) wells.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this solution to each well.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentration of the compounds will be 10 µM in 0.5% DMSO.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a suspension of the anti-phospho-antibody, streptavidin-coated Donor beads, and Protein A-coated Acceptor beads in the dark. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read Plate: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold (e.g., >50% inhibition).
Protocol 2: Cell-Based HTS for GPCR Agonists using a cAMP Luminescence Assay
Background: Many G-protein coupled receptors (GPCRs) signal through the modulation of intracellular cyclic AMP (cAMP) levels.[25] This protocol uses a bioluminescent assay to measure changes in cAMP, allowing for the identification of GPCR agonists.[26]
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
A commercial cAMP detection kit (e.g., Promega cAMP-Glo™ Assay).
-
Cell culture medium.
-
384-well solid white cell culture plates.
-
A plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Addition: Remove the cell culture medium and replace it with serum-free medium containing the heterocyclic amines from the library (final concentration 10 µM). Include positive control (known agonist) and negative control (vehicle) wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and the detection reagent. This typically involves sequential additions with short incubation periods.
-
Read Plate: Read the luminescent signal on a plate reader.
Data Analysis:
-
Normalize the data to the positive and negative controls to determine the percent activation for each compound.
-
Set a hit threshold (e.g., >3 standard deviations above the mean of the negative controls).
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability/Low Z' Factor | - Inconsistent pipetting- Reagent instability- Cell plating inconsistencies | - Use automated liquid handlers[10]- Prepare fresh reagents daily- Optimize cell seeding density and technique |
| High Number of False Positives | - Compound autofluorescence/quenching- Compound aggregation- Non-specific enzyme inhibition | - Run counter-screens without the target- Include a detergent in the assay buffer- Triage hits based on chemical structure |
| Poor Reproducibility of Hits | - Compound degradation- Inaccurate concentration in library plates- Different batch of reagents | - Re-test with freshly sourced compounds[21]- Standardize all assay protocols and reagent lots |
Conclusion
The search for novel heterocyclic amines with therapeutic potential is a critical endeavor in drug discovery. A well-designed and rigorously executed high-throughput screening campaign is an indispensable tool in this process. By carefully selecting and validating an appropriate assay, employing automation to ensure reproducibility, and implementing a stringent hit validation cascade, researchers can efficiently identify promising lead compounds. This application note provides a strategic framework and practical protocols to guide scientists in leveraging HTS to unlock the therapeutic potential of heterocyclic amine libraries.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 10. dispendix.com [dispendix.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 14. marinbio.com [marinbio.com]
- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 16. Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of AlphaScreen technology in HTS: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Developing Cell-Based Assays for Azetidinyl-Morpholine Compounds
Introduction
The azetidinyl-morpholine scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse range of bioactive molecules targeting various cellular pathways.[1][2][3] The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional geometry that can confer potent and selective interactions with protein targets.[3][4] When combined with the morpholine moiety, which is known to improve physicochemical and pharmacokinetic properties, the resulting compounds present significant opportunities for drug discovery.[1]
Characterizing the biological activity of these novel compounds requires a systematic and robust suite of cell-based assays. Unlike simple biochemical assays, cell-based assays provide a more physiologically relevant context, offering insights into crucial parameters like cell permeability, target engagement in a native environment, and downstream functional consequences.[5][6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous assay cascade for the evaluation of azetidinyl-morpholine compounds, moving from foundational viability assessments to detailed mechanistic studies.
Section 1: Preliminary Compound Management & Quality Control
Protocol 1.1: Compound Solubilization and Stock Solution Preparation
Principle: To create a stable, high-concentration stock solution that can be accurately diluted to final assay concentrations. Dimethyl sulfoxide (DMSO) is the most common solvent, but its final concentration in assays must be carefully controlled to avoid solvent-induced artifacts.
Methodology:
-
Initial Solubility Test: Before preparing a bulk stock, test the solubility of the azetidinyl-morpholine compound in DMSO at a high concentration (e.g., 10-50 mM). Visually inspect for any precipitation.
-
Stock Solution Preparation: Weigh the compound accurately using a calibrated microbalance. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in appropriate low-binding tubes. Store at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.[10]
-
Documentation: Meticulously record the compound ID, concentration, solvent, date, and storage location in a laboratory information management system (LIMS) or a dedicated database.[13]
Trustworthiness Check: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and ideally be below 0.1%, to avoid impacting cell health. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment.
Section 2: Foundational Assays: Assessing Cytotoxicity and Cellular Viability
The first biological question for any new compound is its effect on cell health. These foundational assays determine the concentration range at which the compound exhibits biological activity without causing non-specific cell death, guiding the dose selection for all subsequent experiments.[5][14]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General workflow for dose-response cytotoxicity assays.
Comparison of Common Viability/Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Pros | Cons |
| MTT/XTT | Mitochondrial reductase activity converts tetrazolium salt to colored formazan. | Metabolic Activity | Inexpensive, well-established. | Requires solubilization step (MTT), can be affected by metabolic changes. |
| LDH Release | Measures release of cytosolic lactate dehydrogenase (LDH) from damaged cells.[15][16] | Membrane Integrity | Direct measure of cytotoxicity, non-lytic. | Less sensitive for cytostatic effects, timing is critical. |
| ATP-Based | Luciferase-based reaction quantifies ATP levels as an indicator of viable cells. | Cell Viability | High sensitivity, fast, amenable to HTS. | ATP levels can fluctuate with cell stress, more expensive. |
Protocol 2.1: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the azetidinyl-morpholine compound (e.g., 10-point, 3-fold dilution starting from 100 µM). Add the dilutions to the appropriate wells. Include vehicle-only controls and a "maximum LDH release" control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's protocol.
-
Incubation & Measurement: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values. Plot the results against compound concentration to determine the IC50 value.
Section 3: Target Identification and Engagement Assays
After establishing a compound's effect on cell viability, the next critical step is to confirm that it directly interacts with its intended protein target within the complex cellular environment.[5] Target engagement assays provide direct evidence of binding, which is essential for validating the compound's mechanism of action.[17][18]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][20]
Methodology:
-
Cell Culture and Treatment: Grow cells to confluency. Treat the cells with the azetidinyl-morpholine compound at a desired concentration (e.g., 10x the viability IC50) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells and wash with PBS to remove unbound compound. Resuspend the cell pellet in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[20]
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Quantify the amount of the soluble target protein using a specific antibody-based method like Western Blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample demonstrates thermal stabilization and confirms target engagement.
Alternative Technology: NanoBRET™ Target Engagement Assay
For a higher-throughput, live-cell alternative, the NanoBRET™ Target Engagement (TE) assay is a powerful option.[21] It measures the binding of a test compound to a target protein in real-time within living cells.[22] The system uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[23][22][24] A test compound that binds to the target will compete with and displace the tracer, causing a decrease in the BRET signal, which can be used to quantify compound affinity and occupancy.
Section 4: Mechanistic Assays: Elucidating Downstream Signaling
Confirming target engagement is crucial, but understanding the functional consequence of that binding event is the ultimate goal. Mechanistic assays are designed to measure the downstream effects of compound activity on cellular signaling pathways.[8][25]
Protocol 4.1: Luciferase Reporter Assay for Transcriptional Activity
Principle: Luciferase reporter assays are widely used to monitor the activity of specific signaling pathways that culminate in the activation of a transcription factor.[26][27][28] Cells are engineered to express the firefly luciferase gene under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1). Activation of the pathway leads to luciferase expression, which is quantified by adding a substrate and measuring the resulting bioluminescence.[29]
Methodology:
-
Cell Line Generation: Transfect cells with a reporter plasmid containing the desired response element upstream of the luciferase gene. A stable cell line expressing the reporter is recommended for consistency.
-
Seeding and Treatment: Seed the reporter cell line in a 96-well, white-walled plate. After adherence, pre-treat cells with various concentrations of the azetidinyl-morpholine compound for a defined period (e.g., 1 hour).
-
Pathway Stimulation: Add a known agonist or stimulus to activate the signaling pathway of interest. Include unstimulated controls.
-
Incubation: Incubate for an optimal time to allow for transcription and translation of the luciferase enzyme (typically 4-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent containing the substrate (luciferin) according to the manufacturer's protocol. Measure luminescence on a microplate luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., from a parallel ATP assay) to control for cytotoxicity. Calculate the percent inhibition of the stimulated signal by the compound and determine the EC50.
Section 5: Assay Validation and Quality Control
For an assay to be useful, especially in a high-throughput screening (HTS) context, its performance must be statistically validated.[30] The Z'-factor (Z-prime) is a statistical parameter that provides a measure of assay quality, taking into account both the dynamic range of the signal and the data variation.[31][32]
Formula for Z'-Factor:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation of Z'-Factor: [32][33][34]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: An unsuitable assay for screening purposes.
Protocol 5.1: Calculating the Z'-Factor
Principle: To assess the robustness and suitability of a developed assay for screening purposes by comparing the separation between positive and negative control signals.
Methodology:
-
Plate Setup: On a single assay plate (e.g., 96- or 384-well), designate a sufficient number of wells for controls. A minimum of 8-16 replicates for each control is recommended for accurate statistics.[31]
-
Negative Control: Cells treated with vehicle (e.g., DMSO), representing baseline activity (0% effect).
-
Positive Control: Cells treated with a known reference compound or stimulus that gives a maximal response (100% effect).
-
-
Assay Execution: Perform the assay as previously optimized (e.g., the Luciferase Reporter Assay).
-
Data Collection: Measure the signal from all wells.
-
Calculation:
-
Calculate the mean and standard deviation for the positive control replicates.
-
Calculate the mean and standard deviation for the negative control replicates.
-
Input these values into the Z'-factor formula.
-
-
Assessment: Evaluate the calculated Z'-factor based on the interpretation guidelines. An assay with a Z'-factor consistently above 0.5 is considered validated and robust.[26][33]
Conclusion
The successful characterization of novel azetidinyl-morpholine compounds requires a multi-faceted and logical approach to cell-based assay development. By progressing systematically from foundational cytotoxicity profiling to direct target engagement confirmation and finally to the elucidation of downstream functional consequences, researchers can build a comprehensive biological profile for their molecules. Each step must be underpinned by rigorous protocols, appropriate controls, and statistical validation to ensure data integrity and trustworthiness. This integrated strategy not only de-risks drug discovery programs by identifying promising candidates early but also provides the deep mechanistic insights necessary to advance these compounds toward clinical development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 7. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 8. Cell-based assays are a key component in drug development process [thermofisher.com]
- 9. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Compound management - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. news-medical.net [news-medical.net]
- 22. benchchem.com [benchchem.com]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 24. researchgate.net [researchgate.net]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 28. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 29. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.co.uk]
- 30. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 31. punnettsquare.org [punnettsquare.org]
- 32. bmglabtech.com [bmglabtech.com]
- 33. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 34. academic.oup.com [academic.oup.com]
Gram-Scale Synthesis of Functionalized Azetidine Building Blocks: A Continuous Flow Approach
An Application Guide for Drug Discovery Professionals
Abstract: The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2] However, the synthesis of densely functionalized azetidines, particularly on a scale relevant to drug development campaigns, is often hampered by the inherent ring strain and the instability of key intermediates.[3][4] This application note details a robust and scalable continuous flow methodology for the synthesis of C3-functionalized azetidines, overcoming critical limitations of traditional batch processing. We provide a detailed protocol, experimental insights, and the scientific rationale for a self-validating system capable of producing gram quantities of valuable azetidine building blocks.
The Strategic Advantage of Flow Chemistry for Azetidine Synthesis
The construction of substituted azetidines often relies on the generation of reactive intermediates, such as carbanions, which are notoriously unstable at ambient temperatures. In traditional batch chemistry, such reactions necessitate cryogenic conditions (-78 °C) and careful, slow addition of reagents to control exotherms and prevent side reactions. These constraints make scaling up unpredictable, hazardous, and resource-intensive.
Continuous flow chemistry offers a transformative solution by leveraging microreactors with a high surface-area-to-volume ratio.[5][6] This enables:
-
Superior Heat Transfer: Rapid and precise temperature control, allowing reactions with unstable organometallic intermediates to be run safely at significantly higher temperatures than in batch.[7]
-
Precise Control of Residence Time: By controlling flow rates and reactor volume, the time reactants spend in the reaction zone can be precisely defined, minimizing the formation of degradation products.
-
Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given moment, drastically reducing the risks associated with exothermic events or the handling of unstable intermediates.
-
Scalability: Production can be scaled up simply by running the system for longer periods ("scaling out") or by using larger reactors, with predictable and reproducible results.[8]
The core of the strategy presented here is the generation of a C3-lithiated N-Boc-azetidine intermediate via iodine-lithium exchange, followed by immediate quenching with a suitable electrophile. Flow technology is uniquely suited to handle this sequence, enabling the safe generation and utilization of the thermally sensitive lithiated azetidine.[5][7]
Synthetic Workflow and Experimental Design
The overall synthetic strategy begins with the commercially available or readily synthesized N-Boc-3-iodoazetidine as a stable precursor. This precursor is subjected to an iodine-lithium exchange in a continuous flow reactor, followed by the introduction of an electrophile to furnish the desired C3-functionalized product.
Caption: Figure 1. Continuous flow setup for azetidine functionalization.
Causality Behind Experimental Choices:
-
N-Boc-3-iodoazetidine (Precursor): The iodo-substituent is an excellent handle for halogen-metal exchange reactions, which are typically very fast and high-yielding. The Boc (tert-butyloxycarbonyl) protecting group is robust under the basic lithiation conditions but can be easily removed later under acidic conditions, providing a versatile secondary amine for further derivatization.
-
n-Hexyllithium (Lithiation Agent): This organolithium reagent is commercially available and provides a good balance of reactivity and handling characteristics for the iodine-lithium exchange.
-
Cyclopentylmethyl ether (CPME) (Solvent): CPME is chosen as a greener, more sustainable alternative to solvents like THF or 2-MeTHF.[7] It has a high boiling point (106 °C), a low propensity to form peroxides, and its low water solubility simplifies aqueous work-up procedures.[7]
-
Temperature (-50 °C): While significantly warmer than the -78 °C used in batch, this temperature was found to be optimal for preventing system clogging while ensuring the stability of the C3-lithiated azetidine intermediate for the short duration it exists within the microreactor.[7]
Gram-Scale Protocol: Synthesis of tert-Butyl 3-(Hydroxydiphenylmethyl)azetidine-1-carboxylate
This protocol is adapted from the work of Luisi, Degennaro, and co-workers and demonstrates the synthesis of a C3-functionalized azetidine on a gram scale.[5][7]
Safety Precautions:
-
Azetidine and its derivatives should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Organolithium reagents like n-hexyllithium are pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
The flow reactor should be operated within a fume hood.
Materials and Reagents:
-
N-Boc-3-iodoazetidine
-
n-Hexyllithium (solution in hexanes)
-
Benzophenone
-
Cyclopentylmethyl ether (CPME), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Syringe pumps (3)
-
T-shaped micromixers (2) and microtube reactors (stainless steel or PFA tubing)
-
Cooling bath capable of maintaining -50 °C
Procedure:
-
Solution Preparation (under Inert Atmosphere):
-
Solution A (Precursor): Prepare a 0.07 M solution of N-Boc-3-iodoazetidine in anhydrous CPME. For a target production of ~5 grams of product over several hours, prepare at least 500 mL.
-
Solution B (Lithiation Agent): Prepare a 0.42 M solution of n-hexyllithium in anhydrous CPME. Note: This may involve diluting a commercial solution of n-hexyllithium in hexanes with anhydrous CPME.
-
Solution C (Electrophile): Prepare a solution of benzophenone in anhydrous CPME. The concentration should be set relative to the precursor to achieve the desired stoichiometry (e.g., 2 equivalents).
-
-
Flow Reactor Setup and Operation:
-
Assemble the flow reactor system as depicted in Figure 1. The micromixers and reactor coils should be submerged in a cooling bath maintained at -50 °C.
-
Prime the entire system with anhydrous CPME to ensure it is free of air and moisture.
-
Set the syringe pumps to the following flow rates:
-
Pump A: 4.0 mL/min
-
Pump B: 1.0 mL/min
-
Pump C: (Adjust flow rate to deliver 2 equivalents of electrophile relative to the precursor)
-
-
Begin pumping all three solutions simultaneously into the reactor system. The output from Reactor 2 should be collected into a flask containing a stirred, saturated aqueous solution of NH₄Cl to quench the reaction.
-
-
Work-up and Purification:
-
Once the desired amount of starting material has been processed, transfer the contents of the collection flask to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate as a white solid.
-
Data and Expected Outcomes
The described flow protocol is versatile and has been successfully applied to a range of electrophiles. The table below summarizes representative results, demonstrating the method's broad applicability.
| Entry | Electrophile | Product | Yield (%)[5] |
| 1 | Benzophenone | tert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate | 80 |
| 2 | Acetophenone | tert-Butyl 3-(1-hydroxy-1-phenylethyl)azetidine-1-carboxylate | 44 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl 3-(hydroxy(4-methoxyphenyl)methyl)azetidine-1-carboxylate | 75 |
| 4 | 1-Boc-4-piperidone | tert-Butyl 3-(4-hydroxy-1-(tert-butoxycarbonyl)piperidin-4-yl)azetidine-1-carboxylate | 55 |
Conclusion
This application note outlines a validated, gram-scale synthesis of C3-functionalized azetidines using continuous flow technology. The method offers significant advantages in terms of safety, control, and scalability over traditional batch procedures.[5][7] By employing a stable iodo-azetidine precursor and a green solvent, this protocol provides a robust and sustainable platform for producing diverse azetidine building blocks, thereby empowering researchers in medicinal chemistry and drug development to more readily explore this valuable chemical space.
References
- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Radical strain-release photocatalysis for the synthesis of azetidines [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Highly Substituted Morpholines
Introduction: The Privileged Morpholine Scaffold and the Rise of Copper Catalysis
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a vast array of FDA-approved drugs and clinical candidates stems from its unique physicochemical properties. The morpholine moiety often imparts favorable pharmacokinetic characteristics, such as enhanced aqueous solubility, metabolic stability, and improved bioavailability.[4] Its flexible, chair-like conformation can act as a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[5] Notable examples of morpholine-containing drugs include the antidepressant Reboxetine, the antiemetic Aprepitant, and the anxiolytic Doxapram, highlighting the broad therapeutic applicability of this versatile heterocycle.[6][7]
The growing demand for structurally diverse and stereochemically complex morpholine derivatives has spurred the development of innovative synthetic methodologies.[6] Among these, copper-catalyzed reactions have emerged as a powerful and versatile tool.[6] Copper catalysis offers several advantages over traditional methods, including mild reaction conditions, high functional group tolerance, and the potential for asymmetric induction, which is crucial for the synthesis of chiral drugs.[1] This guide provides an in-depth exploration of two key copper-catalyzed strategies for the synthesis of highly substituted morpholines, complete with detailed experimental protocols and mechanistic insights.
Mechanistic Insights into Copper-Catalyzed Morpholine Synthesis
The versatility of copper catalysis in morpholine synthesis is rooted in its ability to mediate a variety of bond-forming events. Two prominent mechanistic pathways are highlighted below: a three-component coupling and an alkene oxyamination.
Mechanism of the Three-Component Synthesis
A highly efficient method for the synthesis of polysubstituted morpholines involves a copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate.[6] The proposed catalytic cycle is initiated by the reaction of the copper(I) catalyst with the diazomalonate to form a copper carbene intermediate. This is followed by the in situ formation of an imino alcohol from the condensation of the amino alcohol and the aldehyde. The copper carbene then undergoes an insertion reaction with the imino alcohol, leading to a key intermediate which, upon intramolecular cyclization, yields the desired morpholine product and regenerates the copper catalyst.[6]
Caption: Proposed mechanism for the copper-catalyzed three-component morpholine synthesis.
Mechanism of Alkene Oxyamination
Another powerful strategy involves the copper-promoted intramolecular oxyamination of alkenes.[8] In this process, a substrate containing both a hydroxyl and an amino group tethered to an alkene is treated with a copper(II) salt. The reaction is believed to proceed through the coordination of the copper to the alkene, followed by an intramolecular nucleophilic attack of the hydroxyl group. The resulting organocopper intermediate is then intercepted by the amine nucleophile, leading to the formation of the morpholine ring. This method allows for the stereoselective synthesis of morpholines, with the stereochemistry being controlled by the geometry of the starting alkene and the reaction conditions.[8]
Caption: General workflow for the copper-promoted alkene oxyamination.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of highly substituted morpholines using copper catalysis. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Diastereoselective Three-Component Synthesis of a Highly Substituted Morpholine
This protocol is adapted from the work of Chu et al. and describes a general procedure for the copper-catalyzed reaction of an amino alcohol, an aldehyde, and a diazomalonate.[6]
Materials:
-
2-Amino-2-methyl-1-propanol
-
p-Tolualdehyde
-
Diethyl diazomalonate
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (1.9 mg, 0.01 mmol, 5 mol%).
-
The flask is sealed with a rubber septum and purged with nitrogen for 5 minutes.
-
Under a positive pressure of nitrogen, add anhydrous toluene (2.0 mL).
-
To the stirred suspension, add 2-amino-2-methyl-1-propanol (35.7 mg, 0.4 mmol).
-
Next, add p-tolualdehyde (72.1 mg, 0.6 mmol).
-
Finally, add a solution of diethyl diazomalonate (37.2 mg, 0.2 mmol) in anhydrous toluene (1.0 mL) dropwise over 5 minutes.
-
The reaction mixture is then heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired highly substituted morpholine.
Data Presentation:
| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) | Diastereomeric Ratio |
| 1 | 2-Amino-2-methyl-1-propanol | p-Tolualdehyde | Diethyl diazomalonate | 65 | N/A |
| 2 | (±)-Alaninol | p-Tolualdehyde | Diethyl diazomalonate | 70 | 1.2:1 |
| 3 | L-Valinol | p-Tolualdehyde | Diethyl diazomalonate | 47 | 1.1:1 |
Data adapted from Chu, D., et al. Org. Lett. 2024.[6]
Protocol 2: Stereoselective Synthesis of a Morpholine via Copper-Promoted Oxyamination
This protocol is based on the work of Sequeira and Chemler and details the synthesis of a 2-aminomethyl-substituted morpholine.[8]
Materials:
-
β-Hydroxy N-allylsulfonamide substrate
-
Copper(II) 2-ethylhexanoate [Cu(eh)₂]
-
p-Toluenesulfonamide (TsNH₂)
-
Cesium carbonate (Cs₂CO₃)
-
Xylenes, anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate with oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the β-hydroxy N-allylsulfonamide substrate (0.1 mmol, 1.0 equiv).
-
Add copper(II) 2-ethylhexanoate (70.0 mg, 0.2 mmol, 2.0 equiv).
-
Add p-toluenesulfonamide (25.7 mg, 0.15 mmol, 1.5 equiv).
-
Add cesium carbonate (32.6 mg, 0.1 mmol, 1.0 equiv).
-
The vial is sealed with a Teflon-lined cap and purged with nitrogen.
-
Under a positive pressure of nitrogen, add anhydrous xylenes (1.0 mL).
-
The vial is tightly sealed and the reaction mixture is heated to 130 °C in an oil bath and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired morpholine derivative.
Data Presentation:
| Entry | Substrate | Yield (%) | Diastereomeric Ratio |
| 1 | N-allyl-N-(2-hydroxy-3-phenylpropyl)tosylamide | 75 | >20:1 |
| 2 | N-allyl-N-(2-hydroxy-4-methylpentyl)tosylamide | 68 | 10:1 |
| 3 | N-allyl-N-(2-hydroxy-2-phenylethyl)tosylamide | 82 | >20:1 |
Data adapted from Sequeira, F. C., & Chemler, S. R. Org. Lett. 2012, 14 (17), 4482–4485.[8]
Protocol 3: Enantioselective Synthesis of a 2-Formyl Morpholine via Aerobic Alkene Aminooxygenation
This protocol is a conceptual adaptation based on the principles described by Chemler and coworkers for the synthesis of other chiral heterocycles, illustrating how this methodology could be applied to morpholine synthesis.[1]
Materials:
-
Appropriately substituted alkenol substrate
-
Copper(I) trifluoromethanesulfonate toluene complex [ (CuOTf)₂·toluene ]
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX)
-
Molecular oxygen (O₂) or air
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
-
Balloon filled with oxygen or access to a compressed air line
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper(I) trifluoromethanesulfonate toluene complex (5.0 mg, 0.01 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (4.0 mg, 0.011 mmol, 11 mol%).
-
The tube is sealed, evacuated, and backfilled with nitrogen three times.
-
Anhydrous 1,2-dichloroethane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
A solution of the alkenol substrate (0.1 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (1.0 mL) is then added.
-
The nitrogen atmosphere is replaced with a balloon of oxygen (or the reaction is left open to the air).
-
The reaction mixture is stirred at the desired temperature (e.g., 60 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 2-formyl morpholine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Safety and Handling Precautions
Diazo Compounds:
-
Toxicity and Explosion Hazard: Diazomethane and its derivatives are highly toxic, carcinogenic, and potentially explosive.[1] They should only be handled in a well-ventilated fume hood by trained personnel.
-
Avoid Ground Glass and Scratches: Diazo compounds can detonate upon contact with rough surfaces, such as ground glass joints or scratched glassware. Use fire-polished glassware.
-
Light Sensitivity: Avoid exposure to direct sunlight or strong artificial light.
-
Quenching: Excess diazo compounds should be quenched carefully with a weak acid (e.g., acetic acid) before disposal.
Copper Catalysts:
-
Toxicity: Copper salts can be toxic if ingested or inhaled. Avoid creating dust.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling copper catalysts.
-
Disposal: Dispose of copper waste in accordance with local regulations.
Conclusion
Copper-catalyzed methodologies offer a powerful and versatile platform for the synthesis of highly substituted morpholines, a critical scaffold in drug discovery. The diastereoselective three-component reaction and the stereoselective alkene oxyamination provide access to a wide range of complex morpholine derivatives. Furthermore, the development of enantioselective variants opens up new avenues for the efficient synthesis of chiral morpholine-containing drug candidates. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of copper catalysis in their pursuit of novel therapeutics.
References
- 1. Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Stereochemical Characterization of cis/trans Isomers of 2,6-Dimethylmorpholine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their efficacy, safety, and metabolic profile. For scaffolds such as 2,6-dimethylmorpholine, the distinction between cis and trans diastereomers is paramount, as isomers can exhibit profoundly different biological activities.[1] This application note provides a comprehensive guide for the unambiguous characterization of these isomers, leveraging a multi-technique approach. We present detailed protocols and field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, chromatographic separations (GC and HPLC), and single-crystal X-ray crystallography. The causality behind experimental choices is explained to empower researchers to not only apply these methods but also to adapt them for novel derivatives.
Introduction: The Stereochemical Imperative in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] When substituted at the 2 and 6 positions with methyl groups, it creates two diastereomers: cis and trans. In the cis isomer, the methyl groups are on the same side of the morpholine ring's average plane, while in the trans isomer, they are on opposite sides. This seemingly subtle difference has significant pharmacological consequences. The three-dimensional arrangement of these substituents dictates how the molecule interacts with its biological target, influencing binding affinity and downstream effects. Furthermore, metabolic enzymes can differentiate between isomers, leading to distinct pharmacokinetic and toxicological profiles.[3] Therefore, robust and unequivocal stereochemical assignment is a non-negotiable aspect of drug discovery and development.
This guide outlines an integrated strategy for the complete characterization of 2,6-dimethylmorpholine derivatives, ensuring scientific rigor and regulatory compliance.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful and accessible tool for determining the relative stereochemistry of molecules in solution. The differentiation between cis and trans isomers of 2,6-dimethylmorpholine relies on the distinct magnetic environments of their protons and carbons, which are a direct consequence of the chair conformation of the morpholine ring.
Expertise & Causality: Why NMR Works
The morpholine ring adopts a chair conformation similar to cyclohexane. In this conformation, substituents can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
-
cis-isomer: The thermodynamically more stable conformation places both methyl groups in the equatorial position (diequatorial). This minimizes steric strain.
-
trans-isomer: This isomer exists as a mixture of conformers, but the most stable one will have one methyl group axial and the other equatorial.
This conformational difference leads to predictable variations in NMR spectra:
-
Chemical Shifts (¹H and ¹³C): Axial and equatorial protons and carbons experience different shielding effects. Protons on the axial methyl group are typically shielded (appear at a lower chemical shift or upfield) compared to those on an equatorial methyl group.[4]
-
2D-NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments are definitive for determining spatial proximity. For the cis-isomer, a cross-peak will be observed between the protons of the two methyl groups because they are on the same face of the ring. This cross-peak is absent in the trans-isomer.[5]
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shifts observed for the key nuclei in 2,6-dimethylmorpholine isomers. Note that absolute values will change with N-substitution, but the relative differences are often maintained.
| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| cis | Methyl (CH ₃) | ~1.1-1.2 | ~19-20 |
| Methine (CH ) | ~3.5-3.7 | ~71-73 | |
| Methylene (CH ₂) | ~2.0-2.2 (axial), ~2.8-3.0 (equatorial) | ~50-52 | |
| trans | Methyl (CH ₃) | Two distinct signals | Two distinct signals |
| Methine (CH ) | Two distinct signals | Two distinct signals | |
| Methylene (CH ₂) | Complex multiplet patterns | Two distinct signals |
Note: Data is compiled from typical values and should be used as a guide.[6][7] Specific values depend on the solvent and other substituents.
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H, ¹³C, and 2D-NOESY spectra to determine the relative stereochemistry.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2,6-dimethylmorpholine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with key sample resonances.
-
Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.
-
-
Instrument Setup (300-600 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Spectrum Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers all expected resonances (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for key signals).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is often done using a composite pulse decoupling sequence (e.g., WALTZ-16). A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D-NOESY: Select a mixing time appropriate for a small molecule (e.g., 500-800 ms). This parameter is crucial; too short, and cross-peaks won't build up; too long, and spin diffusion can complicate interpretation. Acquire the spectrum with a sufficient number of increments in the indirect dimension for good resolution.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H spectrum to confirm proton counts.
-
Analyze the ¹H and ¹³C chemical shifts and coupling patterns to form a preliminary hypothesis (cis vs. trans).
-
Critically examine the 2D-NOESY spectrum for the presence or absence of a cross-peak between the two methyl group proton signals. The presence of this peak is strong evidence for the cis configuration.[5]
-
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR-based stereochemical assignment.
Part 2: Chromatographic Separation: Purity Assessment and Isolation
While NMR provides structural information on a purified sample, chromatography is essential for separating the cis and trans isomers from a reaction mixture and assessing isomeric purity.
A. Gas Chromatography (GC)
Expertise & Causality: GC separates compounds based on their volatility and interaction with a stationary phase. The boiling points of cis- and trans-2,6-dimethylmorpholine are very close (approx. 142-143°C for cis and 148-149°C for trans), making separation challenging.[7] Therefore, a high-resolution capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-17 or a chiral phase for enantiomeric derivatives) is required to achieve baseline separation.[8] Coupling GC with a Mass Spectrometer (MS) allows for definitive peak identification based on fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
GC-MS Parameters:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: High-resolution capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: 250°C, Split mode (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. (This program must be optimized for specific derivatives).
-
MS System: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks for the cis and trans isomers based on their retention times. The lower-boiling cis isomer will typically elute first.
-
Confirm peak identity by comparing the acquired mass spectra with a library database or known standards.
-
Calculate the relative percentage of each isomer by integrating the peak areas.
-
B. High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a versatile technique for both analytical and preparative separation of diastereomers.[11] The choice between normal-phase and reversed-phase depends on the overall polarity of the derivative.
-
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is often effective for separating isomers where small differences in polarity, driven by the dipole moment, can be exploited.
-
Reversed-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on hydrophobicity. While less common for diastereomer separation, it can be effective for derivatives with significant hydrophobic moieties.[12]
-
Chiral HPLC: While primarily for enantiomers, some chiral stationary phases can also effectively separate diastereomers.[13][14]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters (Normal-Phase Example):
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Chiralpak AD-H or a similar silica-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve a good resolution (Rs > 1.5) and reasonable retention times (k' between 2 and 10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at a wavelength where the derivative absorbs (e.g., 254 nm if an aromatic group is present).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention times for each isomer.
-
Assess isomeric purity by calculating the relative peak areas.
-
Visualization: Chromatographic Separation Workflow
Caption: Workflow for chromatographic analysis and separation.
Part 3: X-ray Crystallography: The Unambiguous Gold Standard
When a single crystal of a compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including the relative stereochemistry of all chiral centers.[15][16]
Expertise & Causality: This technique works by irradiating a single, well-ordered crystal with X-rays. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the precise atomic positions can be determined.[17] This directly reveals whether the methyl groups are cis or trans.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Rate-Limiting Step):
-
This is often a trial-and-error process. The goal is to slowly decrease the solubility of the compound to allow for the ordered growth of a crystal.
-
Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a vial. Loosely cap the vial and leave it undisturbed.
-
Method 2: Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a less-polar "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility.
-
Method 3: Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.
-
-
Structure Validation and Visualization:
-
The final refined structure should be validated using metrics like the R-factor (should be low, typically < 0.05).
-
Visualize the structure using software like Mercury or PyMOL to confirm the cis or trans relationship of the methyl groups. The morpholine ring conformation (e.g., chair) will also be clearly visible.[18]
-
Visualization: X-ray Crystallography Workflow
Caption: High-level workflow for X-ray crystallography.
Integrated Characterization Strategy
No single technique tells the whole story. An effective characterization strategy integrates these methods to build a complete and self-validating picture of the molecule's stereochemistry.
Caption: Integrated strategy for isomer characterization.
Conclusion
The characterization of cis/trans isomers of 2,6-dimethylmorpholine derivatives is a critical task that demands a rigorous, multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for determining relative stereochemistry in solution, with 2D-NOESY experiments providing definitive evidence. Chromatographic methods, particularly high-resolution GC and HPLC, are indispensable for separating isomers and quantifying isomeric purity. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous solid-state structure. By strategically combining these techniques, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in the drug development process.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amslaurea.unibo.it [amslaurea.unibo.it]
- 12. silicycle.com [silicycle.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Substituted Azetidine Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of substituted azetidines. The inherent ring strain of the four-membered azetidine ring presents unique synthetic hurdles, often leading to challenges in achieving high yields and purity.[1] This guide is designed to provide practical, experience-driven solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in azetidine ring formation?
A1: Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this:
-
Unfavorable Reaction Kinetics: The formation of the transition state leading to the four-membered ring is often energetically demanding.[1]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1][2]
-
Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]
-
Inappropriate Leaving Group: The success of intramolecular nucleophilic substitution is highly dependent on the choice of leaving group.[1]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and catalyst concentration can dramatically affect the reaction's efficiency.[1]
Q2: What are the most common side reactions in substituted azetidine synthesis and how can they be minimized?
A2: Besides the formation of larger rings, several other side reactions can complicate azetidine synthesis:
-
Ring-Opening Reactions: The strain in the azetidine ring makes it susceptible to cleavage by nucleophiles, acids, and bases, leading to acyclic amine derivatives.[3]
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[3][4]
-
Formation of Regioisomers: In reactions like the aza-Michael addition, the nucleophile may add to different positions of the precursor, resulting in a mixture of regioisomers.[3][5]
-
Lack of Stereoselectivity: The creation of multiple chiral centers can lead to undesired diastereomers or enantiomers.[3]
To mitigate these, a systematic optimization of reaction conditions is crucial. This includes screening different solvents, adjusting the temperature, and varying catalyst loading.[1] For instance, employing high dilution conditions can favor intramolecular cyclization over intermolecular side reactions.[4]
Q3: How critical is the choice of the nitrogen-protecting group?
A3: The choice of the nitrogen-protecting group is paramount. Some protecting groups can be difficult to remove or may lead to side reactions during the deprotection step.[3] For certain applications, such as α-lithiation for further functionalization, specific protecting groups like N-thiopivaloyl or tert-butoxythiocarbonyl (Botc) are necessary to facilitate the desired reactivity.[6]
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization for Azetidine Ring Formation
Intramolecular cyclization of a γ-amino alcohol or γ-haloamine is a cornerstone of azetidine synthesis.[4] Low yields are often traced back to a few key factors.
Troubleshooting Workflow for Low Yield in Intramolecular Cyclization:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Heterocyclic Amines by SFC
Welcome to the technical support center for Supercritical Fluid Chromatography (SFC) applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of polar heterocyclic amines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Polar heterocyclic amines are a notoriously challenging class of compounds to purify due to their inherent basicity, high polarity, and potential for strong interactions with stationary phases. SFC, with its unique properties of low viscosity and high diffusivity, offers a powerful, faster, and greener alternative to traditional normal and reversed-phase HPLC.[1][2][3][4] However, success with these molecules in SFC is highly dependent on a nuanced understanding of method parameters.
This guide is structured into two main parts: a Troubleshooting Guide formatted as a direct Q&A to solve specific experimental issues, and a comprehensive Frequently Asked Questions (FAQ) section to address broader concepts in method development.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the SFC purification of polar heterocyclic amines.
Q1: My basic amine peak is tailing significantly. What are the primary causes and how can I fix it?
Answer:
Peak tailing for basic compounds like heterocyclic amines in SFC is most commonly caused by strong, undesirable interactions between the positively charged amine (under acidic mobile phase conditions) and active sites on the stationary phase, particularly residual silanols on silica-based columns.[5][6]
Troubleshooting Steps:
-
Introduce a Basic Additive: This is the most critical step. A basic additive competes with your analyte for active sites on the stationary phase, effectively masking them.[7] It also helps to maintain the analyte in its neutral, less interactive state.[7]
-
Action: Add a volatile basic additive to your modifier. Start with low concentrations and optimize.
-
Common Choices: Diethylamine (DEA), Triethylamine (TEA), Isopropylamine, or Ammonium Hydroxide (NH₄OH).[7][8][9] A typical starting concentration is 0.1% to 0.5% (v/v) in the modifier.[8]
-
Causality: The amine additive has a high affinity for acidic silanol groups. By saturating these sites, it prevents the heterocyclic amine analyte from engaging in strong secondary interactions that lead to tailing.[5]
-
-
Optimize the Modifier: The choice and concentration of the polar co-solvent (modifier) are crucial.
-
Action: Methanol is the most common and effective modifier for polar analytes due to its high polarity and hydrogen bonding capability.[10] Ensure your gradient is optimized. Sometimes, a stronger modifier or a higher percentage of it is needed to efficiently elute the polar amine.
-
Causality: The modifier increases the polarity and elution strength of the supercritical CO₂ mobile phase, helping to overcome the strong retention of the polar analyte on the stationary phase.[7][11]
-
-
Evaluate Column Chemistry: Not all columns are created equal for basic compounds.
-
Action: If tailing persists, switch to a stationary phase designed to minimize silanol interactions or one that provides alternative interaction mechanisms.
-
Recommended Columns:
-
2-Ethylpyridine (2-EP): Widely regarded as a top choice for basic compounds, offering excellent peak shape.[12][13]
-
Imidazole-based: Provides a highly basic character, often eliminating the need for amine additives.[12][14]
-
Diol or Cyano: These are common polar phases that can perform well, especially with appropriate additives.[14][15]
-
-
Causality: Specialized stationary phases like 2-EP have surfaces that are less prone to strong ionic interactions with basic analytes, leading to more symmetrical peaks.[12]
-
Q2: I have poor or no recovery of my polar analyte from the SFC system. Where is my compound going?
Answer:
Low recovery is a critical issue that often points to solubility problems either in the injection solvent or the mobile phase itself. Polar heterocyclic amines can precipitate if the surrounding solvent environment is not sufficiently polar.
Troubleshooting Steps:
-
Check Sample Diluent: The solvent used to dissolve your sample is paramount.
-
Action: Dissolve your sample in a solvent that is compatible with the SFC mobile phase and strong enough to keep it solubilized. Methanol is often the best choice.[16] For particularly stubborn compounds, a 1:1 mixture of Dichloromethane/Methanol can be effective.[3] Avoid injecting samples dissolved in non-polar solvents like hexane if your mobile phase is highly polar.
-
Causality: If the injection solvent is too weak (non-polar), the analyte may precipitate upon injection into the CO₂-rich mobile phase, leading to loss of sample on the injector, tubing, or column head.[3]
-
-
Increase Modifier Strength: The initial mobile phase conditions might be too weak to elute the compound.
-
Action: Increase the initial percentage of your modifier in the gradient. For highly polar compounds, you may need to start at 10-20% modifier rather than the typical 5%.
-
Causality: Supercritical CO₂ is non-polar.[11] A sufficiently high concentration of the polar modifier is required from the beginning of the run to ensure the analyte remains dissolved and is transported onto the column.[10]
-
-
Consider Water as an Additive: For extremely polar or hydrophilic amines, water can be a powerful tool.
-
Action: Add a small amount of water (1-5%) to your organic modifier.[17][18] This technique is sometimes referred to as Enhanced Fluidity Liquid Chromatography (EFLC) when higher percentages of modifier are used.[19][20]
-
Causality: Water dramatically increases the polarity of the mobile phase, enhancing the solubility and elution of very polar compounds that would otherwise be irreversibly adsorbed on the column.[18][21]
-
Q3: My retention times are shifting from one injection to the next. What causes this instability?
Answer:
Retention time instability in SFC is often linked to insufficient equilibration time, changes in mobile phase density, or issues with the sample solvent.
Troubleshooting Steps:
-
Ensure Complete Column Equilibration: This is the most common culprit.
-
Action: Increase the column equilibration time between gradient runs. SFC columns, especially with polar modifiers and additives, can require longer to return to initial conditions than in HPLC.
-
Causality: Additives, in particular, adsorb onto the stationary phase surface. A dynamic equilibrium must be re-established before the next injection to ensure a consistent starting point for the separation.[1] If this equilibrium is not reached, the column's surface chemistry will be different for each run, leading to shifting retention.
-
-
Check Back Pressure and Temperature: Mobile phase density is key in SFC.
-
Action: Verify that your back pressure regulator (BPR) and column oven temperature are stable and set correctly. The typical BPR setting is between 100 and 150 bar, and the temperature is often set around 40 °C.[2]
-
Causality: The density, and therefore the solvating strength of the supercritical fluid, is a function of pressure and temperature.[2] Fluctuations in these parameters will directly impact the elution strength of the mobile phase and cause retention times to drift.
-
-
Injection Solvent Effects: Injecting a large volume of a solvent much stronger than the initial mobile phase can cause issues.
-
Action: If possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent must be used, minimize the injection volume.[6]
-
Causality: A large plug of strong solvent can carry the analyte partway down the column in an uncontrolled manner before the gradient begins, leading to irreproducible retention.
-
Part 2: Frequently Asked Questions (FAQ)
Q1: Why is SFC considered a good choice for purifying polar heterocyclic amines compared to RPLC?
Answer: SFC offers several key advantages:
-
Speed: The low viscosity of supercritical CO₂ allows for 3-5 times faster flow rates than HPLC without generating excessive backpressure, significantly reducing purification times.[3][16]
-
Orthogonal Selectivity: SFC operates primarily in a normal-phase mode, providing a different selectivity compared to reversed-phase HPLC (RPLC).[15] This is highly advantageous for compounds that are poorly retained or show poor peak shape in RPLC.
-
Solvent Reduction ("Green" Chemistry): SFC replaces the bulk of organic solvents used in normal-phase HPLC (like hexane) with environmentally benign CO₂.[2][22]
-
Easier Fraction Dry-Down: After purification, the CO₂ evaporates, leaving the collected fractions in a small volume of organic modifier, which is much faster to evaporate than the water-acetonitrile mixtures from RPLC.[3][16]
Q2: How do I choose the right column for my polar amine separation?
Answer: Column selection is the most critical factor for achieving selectivity in SFC.[17] For polar heterocyclic amines, you should screen a set of polar stationary phases.
Caption: Column screening workflow for polar amines.
Start with a column known for good performance with bases, like a 2-Ethylpyridine (2-EP) phase.[12][13] Also include other polar phases like Diol and Cyano in your screen to explore different selectivities.[15] While bare silica can be used, it often leads to excessive retention and poor peak shape for underivatized amines without significant mobile phase additives.[23]
Q3: What is the role of additives in the mobile phase, and how do I select one?
Answer: Additives are small amounts of polar compounds added to the organic modifier to dramatically improve peak shape and selectivity, especially for ionizable analytes like amines.[9]
Mechanism of Action:
-
Masking Active Sites: They adsorb to active silanol groups on the stationary phase, preventing strong secondary interactions with the analyte.[7][24]
-
Controlling Ionization: They can alter the apparent pH of the mobile phase to keep the analyte in a single, neutral form.[7] For a basic amine, a basic additive ensures it remains unprotonated.
-
Increasing Polarity: Some additives, like water, can increase the overall polarity and solvating power of the mobile phase.
| Analyte Type | Recommended Additive Class | Examples | Typical Concentration (in Modifier) | Rationale |
| Basic Amines | Basic | Diethylamine (DEA), Triethylamine (TEA), Ammonium Hydroxide (NH₄OH) | 0.1% - 1.0% | Suppresses analyte protonation and masks acidic silanol sites.[7][9] |
| Acidic Compounds | Acidic | Formic Acid (FA), Acetic Acid (AA), Trifluoroacetic Acid (TFA) | 0.1% - 0.5% | Suppresses analyte deprotonation to maintain a neutral state.[7][9] |
| Extremely Polar/Ionic | Aqueous/Salt | Water, Ammonium Acetate, Ammonium Formate | 1% - 5% Water; 10-20 mM Salt | Significantly increases mobile phase polarity and solubility.[17][21][25] |
Q4: Can I use water in my SFC mobile phase? Are there any risks?
Answer: Yes, water is an increasingly popular and powerful additive for analyzing highly polar compounds by SFC.[18][21] It is typically added to the organic modifier (e.g., 5% water in methanol).
Benefits:
-
Enhanced Elution: Dramatically increases the mobile phase's elution strength for hydrophilic compounds.[21]
-
Improved Peak Shape: Can improve the peak shape for very polar molecules.[18]
-
MS Compatibility: Can improve compatibility and signal in mass spectrometry detection.[9]
Risks & Considerations:
-
Miscibility: Water is immiscible with pure CO₂. It relies on the organic modifier to act as a bridge. High concentrations of water can cause phase separation, leading to baseline noise and system instability.[17][18] Generally, up to 5% water in methanol is well-tolerated.[18]
-
System Pressure: The addition of water increases the overall viscosity and density of the mobile phase, which can lead to higher system backpressure.[20]
Caption: Troubleshooting logic for peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg-afmps.be [fagg-afmps.be]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sielc.com [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I [scirp.org]
- 11. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. an.shimadzu.com [an.shimadzu.com]
- 15. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. selvita.com [selvita.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the N-arylation of Strained Azetidine Rings
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties in drug candidates.[1][2][3] Consequently, the formation of N-aryl azetidines is a critical transformation for pharmaceutical researchers. However, the inherent ring strain of the four-membered ring introduces significant synthetic hurdles not commonly encountered with larger cyclic amines like pyrrolidines or piperidines.[1][4][5]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of N-arylation of azetidines. We will delve into the mechanistic underpinnings of common challenges, offer detailed troubleshooting strategies, and provide field-proven protocols for the most prevalent coupling methodologies, including the Buchwald-Hartwig and Ullmann reactions.[6][7][8][9][10]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-arylation of azetidine?
A1: The two most widely employed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions, broader substrate scope, and the availability of highly efficient catalyst systems.[10][11] The Ullmann reaction, a classical method, remains a valuable alternative, particularly in specific applications or when palladium-based methods fail.[8][9]
Q2: Why is the N-arylation of azetidine particularly challenging?
A2: The primary challenge stems from the high ring strain of the azetidine ring (approximately 25-26 kcal/mol). This strain makes the ring susceptible to cleavage under harsh reaction conditions, such as high temperatures or the presence of strong bases, leading to undesired side products.[1][4][12][13] The electron-withdrawing effect of certain substituents on the azetidine ring can also decrease the nucleophilicity of the nitrogen atom, making the coupling more difficult.[11]
Q3: How do I select the optimal catalyst system (palladium precursor and ligand) for a Buchwald-Hartwig reaction?
A3: The choice is critical and substrate-dependent. For N-arylation of azetidines, bulky, electron-rich biarylphosphine ligands are generally the most effective. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points as they promote the desired reductive elimination step and can help suppress side reactions.[11][14] As for the palladium source, pre-catalysts like G3 or G4 palladacycles or simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. Pre-catalysts are often more reliable as they provide a more consistent source of the active Pd(0) species.[15]
Q4: Which base should I use for azetidine N-arylation?
A4: Base selection is a delicate balance. A base that is too strong (like NaOtBu or LiHMDS) can promote ring-opening or other side reactions, especially at elevated temperatures.[15] Milder, non-nucleophilic inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often the preferred choice for strained systems like azetidines as they are effective in facilitating the reaction while minimizing degradation pathways.[12]
Q5: My coupling partner is an aryl chloride. Will the reaction work?
A5: Yes, but it can be more challenging. Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[15] To successfully couple aryl chlorides, you will typically need a more electron-rich and sterically hindered ligand (e.g., BrettPhos, RuPhos) to facilitate the difficult oxidative addition. Higher catalyst loadings and reaction temperatures may also be necessary, which must be balanced against the stability of the azetidine ring.
Q6: I am observing significant hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
A6: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig couplings. It arises from a competing pathway where a palladium-hydride species, formed via β-hydride elimination from the amine or other sources, reductively eliminates the arene instead of the desired N-aryl product.[14][16] To mitigate this, consider using a bulkier ligand to sterically hinder the β-hydride elimination pathway, changing the solvent, or using a different base. In some cases, bimetallic catalyst systems have been developed to specifically suppress this side reaction.
Part 2: In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion to Product
Symptom: Analysis of the reaction mixture by TLC or LC-MS shows predominantly unreacted azetidine and aryl halide.
Diagnostic Workflow:
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 8. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Diastereomers of 2,6-Disubstituted Morpholine Compounds
Welcome to the technical support center for the resolution of 2,6-disubstituted morpholine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these chiral compounds. Morpholine scaffolds are privileged structures in medicinal chemistry, and achieving enantiopuric forms is often critical for therapeutic efficacy and safety.[1] This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving diastereomers of 2,6-disubstituted morpholines?
A: The resolution of 2,6-disubstituted morpholine diastereomers primarily relies on three core techniques: diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution. The choice of method depends on factors such as the scale of the separation, the physicochemical properties of the diastereomers, and available resources.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic morpholine mixture with a chiral resolving agent to form diastereomeric salts.[1] These salts, having different physical properties, can then be separated by fractional crystallization.[1][2]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) can effectively separate diastereomers.[3][4] SFC is often favored for its speed and reduced solvent consumption.[5][6]
-
Kinetic Resolution: This technique uses a chiral reagent or catalyst that reacts at different rates with each enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one.[7][8][9] Enzymatic resolutions are a common subset of this approach.[8]
Q2: I'm struggling with diastereomeric salt crystallization. My yields are low and the diastereomeric excess (d.e.) is poor. What am I doing wrong?
A: This is a common and multifaceted problem. Success in diastereomeric salt crystallization hinges on understanding the ternary phase diagram of the two diastereomeric salts and the solvent, which governs the separation.[2][10] However, from a practical standpoint, several factors are critical:
-
Choice of Resolving Agent: The interaction between the morpholine and the chiral acid or base is crucial. There should be a significant difference in the lattice energy of the resulting diastereomeric salts. Screening a variety of resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) is often necessary.
-
Solvent Selection: The solvent system is paramount. It must provide a significant difference in solubility between the two diastereomeric salts. A screening process using a range of solvents with varying polarities is recommended.
-
Supersaturation and Cooling Rate: Crystallization is a kinetic process.[10] Crashing the salt out of solution by rapid cooling will almost certainly lead to poor d.e. A slow, controlled cooling profile is essential to allow for the selective crystallization of the less soluble diastereomer. Seeding the solution with a crystal of the desired diastereomer can also improve selectivity.[11]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic morpholine can influence the outcome. While a 1:1 ratio is a common starting point, slight excesses of the resolving agent can sometimes improve resolution.[2]
Q3: My diastereomers are co-eluting or have very poor resolution on my chiral HPLC/SFC column. How can I improve the separation?
A: Achieving good chromatographic separation requires a systematic approach to method development.
-
Column Screening: There is no universal chiral stationary phase (CSP).[3] Screening a set of complementary CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic) is the most effective first step.
-
Mobile Phase Optimization (SFC): In SFC, the composition of the mobile phase (CO2 and a co-solvent like methanol, ethanol, or isopropanol) significantly impacts selectivity.[3][5][12] Systematically varying the co-solvent and its percentage is crucial. Additives (e.g., diethylamine for basic compounds) can also dramatically improve peak shape and resolution.
-
Mobile Phase Optimization (HPLC): For normal-phase HPLC, a typical mobile phase is a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol). For reversed-phase, acetonitrile/water or methanol/water systems are common. The ratio of these solvents should be carefully optimized.[4]
-
Temperature and Flow Rate: These parameters can influence selectivity and efficiency. Lower temperatures often improve resolution, while optimizing the flow rate can enhance efficiency.[12]
Q4: Can I use kinetic resolution for my 2,6-disubstituted morpholine? What are the key considerations?
A: Yes, kinetic resolution can be a powerful tool, particularly for secondary amines.[7] The key is to find a chiral reagent or catalyst that selectively acylates one enantiomer over the other.[9]
-
Reagent Selection: Chiral hydroxamic acids have been shown to be effective reagents for the kinetic resolution of cyclic amines.[7][13]
-
Catalyst System: In some cases, an achiral catalyst can be used in concert with a chiral co-catalyst to achieve enantioselective acylation.[9]
-
Limitations: A major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[8] To overcome this, the process can be coupled with in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR).[14]
Troubleshooting Guides
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause | Recommended Solution |
| No crystals form | - Compound is too soluble in the chosen solvent. - Insufficient supersaturation. | - Try a less polar solvent or an anti-solvent addition.[1] - Concentrate the solution. - Cool the solution to a lower temperature. |
| Oily precipitate forms | - Compound is "oiling out" instead of crystallizing. - Cooling rate is too fast. | - Use a more dilute solution. - Employ a slower cooling rate. - Try a different solvent system. |
| Poor diastereomeric excess (d.e.) | - Insufficient difference in solubility between diastereomeric salts. - Co-crystallization of both diastereomers. - Crystallization occurred too quickly. | - Screen for a more effective resolving agent and solvent system. - Implement a very slow, controlled cooling profile. - Consider seeding with the desired diastereomer.[11] - Perform multiple recrystallizations. |
| Low yield of isolated salt | - The desired diastereomeric salt has significant solubility in the mother liquor. - Insufficient crystallization time. | - Cool the crystallization mixture for a longer period. - Reduce the final crystallization temperature. - Minimize the volume of solvent used for washing the crystals. |
Troubleshooting Chiral Chromatography (SFC/HPLC)
| Problem | Potential Cause | Recommended Solution |
| No separation (single peak) | - The chosen chiral stationary phase (CSP) does not provide selectivity. | - Screen a diverse set of CSPs. |
| Poor resolution (overlapping peaks) | - Suboptimal mobile phase composition. - Inappropriate temperature or flow rate. | - Systematically vary the co-solvent percentage (SFC) or mobile phase ratio (HPLC). - Screen different co-solvents (SFC) or organic modifiers (HPLC). - Optimize temperature and flow rate.[12] |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the analyte and the stationary phase. - Overloading the column. | - Add a mobile phase additive (e.g., a small amount of acid or base). - Inject a smaller sample volume or a more dilute sample. |
| Inconsistent retention times | - Lack of column equilibration. - Fluctuation in mobile phase composition or temperature. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general workflow for resolving a racemic 2,6-disubstituted morpholine using a chiral acid as the resolving agent.
-
Salt Formation:
-
Dissolve the racemic morpholine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 1.0 eq) in the same solvent.
-
Combine the two solutions and stir at room temperature. Gentle warming may be required to achieve a clear solution.[1]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal of the desired diastereomer.
-
Once crystallization begins, continue the slow cooling process, potentially to 0-5 °C, to maximize the yield of the less soluble salt.
-
-
Isolation:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) until the solution is basic (pH > 10) to deprotonate the morpholine nitrogen.[1]
-
Extract the enantiomerically enriched morpholine with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystalline salt and the enantiomeric excess of the liberated free base using chiral HPLC or SFC.
-
Protocol 2: Chiral SFC Method Development
This protocol outlines a screening approach for developing a separation method for 2,6-disubstituted morpholine diastereomers using SFC.
-
Column and Mobile Phase Screening:
-
Select a set of 3-4 chiral columns with different stationary phases.
-
Prepare a primary mobile phase of supercritical CO2.
-
Prepare co-solvents such as methanol, ethanol, and isopropanol, each containing a small amount of an additive (e.g., 0.1% diethylamine).
-
-
Initial Screening Gradient:
-
For each column, run a fast gradient from a low percentage of co-solvent (e.g., 5%) to a high percentage (e.g., 40%) over a short time (e.g., 5-10 minutes).
-
Monitor the separation at a suitable wavelength.
-
-
Method Optimization:
-
Identify the column and co-solvent combination that provides the best initial separation ("hit").
-
Optimize the separation by running isocratic methods with varying percentages of the chosen co-solvent.
-
Further refine the separation by adjusting the back pressure, temperature, and flow rate.
-
Visualizations
Decision Workflow for Resolution Strategy
Caption: A decision tree for selecting a suitable resolution strategy.
Diastereomeric Salt Crystallization Workflow
Caption: Workflow for diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. selvita.com [selvita.com]
- 7. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. reddit.com [reddit.com]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Azetidine Ring-Opening Reactions
Welcome to the technical support center for azetidine ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile four-membered heterocycles. Azetidines are valuable synthetic intermediates, but their unique reactivity, driven by ring strain, can present challenges.[1][2] This resource provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when performing azetidine ring-opening reactions.
Q1: My azetidine ring-opening reaction is not proceeding or giving very low yields. What are the primary factors to investigate?
A1: Low or no yield in azetidine ring-opening reactions often stems from the inherent stability of the azetidine ring, which is greater than that of an aziridine.[1][3] Effective activation of the ring is crucial.[4] Key areas to troubleshoot include:
-
Azetidine Ring Activation: The nitrogen atom of the azetidine needs to be activated to enhance the electrophilicity of the ring carbons. This can be achieved through:
-
Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen, making the ring more susceptible to nucleophilic attack. Lanthanide triflates, such as La(OTf)₃, have proven effective.
-
Brønsted Acid Catalysis: Protic acids can protonate the azetidine nitrogen, forming a reactive azetidinium ion.[3]
-
Quaternization: Formation of a quaternary azetidinium salt, for example with methyl trifluoromethanesulfonate, creates a highly reactive intermediate that readily undergoes ring-opening.[4]
-
-
Reaction Conditions:
-
Temperature: Some reactions may require elevated temperatures to overcome the activation energy barrier.[4]
-
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Ethereal solvents like 2-MeTHF have been found to be optimal for certain enantioselective reactions, whereas highly polar solvents can sometimes diminish selectivity.[4][5]
-
-
Nucleophile Strength: The nature of the nucleophile is critical. Weaker nucleophiles may require more forcing conditions or a more activated azetidine.
Q2: I'm observing a mixture of regioisomers in my product. How can I control the regioselectivity of the nucleophilic attack?
A2: Regioselectivity in the ring-opening of unsymmetrical azetidines is a common challenge and is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions.[6][7]
-
Electronic Effects: For azetidines with substituents that can stabilize a positive charge (e.g., aryl, vinyl), the reaction often proceeds through an SN1-like mechanism. In such cases, the nucleophile will preferentially attack the more substituted carbon. Lewis and Brønsted acids can promote the formation of a carbocation-like intermediate at the more substituted position, directing the nucleophile to this site.[3][6][8]
-
Steric Effects: With alkyl-substituted azetidines or when using bulky nucleophiles, the reaction tends to follow an SN2 pathway.[8] Here, the nucleophile will attack the less sterically hindered carbon atom.
Q3: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) instead of the desired ring-opened product. What is causing this side reaction?
A3: The formation of a pyrrolidine byproduct can occur in specific cases, such as the intramolecular aminolysis of cis-3,4-epoxy amines, where a competing 5-endo-tet cyclization can occur alongside the desired 4-exo-tet cyclization to form the azetidine.[9] While this is more of a side reaction in the formation of the azetidine, if your reaction conditions for ring-opening are harsh, it's possible to have rearrangements or side reactions. More commonly, dimerization or polymerization of the azetidine can be a competing pathway, especially under strongly acidic conditions.[6][10] To mitigate this, consider:
-
Using more dilute reaction conditions.
-
Lowering the reaction temperature.
-
Choosing a catalyst that favors the desired ring-opening over competing pathways. For instance, La(OTf)₃ has been shown to be highly selective for azetidine formation over pyrrolidine formation in certain cyclization reactions.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common issues in azetidine ring-opening reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inadequate activation of the azetidine ring. | 1. Increase Catalyst Loading: If using a Lewis or Brønsted acid, incrementally increase the catalyst loading. Some reactions may require stoichiometric amounts of a Lewis acid.[8] 2. Switch Catalyst Type: If a weak Lewis acid is ineffective, try a stronger one (e.g., Sc(OTf)₃, BF₃·OEt₂).[11][8] For acid-sensitive substrates, consider milder options like La(OTf)₃.[11] 3. Pre-form Azetidinium Ion: For a highly activated substrate, consider quaternizing the azetidine nitrogen with an alkyl triflate before adding the nucleophile. |
| Suboptimal reaction temperature. | 1. Increase Temperature: Gradually increase the reaction temperature. Some ring-openings require heating to proceed at a reasonable rate.[4] 2. Monitor for Decomposition: Be mindful that higher temperatures can lead to side reactions or decomposition.[6] | |
| Poor solvent choice. | 1. Solvent Screen: Perform a solvent screen. Ethereal solvents (e.g., 2-MeTHF, THF, Et₂O) can improve selectivity in some cases.[5] For reactions involving polar intermediates, polar aprotic solvents (e.g., MeCN, DCM) may be beneficial.[6] | |
| Poor Regioselectivity | Ambiguous reaction mechanism (competing SN1 and SN2 pathways). | 1. Modify the Catalyst: The choice of acid can influence the regiochemical outcome.[12][13] A strong Lewis acid may favor an SN1 pathway, while a milder catalyst might allow an SN2 pathway to dominate. 2. Change the Nucleophile: A bulkier nucleophile will favor attack at the less sterically hindered position.[6] 3. Adjust the Temperature: Lowering the temperature may favor the kinetically controlled product. |
| Formation of Side Products (e.g., polymers, decomposition) | Harsh reaction conditions. | 1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.[6] 2. Use a More Dilute Solution: High concentrations can favor intermolecular side reactions like polymerization.[6] 3. Choose an Inert Solvent: Ensure the solvent is not participating in the reaction.[6] |
Experimental Protocols
The following are representative protocols for the acid-catalyzed ring-opening of an N-tosylazetidine with an alcohol nucleophile.
Protocol 1: Lewis Acid-Mediated Ring-Opening
This protocol is adapted for the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols.[8]
Materials:
-
2-Aryl-N-tosylazetidine
-
Anhydrous alcohol (e.g., methanol, benzyl alcohol)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 2-aryl-N-tosylazetidine (1.0 equiv).
-
Dissolve the azetidine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (1.0-1.2 equiv) to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the anhydrous alcohol (3.0-5.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Brønsted Acid-Catalyzed Ring-Opening
This protocol is a general method for the ring-opening of activated azetidines with nucleophiles like thiophenols.[12]
Materials:
-
N-activated azetidine (e.g., N-tosyl, N-Boc)
-
Thiophenol
-
Brønsted acid (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-activated azetidine (1.0 equiv) in the anhydrous solvent.
-
Add the thiophenol (1.1-1.2 equiv).
-
Add the Brønsted acid (e.g., 10 mol%) to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The choice of reaction conditions can dramatically impact the outcome of azetidine ring-opening reactions. The following table summarizes the effect of different Lewis acids on the ring-opening of a model 2-aryl-N-tosylazetidine with an alcohol.
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ | 1.0 | rt | 0.5 | 95 |
| 2 | Sc(OTf)₃ | 0.3 | rt | 2 | 80 |
| 3 | AlCl₃ | 1.0 | rt | 1 | 90 |
| 4 | ZnCl₂ | 1.0 | 50 | 4 | 75 |
| 5 | InCl₃ | 1.0 | rt | 3 | 85 |
Data is representative and adapted from typical results in the literature for similar substrates.[8][14]
Visualizing Reaction Pathways and Troubleshooting
Understanding the underlying mechanisms and having a logical workflow for troubleshooting are essential for success.
Reaction Mechanism
The regioselectivity of azetidine ring-opening is often dictated by the stability of the intermediate. The choice of acid catalyst can influence whether the reaction proceeds through a more SN1-like or SN2-like transition state.
Caption: Competing SN1-like and SN2-like pathways in acid-catalyzed azetidine ring-opening.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to troubleshooting can save significant time and resources.
Caption: A decision tree for troubleshooting low-yielding azetidine ring-opening reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Low Yield in Titanacyclobutane-Mediated Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for titanacyclobutane-mediated azetidine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to address the nuanced issues that can arise during this powerful synthetic transformation.
I. Understanding the Core Reaction: The "Why" Behind the "How"
Before delving into troubleshooting, it's crucial to grasp the fundamental mechanism of titanacyclobutane-mediated azetidine synthesis. This reaction typically proceeds through a series of well-defined steps, and understanding these is key to diagnosing problems. A common pathway involves the formation of a titanacyclobutane intermediate from a titanium source, like the Tebbe reagent or a related derivative, and a suitable alkene precursor. This intermediate then serves as a 1,3-dianion equivalent that can react with various electrophiles to form the desired azetidine ring.[1][2]
A generalized mechanistic pathway is illustrated below:
Caption: Generalized pathway for titanacyclobutane-mediated azetidine synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My reaction is sluggish or shows no conversion. What are the primary suspects?
A1: A stalled reaction often points to issues with the titanium reagent or the reaction conditions.
-
Expertise & Experience: The active titanium species is highly sensitive to air and moisture. Incomplete drying of glassware, solvents, or reagents is a frequent cause of reaction failure. Furthermore, the stability of the titanacyclobutane intermediate itself can be a limiting factor, particularly with acyclic substrates where steric hindrance can impede its formation.[1]
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent.
-
Reagent Quality: Use a fresh, reputable source of the titanium reagent. If using a stock solution, ensure it has been stored properly under an inert atmosphere.
-
Temperature Control: The formation of the titanacyclobutane is often performed at low temperatures (e.g., 0 °C to -78 °C) to maintain its stability.[1] Ensure your cooling bath is at the correct temperature.
-
Concentration: A solution of the titanium reagent (e.g., 0.4 M in toluene) can be concentrated under reduced pressure before the addition of the substrate to ensure the desired concentration for the reaction.[1]
-
Q2: I'm observing a complex mixture of byproducts instead of my desired azetidine. What's going on?
A2: The formation of multiple products suggests that side reactions are competing with the desired pathway. The nature of these byproducts can provide valuable clues.
-
Expertise & Experience: The halogenation step is a critical juncture where selectivity can be lost. The titanacyclobutane can act as a 1,3-dianion equivalent, but under certain conditions, it can also undergo radical pathways, leading to monohalogenated products or cyclopropanes.[1] The choice and amount of the halogenating agent are therefore crucial.
-
Data-Driven Insights:
Electrophile (Halogenating Agent) Major Product(s) Reference Br₂ (excess) Dihalide (precursor to azetidine) [1] I₂ Spirocyclopropane [1] | Benzyl Iodide | Monohalogenated product |[1] |
-
Troubleshooting Protocol:
-
Control the Halogenation: Use a precise amount of the halogenating agent (e.g., a solution of Br₂ in THF) and add it dropwise at a low temperature (-78 °C) to control the reaction rate and minimize side reactions.[1]
-
Amine Addition: Ensure the subsequent addition of the primary amine is performed under conditions that favor nucleophilic substitution over elimination. The use of a non-nucleophilic base like K₂CO₃ can be beneficial.[1]
-
Consider a One-Pot Procedure: In some cases, a "telescoped" two-step approach where the dihalide is formed and then reacted in situ with the amine can improve yields by minimizing handling of the potentially unstable intermediate.[2]
-
Q3: The yield of my azetidine is consistently low, even with good conversion of the starting material. Where am I losing my product?
A3: Low isolated yields despite good conversion often point to issues during the workup and purification stages.
-
Expertise & Experience: Titanium byproducts can be challenging to remove and can complicate purification.[3] Additionally, the volatility of some azetidine products can lead to loss during solvent removal under reduced pressure.[1]
-
Troubleshooting Protocol:
-
Workup Procedure for Titanium Byproducts: Quenching the reaction with an aqueous solution of ammonium chloride (NH₄Cl) can help partition the titanium byproducts into the aqueous layer during extraction.[3]
-
Purification Strategy:
-
Acid Leaching: For larger scale reactions, acid leaching can be an effective method for removing titanium impurities.[4][5][6] However, care must be taken to control the temperature and pH to avoid product degradation or contamination.[4][5][6]
-
Chromatography: Flash column chromatography is a common method for purifying azetidines. However, the choice of solvent system is crucial to achieve good separation from any remaining titanium residues and other byproducts.
-
-
Handling Volatile Products: If your azetidine product is volatile, minimize the time it is under high vacuum and use a lower temperature for solvent removal.
-
Q4: I'm working with a sterically hindered substrate and the reaction is not proceeding well. Are there any modifications I can make?
A4: Steric hindrance can significantly impact the formation of the titanacyclobutane intermediate.
-
Expertise & Experience: Increasing the steric bulk near the reacting center can amplify unfavorable interactions with the cyclopentadienyl (Cp) ligands on the titanium, hindering the formation of the titanacyclobutane.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered substrates.
-
Protocol Adjustments:
-
Increase Reagent Stoichiometry: Using a larger excess of the titanium reagent (e.g., 3 equivalents) can sometimes overcome the kinetic barrier to titanacyclobutane formation.[1]
-
Temperature Optimization: While lower temperatures are generally preferred for stability, a systematic evaluation of the reaction temperature may reveal an optimal balance between intermediate formation and decomposition.
-
Solvent Effects: The choice of solvent can influence the reaction rate and stability of intermediates. While THF is commonly used, exploring other ethereal solvents or toluene may be beneficial.[1]
-
III. Experimental Protocols
General Procedure for the Synthesis of Azaspiro[3.n]alkanes from Cyclic Ketones[1]
-
A solution of the titanium reagent (e.g., Tebbe's reagent, 0.4 M in toluene, 3 equivalents) is added to a Schlenk tube and concentrated under reduced pressure (0.1 mBar, 30 min).
-
The tube is backfilled with an inert gas (N₂ or Ar), and the resulting dark residue is cooled to 0 °C in an ice/water bath.
-
A solution of the ketone (1 equivalent) in THF (0.3 M) is added via syringe.
-
The resulting dark red slurry is maintained at 0 °C for 1 hour, then cooled to -78 °C in a dry ice/acetone bath.
-
A solution of Br₂ (10 equivalents) in THF (1.0 M) is added dropwise via syringe over approximately 5 minutes.
-
The reaction mixture is warmed to 0 °C and stirred for 1 hour.
-
The resulting residue is dissolved in DMF (0.3 M) and treated with NaI (2 equivalents), K₂CO₃ (5 equivalents), and a primary amine (e.g., benzylamine, 5 equivalents).
-
The heterogeneous reaction mixture is stirred vigorously and heated to 100 °C for 16–48 hours.
-
After cooling to room temperature, the reaction is diluted with Et₂O and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the desired azetidine product.
IV. References
-
Kürti, L., et al. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. PubMed. Available at: --INVALID-LINK--
-
Frederich, J. H., et al. (2021). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. Available at: --INVALID-LINK--
-
Frederich, J. H., et al. (2021). Access to 3‐Azetidines via Halogenation of Titanacyclobutanes. ResearchGate. Available at: --INVALID-LINK--
-
Chepyshev, S. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation. BenchChem. Available at: --INVALID-LINK--
-
Melchiorre, P., et al. (2020). Radical strain-release photocatalysis for the synthesis of azetidines. Nature. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. BenchChem. Available at: --INVALID-LINK--
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Substrate scope study. ResearchGate. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yields in Azetidine, perchlorate mediated reactions. BenchChem. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Reactivity of titanacyclobutane 7. ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Substrate scope of the azetidination reaction. ResearchGate. Available at: --INVALID-LINK--
-
Frontier, A. (n.d.). Workup: Titanium Byproducts. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
Fasan, R., & Arnold, F. H. (2015). Engineering a dirhodium artificial metalloenzyme for selective olefin cyclopropanation. PubMed. Available at: --INVALID-LINK--
-
Serwale, M. R., Coetsee, T., & Fazluddin, S. (2020). Purification of crude titanium powder produced by metallothermic reduction by acid leaching. ResearchGate. Available at: --INVALID-LINK--
-
Fasan, R., & Arnold, F. H. (2015). Highly diastereoselective and enantioselective olefin cyclopropanation using engineered myoglobin-based catalysts. PubMed. Available at: --INVALID-LINK--
-
Wessig, P., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: --INVALID-LINK--
-
Grubbs, R. H., et al. (2023). Water-Accelerated Decomposition of Olefin Metathesis Catalysts. ResearchGate. Available at: --INVALID-LINK--
-
Serwale, M. R., Coetsee, T., & Fazluddin, S. (2020). Purification of crude titanium powder produced by metallothermic reduction by acid leaching. The Southern African Institute of Mining and Metallurgy. Available at: --INVALID-LINK--
-
Serwale, M. R., Coetsee, T., & Fazluddin, S. (2020). Purification of crude titanium powder produced by metallothermic reduction by acid leaching. SciELO. Available at: --INVALID-LINK--
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Available at: --INVALID-LINK--
-
Wilson, B. G., & Bahna, S. L. (2005). Adverse reactions to food additives. PMC. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2019). Catalytic Decomposition of Oleic Acid to Fuels and Chemicals: Roles of Catalyst Acidity and Basicity on Product Distribution and Reaction Pathways. MDPI. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). US3929962A - Titanium purification process. Google Patents. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Plot of reaction composition (% molarity) during the catalytic decomposition of a 1. ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). The Decomposition Reaction of 4‐Acetylsydnones Arylhydrazones. ResearchGate. Available at: --INVALID-LINK--
References
- 1. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification of crude titanium powder produced by metallothermic reduction by acid leaching [scielo.org.za]
- 6. Purification of crude titanium powder produced by metallothermic reduction by acid leaching [scielo.org.za]
Technical Support Center: Stability Testing of Azetidinyl-Morpholine Compounds in Aqueous Buffer
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the stability testing of azetidinyl-morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of assessing the chemical stability of this important class of molecules. As your application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your data.
This document is structured to anticipate the challenges you may face, from initial study design to interpreting complex chromatograms. We will delve into the inherent chemical properties of the azetidinyl-morpholine scaffold, provide robust, field-tested protocols, and offer logical troubleshooting frameworks.
Section 1: Understanding the Chemistry - Potential Degradation Pathways
A thorough stability study begins with understanding the molecule's potential liabilities. The azetidinyl-morpholine scaffold contains specific functional groups that are susceptible to degradation under common stress conditions.
The morpholine ring , while generally stable, can undergo degradation, primarily involving the cleavage of its C-N bonds.[1][2] This process can be initiated by oxidative or hydrolytic stress, leading to ring-opening and the formation of intermediary amino acids which can be further oxidized.[1][3]
The azetidine ring is a strained four-membered ring. This ring strain makes it susceptible to nucleophilic attack, particularly under acidic or basic conditions. A key degradation mechanism involves the formation of a reactive azetidinium ion, which can then be attacked by water or other nucleophiles, leading to ring-opening and the formation of various degradation products.[4]
Understanding these potential pathways is crucial for designing a stability-indicating method, as it informs you of the types of degradants you need to be able to separate and quantify.
Caption: Potential degradation pathways for azetidinyl-morpholine compounds.
Section 2: Frequently Asked Questions (FAQs) - Study Design
Designing a robust stability study is paramount for generating meaningful and regulatory-compliant data. Here are answers to common questions encountered during this phase.
Q1: What are the essential components of a forced degradation study?
A forced degradation or stress testing study is designed to accelerate the degradation of a drug substance to identify likely degradation products and demonstrate the specificity of your analytical method.[5] According to ICH guidelines, it should include exposure to a variety of conditions more severe than standard accelerated stability testing.[6][7]
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl at RT to 60°C | Hydrolysis of labile groups, Azetidine ring opening[4][8] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at RT to 60°C | Hydrolysis of esters/amides, Azetidine ring opening[4][8] |
| Oxidation | 3% to 30% H₂O₂ at RT | Oxidation of electron-rich moieties (e.g., nitrogen)[9] |
| Thermal | 60°C to 80°C (in solid state and solution) | Thermally-induced degradation |
| Photolytic | ≥ 1.2 million lux hours (visible) & ≥ 200 watt hours/m² (UV) | Photodegradation[6] |
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] Over-stressing can lead to secondary degradants not relevant to formal stability.[10]
Q2: How do I select the appropriate buffer for my aqueous stability study?
The choice of buffer is critical as it can influence the degradation rate.
-
pH Target: Select a buffer system with a pKa close to the desired pH of your study to ensure adequate buffering capacity. Common buffers include phosphate, citrate, and acetate.
-
Reactivity: Be aware of potential buffer-catalyzed reactions. For example, phosphate buffers can sometimes participate in degradation reactions. It is often wise to screen a few different buffer systems.
-
Analytical Compatibility: Ensure the buffer is compatible with your analytical method. Non-volatile buffers like phosphate are generally incompatible with mass spectrometry (MS) detection.[11] For LC-MS, volatile buffers like ammonium acetate or ammonium formate are preferred.
Q3: My compound is poorly soluble in aqueous buffer. How should I prepare my samples?
For compounds with low aqueous solubility, a co-solvent can be used to prepare a stock solution, which is then diluted into the aqueous buffer.[10]
-
Co-solvent Choice: Acetonitrile (ACN) or methanol are common choices. Select a co-solvent that is inert and does not cause degradation on its own.
-
Co-solvent Concentration: Keep the final concentration of the organic co-solvent in the buffer as low as possible (typically <5%) to avoid significantly altering the aqueous environment and degradation kinetics.[10]
-
Control Sample: Always run a control sample of the compound in the co-solvent/buffer mixture without the stressor to account for any degradation caused by the solution matrix itself.
Section 3: Experimental Protocol - Forced Degradation Study
This protocol outlines a systematic approach to performing a forced degradation study. A stability-indicating analytical method is required to analyze the samples generated.
Objective:
To generate potential degradation products of an azetidinyl-morpholine compound under various stress conditions and to assess the stability-indicating nature of the analytical method.
Materials:
-
Azetidinyl-morpholine compound (API)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Appropriate buffer salts (e.g., potassium phosphate, sodium acetate)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
Temperature-controlled oven/water bath
-
Photostability chamber
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Stress Sample Preparation (Targeting ~0.1 mg/mL final concentration):
-
Control: Dilute the stock solution with your chosen aqueous buffer to the target concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.[9] Pull time points (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.[9] Pull time points. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 6% H₂O₂. Keep at room temperature, protected from light.[9] Pull time points.
-
Thermal Degradation: Dilute the stock solution in buffer. Heat in an oven at 80°C.[9] Pull time points. Also, expose the solid API to the same conditions.
-
Photolytic Degradation: Expose both a solution (in a quartz cuvette) and the solid API to light as per ICH Q1B guidelines.[6] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and immediately quench the reaction if necessary (e.g., by neutralization or cooling).
-
Dilute the sample to the working concentration of your analytical method using the mobile phase.
-
Analyze all samples (including controls) using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of API remaining.
-
Determine the percentage of each degradation product formed.
-
Assess peak purity of the parent compound peak using a photodiode array (PDA) detector to ensure no degradants are co-eluting.
-
Calculate the mass balance to account for all the material. A good mass balance (typically 95-105%) provides confidence in the method's ability to detect all degradants.[10]
-
Section 4: Troubleshooting Guide - HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability testing. However, various issues can arise. This guide provides a logical approach to troubleshooting common problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Q4: I see unexpected peaks in my chromatogram, even in blank injections. What are they and how do I get rid of them?
These are often called "ghost peaks." The first step is to determine their source.
-
Run a Blank Gradient: Inject only mobile phase. If the peak is still present, the source is likely the mobile phase, the water used for its preparation, or contamination within the HPLC system itself.[12][13]
-
Check Solvents: Always use high-purity, HPLC-grade solvents and water. Prepare mobile phases fresh daily, as impurities can concentrate on the column over time, especially during gradient runs.[14]
-
System Contamination: Ghost peaks can arise from buildup in the injector, tubing, or detector cell.[13] Implement a regular system cleaning protocol.
-
Carryover: If the peak appears after a sample injection but not in a true blank, it is likely carryover from a previous, highly concentrated sample.[14] Improve your needle wash method by using a stronger wash solvent and increasing the wash volume.
Q5: My peak shapes are tailing. What is the cause and how can I improve them?
Peak tailing is a common issue, especially for basic compounds like azetidinyl-morpholines.
-
Secondary Interactions: The most frequent cause is the interaction of the basic nitrogen atoms in your molecule with acidic residual silanol groups on the silica-based column packing.[15][16]
-
Solution 1: Lower pH: Operating at a lower mobile phase pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing these secondary ionic interactions.[17]
-
Solution 2: Use a Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Solution 3: Modern Columns: Use a modern, high-purity silica column with advanced end-capping, which has a much lower concentration of residual silanols.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[15] Try reducing the injection volume or sample concentration.
-
Column Void: A physical void at the head of the column can cause peak distortion for all peaks.[15][16] This often requires column replacement.
Q6: My retention times are drifting or are not reproducible. What should I check?
Stable retention times are critical for peak identification and quantification.
-
Mobile Phase: Inconsistent mobile phase preparation is a primary cause.[18] Ensure it is prepared accurately and consistently each time. If using an online mixer, ensure the pump is functioning correctly and solvents are degassed.[12]
-
Temperature: Column temperature has a significant effect on retention. Use a thermostatically controlled column compartment to maintain a constant temperature.[17]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography. This may require 10-20 column volumes.[17]
-
pH Control: If the mobile phase pH is close to the pKa of your analyte, small pH shifts can cause large changes in retention time. Ensure your mobile phase is adequately buffered.
References
- 1. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. hplc.eu [hplc.eu]
- 16. agilent.com [agilent.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing Aqueous Solubility of Morpholine-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in drug candidates featuring the morpholine scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the role and properties of the morpholine moiety in drug discovery.
Q1: Why is the morpholine ring so prevalent in modern drug design?
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to a combination of advantageous properties.[1][2] Its six-membered ring, containing both an ether and a secondary amine functional group, imparts a unique set of physicochemical characteristics. The basic nitrogen atom gives the ring a pKa value (typically around 8.5-8.7) that is close to physiological pH, allowing for protonation that can enhance solubility and interactions with biological targets.[3][4] This feature, combined with its ability to participate in hydrogen bonding and improve metabolic stability, makes morpholine a valuable scaffold for enhancing the pharmacokinetic profiles of drug candidates, including solubility and brain permeability.[3][4][5][6]
Q2: If morpholine is used to improve solubility, why do many morpholine-based drugs still have solubility issues?
While the morpholine group itself is hydrophilic, a drug candidate's overall solubility is determined by the entire molecular structure.[7] Poor solubility in morpholine-containing compounds often arises from other parts of the molecule that are large, rigid, or highly lipophilic (hydrophobic).[8] These hydrophobic regions are frequently necessary for potent binding to the target protein.[8] Key factors that can override the solubilizing effect of the morpholine ring include:
-
High Crystallinity: A very stable crystal lattice requires significant energy to break apart, leading to low solubility regardless of the presence of hydrophilic groups.[9]
-
Overall Molecular Lipophilicity: If the rest of the molecule is sufficiently large and greasy, it will dominate the physicochemical properties, leading to poor aqueous solubility.[10]
-
Molecular Size and Shape: Large molecules can be difficult for water molecules to solvate effectively.[9]
Q3: What are the primary strategies I should consider for improving the solubility of my morpholine-based compound?
There is a tiered approach to solubility enhancement, ranging from simple formulation adjustments to more complex chemical modifications. The main strategies include:
-
pH Adjustment & Salt Formation: Leveraging the basicity of the morpholine nitrogen to form soluble salts.[11][12]
-
Formulation with Excipients: Using agents like co-solvents, cyclodextrins, or surfactants to keep the compound in solution.[13][14]
-
Particle Size Reduction: Increasing the surface area of the solid drug to accelerate its dissolution rate.[9][15][16]
-
Amorphous Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix to prevent crystallization.[9][17]
-
Prodrug Approach: Chemically modifying the drug candidate with a water-soluble group that is cleaved in vivo to release the active drug.[18][19][20]
-
Nanotechnology: Utilizing nanocarriers like liposomes or creating nanosuspensions to improve dissolution and bioavailability.[21][22][23]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides direct answers to specific experimental problems you may encounter.
Problem: My compound precipitates in my aqueous assay buffer.
Q: My morpholine-based compound immediately crashes out of my neutral pH buffer. What is the most likely cause and the first thing I should try?
A: The most probable cause is that your compound's concentration exceeds its thermodynamic solubility limit in its neutral, free base form. The morpholine nitrogen is basic, with a pKa typically between 8.5 and 8.7.[4][10] At a neutral pH (e.g., 7.4), a significant portion of the molecules will be in the uncharged, less soluble form.
Suggested Solution: pH Modification
Your first and simplest approach should be to adjust the pH of your buffer. By lowering the pH to at least one to two units below the compound's pKa (e.g., pH 5.5-6.5), you will ensure the morpholine nitrogen is fully protonated, forming a much more soluble cationic salt.[24][25][26]
Experimental Protocol: pH-Based Solubility Screen
-
Prepare a series of small-volume buffers (e.g., citrate, phosphate) with varying pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).
-
Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex each sample vigorously.
-
Allow the samples to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.
Caption: pH effect on the ionization and solubility of morpholine derivatives.
Problem: My biological assay requires a neutral pH, so I cannot acidify the buffer.
Q: Adjusting pH is not an option for my cell-based experiment. What formulation strategies can I use to keep my compound soluble at physiological pH?
A: When pH modification is off the table, you must turn to formulation excipients. These are inactive ingredients that help solubilize your active compound. The most common choices are co-solvents and cyclodextrins.
Suggested Solution 1: Co-solvents A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[9]
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG 400).
-
Critical Consideration: Always run a vehicle control in your assay. Co-solvents can have their own biological effects (e.g., enzyme inhibition, cytotoxicity) at higher concentrations.[10] Aim for the lowest concentration of co-solvent that achieves solubility, typically keeping it below 1% and often below 0.1% v/v in the final assay.
Suggested Solution 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27] They can encapsulate the hydrophobic portions of a drug molecule, forming an "inclusion complex" that is water-soluble.[28][29][30]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have improved solubility and safety profiles over native β-cyclodextrin.[30]
-
Mechanism: The cyclodextrin effectively "hides" the greasy part of your drug from the water, presenting a soluble complex to the aqueous environment.[29]
Experimental Protocol: Cyclodextrin Formulation Trial
-
Prepare a stock solution of HP-β-CD in your neutral assay buffer (e.g., 10-20% w/v).
-
Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., DMSO, ethanol).
-
Slowly add the compound stock solution to the vortexing cyclodextrin solution.
-
Allow the mixture to equilibrate (sonication or overnight shaking can help facilitate complex formation).
-
Perform a serial dilution of this new formulated stock into your assay buffer to reach the final desired concentration.
-
Visually and/or analytically confirm the absence of precipitation.
Caption: Encapsulation of a drug by a cyclodextrin to enhance solubility.
Problem: My compound is extremely "brick dust" insoluble, and simple formulation tricks are insufficient for in vivo studies.
Q: I need to achieve a high concentration for animal dosing, but my compound's solubility is <1 µg/mL even with excipients. What are the next-level, more definitive strategies?
A: For compounds with exceptionally low solubility ("brick dust"), you need to fundamentally alter the physicochemical properties of the drug substance itself or employ advanced formulation technologies. This is a common and critical step in moving from discovery to development.
Suggested Solution 1: Salt Formation This is a formal chemical process to create a stable, crystalline salt of your basic morpholine compound.[11] Unlike simple pH adjustment in a buffer, this creates a new solid form of the drug with its own, often much higher, intrinsic solubility.[12][31]
-
Process: React the free base of your compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) and crystallize the resulting salt.
-
Benefit: This provides a stable, solid drug substance that can be readily formulated. It is one of the most common and effective ways to increase the solubility of basic drugs.[31]
Suggested Solution 2: Amorphous Solid Dispersion (ASD) In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug from organizing into a stable crystal lattice, holding it in a higher-energy, more soluble amorphous state.[9][32]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).
-
Manufacturing: Typically produced by spray drying or hot-melt extrusion, where the drug and polymer are dissolved in a common solvent that is then rapidly removed.[32]
-
Benefit: Can dramatically increase the apparent solubility and dissolution rate, often leading to supersaturated solutions that enhance absorption.[33]
Suggested Solution 3: Nanotechnology Approaches Reducing the particle size of the drug into the nanometer range drastically increases the surface-area-to-volume ratio.[34][35] According to the Noyes-Whitney equation, this leads to a much faster rate of dissolution.[33]
-
Methods:
-
Nanosuspensions: Crystalline drug particles are reduced in size via media milling or high-pressure homogenization and stabilized with surfactants.[22][23]
-
Lipid-Based Nanocarriers: The drug is dissolved in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS) or solid lipid nanoparticles (SLNs), which form nano-sized droplets or particles in the gut.[13][15][35]
-
Caption: Troubleshooting workflow for addressing poor solubility.
Summary of Solubility Enhancement Techniques
The table below provides a comparative overview of the primary strategies discussed.
| Technique | Mechanism of Action | Key Advantages | Major Considerations & Drawbacks |
| pH Adjustment | Converts the basic morpholine to its more soluble protonated salt form.[25] | Simple, cost-effective, and easy to implement for in vitro screens. | Not suitable for many biological systems (cells, in vivo) that require neutral pH.[10] |
| Co-solvents | Reduces the polarity of the aqueous solvent, enhancing solvation of lipophilic drugs.[9] | Effective for moderate solubility increases; simple to prepare. | Potential for solvent toxicity or assay interference; must use vehicle controls.[10] |
| Cyclodextrins | Encapsulates the hydrophobic part of the drug in a soluble host-guest complex.[27][29] | High solubilization capacity; generally low toxicity (especially derivatives).[30] | Can be expensive; may alter drug-protein binding or permeability. |
| Salt Formation | Creates a new, stable crystalline solid form with higher intrinsic solubility and dissolution rate.[11][12] | Provides a stable drug substance; highly effective and widely used in pharma.[31] | Requires chemistry resources; not all salts have good stability or properties (e.g., hygroscopicity). |
| Amorphous Solid Dispersions (ASD) | Prevents drug crystallization, keeping it in a high-energy, more soluble amorphous state.[32] | Can achieve significant increases in apparent solubility and bioavailability. | Can be physically unstable (risk of recrystallization); requires specialized manufacturing.[17] |
| Nanotechnology | Increases the surface area for dissolution (nanosuspensions) or uses lipid carriers (SEDDS, SLNs).[15][22][34] | Greatly enhances dissolution rate; can improve bioavailability.[16][21] | Complex manufacturing processes; potential for physical instability (particle growth).[22] |
| Prodrug Approach | A temporary, soluble promoiety is covalently attached and cleaved in vivo.[18][20] | Overcomes fundamental solubility limits of the parent drug; can be used for targeting.[36][37] | Requires significant synthetic chemistry effort; relies on specific enzyme cleavage. |
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ispe.gr.jp [ispe.gr.jp]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. johronline.com [johronline.com]
- 21. iipseries.org [iipseries.org]
- 22. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 23. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 24. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. gala.gre.ac.uk [gala.gre.ac.uk]
- 29. icyclodextrin.com [icyclodextrin.com]
- 30. mdpi.com [mdpi.com]
- 31. rjpdft.com [rjpdft.com]
- 32. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 33. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 34. mdpi.com [mdpi.com]
- 35. encyclopedia.pub [encyclopedia.pub]
- 36. mdpi.com [mdpi.com]
- 37. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Methods for purifying heterocyclic amines from crude reaction mixtures
Welcome to the technical support guide for the purification of heterocyclic amines. Heterocyclic amines are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their successful isolation from complex crude reaction mixtures is a critical, and often challenging, step in the drug development pipeline. The inherent basicity, polarity, and potential for interaction with standard purification media (like silica gel) can lead to issues such as poor recovery, degradation, and insufficient purity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven protocols, explains the causality behind experimental choices, and offers robust troubleshooting advice to navigate the common pitfalls encountered during purification.
Choosing Your Purification Strategy
The first step in any purification is selecting the appropriate method. The choice depends on the physical properties of your target amine (volatility, thermal stability, crystallinity) and the nature of the impurities.
Caption: Decision workflow for selecting a primary purification method.
Method 1: Acid-Base Extraction
Core Principle: This is a workhorse liquid-liquid extraction technique that separates amines from acidic and neutral impurities by leveraging their basicity.[3] By treating the crude mixture with an aqueous acid, the basic amine is protonated to form a water-soluble salt. This salt migrates to the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[4][5] The layers are separated, and the aqueous layer is then basified to regenerate the neutral, water-insoluble amine, which can be re-extracted into a fresh organic solvent.[6]
Experimental Protocol: Isolating a Heterocyclic Amine
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (Extraction): Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower (aqueous) layer, which now contains your protonated amine salt, into a clean Erlenmeyer flask. Perform this acidic wash 2-3 times on the organic layer to ensure complete extraction of the amine.[6]
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent (e.g., diethyl ether) to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) while stirring until the solution is basic (pH 9-10, check with pH paper).[4] The free amine should precipitate out if it's a solid or form an oily layer if it's a liquid.
-
Final Extraction: Add a fresh portion of organic solvent to the basified aqueous mixture and extract the free amine back into the organic layer. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Troubleshooting & FAQs: Acid-Base Extraction
Q1: An emulsion formed at the interface, and the layers won't separate. What should I do?
-
Answer: Emulsion formation is common when solutions are shaken too vigorously.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particulates.
-
Solution: First, let the funnel stand undisturbed for a longer period. If that fails, add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase often helps break the emulsion. Gently swirling the funnel instead of vigorous shaking can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Q2: My amine is highly water-soluble even in its free base form. How can I extract it?
-
Answer: This is common with highly polar, low molecular weight heterocyclic amines.
-
Causality: High polarity and hydrogen bonding capacity can lead to significant solubility in the aqueous phase.
-
Solution: Use a more polar organic solvent for extraction, such as n-butanol. Alternatively, saturate the aqueous layer with NaCl (salting out), which decreases the solubility of the organic compound in the aqueous phase. Continuous liquid-liquid extraction may be necessary for very challenging cases.
-
Q3: I'm not getting a good yield. Where could my product have gone?
-
Answer: Product loss can occur at several stages.
-
Causality & Solutions:
-
Incomplete Extraction: Ensure you perform multiple extractions (3x) at both the acidification and basification stages, as single extractions are rarely quantitative.
-
Incorrect pH: Verify the pH with pH paper at both steps. Incomplete protonation (pH too high) or incomplete deprotonation (pH too low) will leave the product in the wrong layer.[4]
-
Amphoteric Nature: Some heterocyclic amines may have acidic protons elsewhere in the molecule. Using a very strong base (like 6M NaOH) could deprotonate them, making them water-soluble again. Use a milder base like sodium bicarbonate if this is suspected.
-
-
Method 2: Column Chromatography
Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, alumina) and a mobile phase (the eluent). For amines, the acidic nature of standard silica gel can be problematic, leading to strong adsorption, peak tailing (streaking), and even decomposition.[7][8]
Caption: Selection process for amine purification by chromatography.
Troubleshooting & FAQs: Column Chromatography
Q1: My amine is streaking badly on the TLC plate and the column, giving poor separation.
-
Answer: This is a classic sign of strong interaction with acidic silanol groups on the silica surface.
-
Causality: The basic amine is protonated by the acidic silica, causing it to "stick" and elute slowly and unevenly.
-
Solution: Deactivate the silica by adding a small amount of a competing base to your eluent.[7] Triethylamine (TEA) at 0.5-2% (v/v) is most common.[9] Alternatively, a few drops of ammonium hydroxide in the mobile phase (especially with methanol/DCM systems) can also work.[8] Pre-treating the silica by washing it with an eluent containing TEA can also be very effective.[9]
-
Q2: My compound won't come off the column at all.
-
Answer: This indicates your compound is irreversibly bound to the stationary phase or the chosen eluent is not polar enough.
-
Causality & Solutions:
-
Decomposition: Your amine may be unstable on silica. Test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears at the baseline or the original spot diminishes, it's decomposing.[10] Switch to a less acidic stationary phase like basic alumina or use reverse-phase chromatography.[8][11]
-
Insufficient Polarity: If the compound is stable, you need a more polar eluent. Gradually increase the polarity (e.g., from 5% MeOH in DCM to 10% MeOH in DCM). A gradient elution may be required.
-
-
Q3: I have two heterocyclic amines with very similar polarity. How can I separate them?
-
Answer: This requires optimizing the chromatographic selectivity.
-
Causality: Selectivity is the ability of the system to distinguish between two compounds. It's influenced by the stationary phase, mobile phase, and the nature of the analytes.
-
Solution:
-
Change Solvents: Don't just change the ratio; change the solvent system itself. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Different solvents have different interactions (e.g., hydrogen bond donating/accepting) that can differentiate the compounds.
-
Change Stationary Phase: If normal-phase silica fails, try amine-functionalized silica or reverse-phase (C18) chromatography.[7][12] Reverse-phase is excellent for separating polar compounds.[13]
-
-
Data Table: Common Chromatography Conditions for Amines
| Stationary Phase | Common Mobile Phase Modifiers | Best For... | Key Considerations |
| Silica Gel | 0.5-2% Triethylamine (TEA) or NH₄OH | General purpose purification of moderately basic amines. | Most common and cost-effective. Modifier is essential to prevent streaking.[7][9] |
| Basic Alumina | None typically needed | Strongly basic amines or those that decompose on silica. | Has different selectivity than silica; re-optimization of eluent is needed.[8] |
| Amine-functionalized Silica | None typically needed | Excellent separation of basic compounds with minimal tailing. | More expensive than standard silica but can simplify method development.[7] |
| Reverse-Phase (C18) | 0.1% TFA or Formic Acid; Ammonium Acetate buffer | Highly polar amines; separating closely related isomers. | Requires removal of water from fractions. Acid modifier ensures amines are protonated and behave well. |
Method 3: Crystallization & Recrystallization
Core Principle: This technique purifies solid compounds by leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[14] The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the target compound's solubility decreases, leading to the formation of pure crystals.[15] Impurities ideally remain in the "mother liquor."[15]
Experimental Protocol: Recrystallization of an Amine Salt
For amines that are oils or difficult to crystallize as free bases, converting them to a salt (e.g., hydrochloride, tartrate) is often an excellent strategy for purification.[13][16][17]
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of an acid (e.g., HCl in ether, or a solution of tartaric acid in ethanol).
-
Crystallization: The amine salt will often precipitate immediately. If not, cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Recrystallization: Choose a solvent or solvent pair in which the salt is soluble when hot but sparingly soluble when cold. Dissolve the salt in the minimum amount of the boiling solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Troubleshooting & FAQs: Crystallization
Q1: My compound "oiled out" instead of forming crystals upon cooling.
-
Answer: This happens when the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Causality: The compound comes out of solution as a liquid (an oil) rather than a solid crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a bit more solvent to lower the saturation point. Alternatively, try a lower-boiling point solvent. Slow cooling is critical; rapid cooling encourages oiling.
-
Q2: No crystals are forming even after the solution is cold.
-
Answer: The solution may not be sufficiently saturated, or nucleation is inhibited.
-
Causality & Solutions:
-
Low Saturation: Your solution is too dilute. Boil off some of the solvent to increase the concentration and try cooling again.
-
Nucleation Failure: Induce crystallization by "seeding" the solution with a tiny crystal of the pure product, if available.[14] Alternatively, scratching the inner wall of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
-
Q3: The purity of my crystals is still low after recrystallization.
-
Answer: This suggests that impurities are being trapped within the crystal lattice (occlusion) or the impurity has very similar solubility.
-
Causality: Rapid crystal growth can trap pockets of mother liquor.
-
Solution: Ensure the solution cools as slowly as possible to allow for the formation of a more perfect crystal lattice. A second recrystallization may be necessary. If the impurity has similar properties, another purification method (like chromatography) may be required before the final crystallization step.
-
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. Purification [chem.rochester.edu]
- 11. quora.com [quora.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
1H and 13C NMR spectral analysis of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Introduction: The Structural Elucidation Challenge
This compound presents a unique structural elucidation challenge due to its combination of two distinct heterocyclic systems: a substituted morpholine and a reactive azetidine ring. As a potential building block in medicinal chemistry, unambiguous confirmation of its constitution and stereochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing a detailed atomic-level map of the molecular framework.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It details the strategic, multi-layered NMR approach required for the complete and confident assignment of the ¹H and ¹³C spectra of this molecule. We will explore not just the data we expect to see, but the causality behind the experimental choices, creating a self-validating workflow that ensures the final structure is beyond reproach. The comparison of the complex molecule's spectral features with those of its parent heterocycles will provide a deeper understanding of the structural influences on chemical shifts.
Molecular Structure and Atom Numbering
A logical and unambiguous numbering system is the foundation of any spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: Numbering scheme for this compound.
Part 1: ¹H NMR Spectroscopy - The Proton Network
The ¹H NMR spectrum provides the initial overview of the proton environment. Due to the molecule's asymmetry and the presence of multiple stereocenters, we anticipate a complex spectrum with significant signal overlap, making 1D analysis alone insufficient.
Predicted ¹H Chemical Shifts and Multiplicities
The presence of two distinct heterocyclic rings, each with its own set of protons, will define the spectrum. The electronegative oxygen and nitrogen atoms will deshield adjacent protons, shifting them downfield.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Coupling Partners |
| H7, H8 (2 x CH₃) | 1.1 - 1.3 | Doublet (d) | Coupled to adjacent methine protons (H2, H6). |
| H3, H5 (4H, 2 x CH₂) | 2.2 - 2.9 (axial) 3.5 - 3.8 (equatorial) | Multiplets (m) | Diastereotopic protons on the morpholine ring. Complex coupling with each other (geminal) and adjacent methine protons (vicinal). Equatorial protons are typically deshielded by the oxygen lone pairs. |
| H2, H6 (2H, 2 x CH) | 3.8 - 4.1 | Multiplet (m) | Coupled to methyl protons (H7, H8) and adjacent methylene protons (H3, H5). |
| H2', H4' (4H, 2 x CH₂) | 3.0 - 3.6 | Multiplet (m) | Protons on the azetidine ring adjacent to the nitrogen. Likely two non-equivalent sets of signals. |
| H3' (1H, CH) | 3.7 - 4.2 | Multiplet (m) | Methine proton on the azetidine ring, coupled to all four other azetidine protons (H2', H4'). |
The Power of 2D COSY: Mapping Proton Connectivity
Given the expected complexity, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is not just helpful; it is essential.[1][2][3][4][5] The COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds), allowing us to trace out the spin systems within the molecule.[1][5]
Expected COSY Correlations:
-
Morpholine System 1: A cross-peak between the methyl signal H7 (δ ~1.2 ppm) and the methine signal H2 (δ ~3.9 ppm).
-
Morpholine System 2: A cross-peak between the methyl signal H8 (δ ~1.2 ppm) and the methine signal H6 (δ ~3.9 ppm).
-
Morpholine Ring Connectivity: Cross-peaks connecting the methine protons (H2, H6) to their adjacent methylene protons (H3, H5).
-
Azetidine System: A network of cross-peaks connecting the methine proton H3' to both sets of methylene protons (H2', H4'). This confirms the integrity of the four-membered ring.
The absence of cross-peaks between the morpholine and azetidine proton networks confirms they are isolated spin systems connected by a non-proton-bearing nitrogen atom.
Part 2: ¹³C NMR and DEPT - The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it provides an unambiguous count of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
Predicted ¹³C Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C7, C8 (2 x CH₃) | 18 - 22 | Positive | Standard aliphatic methyl carbons. |
| C3, C5 (2 x CH₂) | 65 - 70 | Negative | Methylene carbons adjacent to the highly electronegative oxygen atom. |
| C2, C6 (2 x CH) | 70 - 75 | Positive | Methine carbons adjacent to both oxygen and nitrogen atoms. |
| C2', C4' (2 x CH₂) | 50 - 55 | Negative | Methylene carbons in the strained azetidine ring, adjacent to nitrogen. |
| C3' (1 x CH) | 58 - 63 | Positive | Methine carbon at the junction between the two rings, deshielded by two nitrogen atoms. |
DEPT-135: The Decisive Experiment
The DEPT-135 experiment is a critical component of a self-validating workflow. It differentiates carbon signals based on the number of attached protons.[6][7][8][9][10]
-
Positive Signals: CH₃ and CH carbons (C7, C8, C2, C6, C3').
-
Negative Signals: CH₂ carbons (C3, C5, C2', C4').
-
Absent Signals: Quaternary carbons (none in this molecule).
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, we can definitively assign the type of each carbon resonance, significantly reducing ambiguity.
Part 3: Heteronuclear 2D NMR - Connecting the Framework
While 1D and COSY spectra define the proton and carbon frameworks separately, 2D heteronuclear experiments—HSQC and HMBC—are required to piece the full puzzle together. These experiments are central to modern structure elucidation.[11][12][13]
HSQC: The Direct H-C Correlation Map
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D spectrum that correlates each proton with the carbon to which it is directly attached (a one-bond correlation).[14][15][16][17][18] This is the most reliable method for assigning carbon signals based on their known proton partners.
Key Expected HSQC Correlations:
-
A cross-peak at (δH ~1.2, δC ~20) ppm will definitively link the methyl protons (H7/H8) to the methyl carbons (C7/C8).
-
Correlations in the (δH 3.8-4.1, δC 70-75) ppm region will assign the morpholine methine carbons (C2/C6).
-
Correlations will link the azetidine CH proton (H3') to its corresponding carbon (C3').
HMBC: Unveiling the Long-Range Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the structural puzzle. It detects correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[18][19][20][21][22] This is crucial for establishing connectivity across quaternary carbons or heteroatoms.
Key Expected HMBC Correlations for Structural Confirmation:
-
Connecting the Rings: The most critical correlation will be from the azetidine methine proton (H3') to the morpholine methine carbons (C2 and C6). This three-bond correlation (H3'-C3'-N1-C2/C6) provides undeniable proof of the connection between the two heterocyclic systems.
-
Confirming Morpholine Structure: Correlations from the methyl protons (H7/H8) to the adjacent methine (C2/C6, two bonds) and methylene (C3/C5, three bonds) carbons will confirm the substitution pattern on the morpholine ring.
-
Confirming Azetidine Structure: Correlations from the azetidine CH proton (H3') to the azetidine CH₂ carbons (C2'/C4', two bonds) will further solidify the ring structure.
Experimental Protocols & Workflow
Achieving high-quality, interpretable NMR data requires meticulous sample preparation and a logical experimental workflow.
Protocol 1: NMR Sample Preparation
-
Analyte Preparation: Weigh approximately 10-15 mg of this compound. The sample must be dry and free of particulate matter.[23]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[23]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter any microparticulates, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[24][25] The optimal sample height should be 4-5 cm.[23][24]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.
Protocol 2: NMR Data Acquisition and Processing
The following experiments should be run sequentially on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
¹H Spectrum: Acquire a standard 1D proton spectrum. This provides the initial chemical shift and multiplicity information.
-
¹³C {¹H} Broadband Decoupled Spectrum: Acquire a standard 1D carbon spectrum with proton decoupling to observe all carbon signals as singlets.
-
DEPT-135 Spectrum: Run the DEPT-135 pulse sequence to differentiate between CH/CH₃ and CH₂ signals.[8]
-
gCOSY Spectrum: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H coupling networks.[4]
-
gHSQC Spectrum: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.[14][18]
-
gHMBC Spectrum: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to determine 2- and 3-bond ¹H-¹³C correlations.[18][20]
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin, NMRium).[26][27][28][29][30] Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.
A Self-Validating Analytical Workflow
The synergy between these experiments creates a robust, self-validating workflow for structure elucidation.
Caption: A logical workflow for the complete NMR-based structure elucidation.
Conclusion: A Comparative Perspective
The predicted chemical shifts for this compound reflect the combined electronic effects of its constituent parts. The morpholine ring protons and carbons show shifts characteristic of N,O-heterocycles, though the substitution of the azetidinyl group on the nitrogen will induce subtle downfield shifts compared to a simple N-alkyl morpholine. Similarly, the azetidine ring protons and carbons are found in regions typical for small, strained nitrogenous heterocycles.[31][32] The true power of the described multi-dimensional NMR approach is its ability to move beyond simple chemical shift prediction and definitively prove the connectivity between these two distinct structural motifs, providing an unambiguous and robust structural assignment essential for research and drug development professionals.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 3. youtube.com [youtube.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 20. nmr.ceitec.cz [nmr.ceitec.cz]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. organomation.com [organomation.com]
- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 25. scribd.com [scribd.com]
- 26. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 27. nmrium.com [nmrium.com]
- 28. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 29. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 30. NMR Software | NMR Technologies | Bruker [bruker.com]
- 31. rsc.org [rsc.org]
- 32. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
Characterizing Novel Morpholine Derivatives: A Comparative Guide to Modern Mass Spectrometry Platforms
Executive Summary
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs and a frequent starting point for novel therapeutic design.[1][2][3] As drug development pipelines accelerate, the rapid and unambiguous structural characterization of new morpholine derivatives has become a critical bottleneck. High-resolution mass spectrometry (HRMS) is the definitive tool for this challenge, providing precise molecular weight determination and deep structural insights through fragmentation analysis.[1][2][3] This guide offers a comparative analysis of the two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems—and examines the nuances of different fragmentation techniques. We provide field-proven experimental protocols and data interpretation strategies to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical workflow for their novel morpholine-containing candidates.
The Central Role of Mass Spectrometry in Drug Discovery
In the journey from a synthesized compound to a potential drug, mass spectrometry (MS) is an indispensable partner.[4] It provides foundational data at multiple stages, from confirming the success of a synthesis to identifying metabolites in later-stage studies. For novel morpholine derivatives, MS answers two fundamental questions: "What is its elemental composition?" and "How are its atoms connected?". Answering the first requires high mass accuracy to generate a molecular formula, while the second relies on tandem mass spectrometry (MS/MS) to create and interpret a fragmentation "fingerprint." The choice of instrumentation directly impacts the confidence and detail of these answers.
Ionization & Initial Analysis: Setting the Stage
For most morpholine derivatives, which typically possess a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The morpholine nitrogen is readily protonated, forming a stable [M+H]⁺ ion for analysis. This initial full-scan MS analysis is the first and most critical step, aimed at determining the accurate mass of the protonated molecule.
A Comparative Guide to High-Resolution Mass Analyzer Platforms
The two dominant technologies for high-resolution analysis of small molecules are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. While both can provide the sub-5 ppm mass accuracy required for molecular formula determination, their underlying principles and operational strengths differ significantly.[5]
Quadrupole Time-of-Flight (Q-TOF) MS
Q-TOF instruments combine a filtering quadrupole with a high-resolution time-of-flight analyzer. They are renowned for their fast acquisition speeds, excellent sensitivity, and robust performance.
-
Causality of Choice: The key advantage of a Q-TOF is its high spectral acquisition rate. This is particularly beneficial for coupling with fast ultra-high-performance liquid chromatography (UHPLC) separations, where chromatographic peaks can be just a few seconds wide. The ability to acquire many data points across a narrow peak ensures accurate quantification and detection of low-abundance species.
Orbitrap-based MS
Orbitrap instruments, such as the Q Exactive™ series, utilize a hybrid quadrupole-Orbitrap design. The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillation, which is converted into a mass-to-charge ratio via Fourier Transform (FT).[6]
-
Causality of Choice: The Orbitrap's primary strength is its exceptional resolving power (up to >240,000 FWHM), which is significantly higher than most Q-TOF systems.[5][7][8] This ultra-high resolution allows for the separation of isobaric interferences—compounds that have the same nominal mass but different elemental compositions—providing an unparalleled level of confidence in formula assignment. While traditionally slower than TOFs, modern Orbitraps have made significant gains in scan speed, making them highly competitive for many UHPLC applications.[8]
Performance Head-to-Head
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap-based MS | Why It Matters for Morpholine Derivatives |
| Resolution | Typically 30,000 - 60,000 FWHM | Routinely 70,000 - >240,000 FWHM[5][7] | Higher resolution provides greater confidence in elemental composition by separating the target ion from background interferences with very similar masses. |
| Mass Accuracy | < 2 ppm (with frequent calibration)[5] | < 1 ppm (with internal lock mass)[5] | Sub-ppm accuracy is crucial for narrowing down possible elemental formulas, reducing ambiguity in the identification of a novel compound. |
| Scan Speed | Very High (up to 100 Hz) | High (improving with new models)[8] | Essential for compatibility with fast UHPLC methods to ensure sufficient data points across narrow chromatographic peaks for reliable quantification. |
| Dynamic Range | Good to Excellent | Excellent[9] | A wide dynamic range allows for the detection of low-level impurities or metabolites alongside the high-concentration parent compound in a single run. |
| Ease of Use | Generally robust and requires less frequent calibration than older models. | Extremely stable; internal lock mass often eliminates the need for frequent recalibration.[7] | Reduced need for calibration increases instrument uptime and throughput in a high-demand drug discovery environment. |
Fragmentation Techniques: Deconstructing the Molecule
Once the precursor ion is isolated, it must be fragmented to reveal structural information. The two most common techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
-
Collision-Induced Dissociation (CID): This is a resonant excitation technique typically performed in an ion trap.[10] It involves multiple low-energy collisions with an inert gas (like nitrogen or argon). This process is considered "softer," often resulting in a clear cascade of fragmentation where primary fragments can be traced back to the precursor.[11]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant, beam-type dissociation technique performed in a dedicated collision cell.[10][12] It imparts a higher amount of energy in a shorter timeframe, leading to more extensive fragmentation and the generation of smaller fragment ions. This can provide richer, more information-dense spectra, which is particularly useful for elucidating the core structure.[13]
Expert Insight: For novel morpholine derivatives, starting with HCD is often advantageous. The higher energy ensures the robust fragmentation of the stable morpholine ring, providing key diagnostic ions. If the resulting spectrum is too complex or key low-mass ions are needed, a follow-up analysis with CID can provide complementary information.
Experimental Workflows & Protocols
A robust characterization workflow is essential for generating reliable and reproducible data.
Diagram: General Workflow for Characterization
Caption: High-level workflow from sample to structure.
Protocol 1: Formula Determination via LC-HRMS (Orbitrap)
-
Sample Preparation: Prepare a 1 µg/mL solution of the novel morpholine derivative in 50:50 acetonitrile/water with 0.1% formic acid.
-
Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.
-
MS Parameters (Q Exactive™ Example):
-
Ionization Mode: Positive ESI.
-
Full Scan (MS1):
-
Resolution: 70,000 FWHM.
-
Scan Range: m/z 100-1000.
-
AGC Target: 1e6.
-
Rationale: A resolution of 70,000 is sufficient to achieve <2 ppm mass accuracy for confident formula generation for typical small molecules.
-
-
Data-Dependent MS/MS (dd-MS2):
-
TopN: 5 (fragment the 5 most intense ions from the MS1 scan).
-
Isolation Window: 1.5 m/z.
-
Fragmentation: HCD with stepped normalized collision energy (NCE) of 20, 30, 40.
-
Rationale: Using stepped NCE in a single run ensures that a wide range of fragments (both easy and hard to form) are generated, maximizing the information content from a single injection.
-
-
-
Data Analysis:
-
Extract the accurate mass of the [M+H]⁺ ion from the MS1 scan.
-
Use formula calculator software to generate possible elemental compositions within a 2 ppm mass tolerance, constraining for expected elements (C, H, N, O, etc.).
-
Data Interpretation: Decoding the Fragmentation Pattern
The key to structural elucidation is understanding the characteristic fragmentation of the morpholine scaffold. Upon HCD fragmentation, N-substituted morpholines typically undergo ring-opening reactions and cleavages adjacent to the nitrogen and oxygen atoms.
Diagram: Characteristic Fragmentation of an N-Aryl Morpholine
Caption: Common fragmentation pathways for N-substituted morpholines.
Trustworthiness Check: The proposed structure must be consistent with all major fragments observed in the MS/MS spectrum. A self-validating protocol involves predicting the fragmentation of a hypothesized structure and comparing it against the experimental data. A high degree of correlation (both in m/z and relative intensity) builds confidence in the structural assignment. For example, the presence of an ion corresponding to the loss of ethylene oxide (C₂H₄O, 44.026 Da) is a strong indicator of an intact morpholine ring in the precursor.
Case Study: Characterization of "Morpho-X"
Let's consider a hypothetical novel derivative, "Morpho-X".
-
MS1 Data: An intense ion was observed at m/z 251.1441 .
-
Formula Calculation: Using a <2 ppm tolerance, the only logical elemental composition for a drug-like molecule is C₁₄H₁₉N₂O₂⁺ . (Theoretical m/z 251.1441, ΔM = 0.0 ppm).
-
MS/MS Data (HCD): The MS/MS spectrum of m/z 251.1441 showed the following major fragments:
| Observed m/z | Mass Loss (Da) | Proposed Fragment Identity |
| 207.1179 | 44.0262 | [M+H - C₂H₄O]⁺ |
| 135.0811 | 116.0630 | [C₈H₁₁N₂]⁺ (Aromatic portion) |
| 117.0597 | 134.0844 | [C₇H₇N₂O]⁺ |
| 86.0600 | 165.0841 | [C₄H₈NO]⁺ (Morpholine ring fragment) |
Interpretation: The loss of 44 Da strongly suggests the presence of the morpholine ring. The fragment at m/z 86.0600 corresponds to the protonated morpholine ring after cleavage of the bond to the substituent. The other fragments (m/z 135.0811 and 117.0597) would then be used to piece together the structure of the N-substituent, leading to a final confirmed structure.
Conclusion and Recommendations
For the comprehensive characterization of novel morpholine derivatives, both Q-TOF and Orbitrap platforms offer excellent capabilities.
-
Recommendation: For laboratories focused on definitive structural elucidation and unknown identification where confidence is paramount, the Orbitrap platform is superior due to its unmatched resolving power and mass accuracy. This minimizes ambiguity in formula determination.
-
Recommendation: For high-throughput environments, such as screening large libraries or rapid purity checks, a modern Q-TOF system may be more advantageous due to its faster scan speeds, allowing for shorter chromatographic run times.
Ultimately, the choice of instrumentation should be guided by the primary application. However, a methodical approach that combines high-resolution MS1 data with information-rich HCD fragmentation spectra provides a robust and self-validating system for accelerating drug discovery programs built around the versatile morpholine scaffold.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 9. scribd.com [scribd.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. msvision.com [msvision.com]
- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of cis-2,6-Dimethylmorpholine Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The cis-2,6-dimethylmorpholine moiety is a key building block in numerous pharmacologically active compounds and agrochemicals, where its specific stereochemistry is often crucial for efficacy and safety.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural characterization of cis-2,6-dimethylmorpholine derivatives, with a primary focus on the definitive insights offered by X-ray crystallography. We will explore the causality behind experimental choices, present supporting data from the literature, and offer field-proven insights into method selection.
The Central Role of Conformation in cis-2,6-Dimethylmorpholine Chemistry
The six-membered morpholine ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain. In cis-2,6-dimethylmorpholine, both methyl groups are on the same side of the ring, leading to a specific and relatively rigid chair conformation. This defined spatial arrangement is critical as it dictates how the molecule interacts with its biological targets.[3][4] Understanding this conformation is paramount for structure-activity relationship (SAR) studies and rational drug design. While various analytical methods can provide structural information, X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and absolute configuration of a molecule.[5]
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction provides a precise three-dimensional map of electron density within a crystal, allowing for the determination of atomic positions with exceptional accuracy. This technique is unparalleled in its ability to reveal detailed structural parameters, including bond lengths, bond angles, and torsional angles, which together define the exact conformation of the molecule in the solid state.
A critical step in X-ray crystallography is the growth of high-quality single crystals, which can often be a rate-limiting step. The process involves slowly bringing a concentrated, homogeneous solution of the molecule to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice.
Case Study: The Crystal Structure of Amorolfine HCl
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P121(3) |
| Lattice Parameters | a = 29.9356 Å |
| b = 8.565 Å | |
| c = 10.3839 Å | |
| α = 90.0° | |
| β = 93.5811° | |
| γ = 90.0° | |
| Key PXRD Peaks (2θ) | 5.9°, 10.7°, 11.9°, 13.6°, 20.1°, 22.1°, 23.2°, 25.0°, 25.6° |
| Table 1: Crystallographic data for a crystalline form of Amorolfine HCl, a derivative of cis-2,6-dimethylmorpholine.[8] |
This data, while from PXRD, provides the unit cell dimensions and symmetry, which are fundamental to describing the crystal packing. In the context of the Amorolfine HCl structure, the cis-2,6-dimethylmorpholine ring is expected to adopt a stable chair conformation, which is crucial for its antifungal activity.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer valuable, often complementary, information, particularly for analyzing molecules in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D structure in the solid state, bond lengths, bond angles, torsional angles, absolute configuration. | Unambiguous and highly detailed structural information. | Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture in the solid state, which may not represent the solution-phase conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the connectivity and chemical environment of atoms. Through-space correlations (e.g., NOE) can provide information about solution-phase conformation and stereochemistry. | Provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization. | Conformational analysis can be complex and may not provide a single, definitive structure. |
| Computational Modeling | Theoretical prediction of stable conformers and their relative energies. Can provide insights into conformational dynamics. | Can explore a wide range of possible conformations and provide energetic information. Does not require physical samples. | Predictions are model-dependent and require experimental validation. May not accurately reflect all intermolecular forces present in the solid state or in solution. |
| Raman Spectroscopy | Vibrational modes of the molecule, which are sensitive to conformation. | Can be used to study conformational changes in different environments (e.g., pure liquid vs. aqueous solution).[4] | Provides indirect structural information that requires theoretical calculations for detailed interpretation. |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to obtain diffraction-quality single crystals. A common method is slow evaporation from a suitable solvent or solvent mixture. For a compound like a hydrochloride salt of a cis-2,6-dimethylmorpholine derivative, solvents such as ethanol, methanol, or mixtures with less polar solvents like ethyl acetate could be explored.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction data.
Protocol 2: NMR for Conformational Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.
-
2D NMR Spectra Acquisition: Acquire a set of 2D NMR spectra, including COSY (to establish proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and NOESY or ROESY (to identify protons that are close in space).
-
Data Analysis: Analyze the coupling constants in the ¹H NMR spectrum, which can provide information about dihedral angles (Karplus relationship). The cross-peaks in the NOESY/ROESY spectrum indicate through-space proximity and are crucial for determining the relative orientation of substituents and the overall conformation of the morpholine ring in solution.
Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of a novel cis-2,6-dimethylmorpholine derivative.
Caption: A logical workflow for the structural elucidation of novel compounds.
Conclusion
For the definitive structural characterization of cis-2,6-dimethylmorpholine compounds, single-crystal X-ray crystallography is the most powerful and authoritative technique. It provides an unambiguous three-dimensional structure in the solid state, which is invaluable for understanding the molecule's intrinsic properties. However, a comprehensive understanding, particularly for drug development, is best achieved by integrating crystallographic data with solution-phase studies from NMR spectroscopy and theoretical insights from computational modeling. This multi-faceted approach ensures a thorough characterization of both the static solid-state conformation and the dynamic behavior in a biologically relevant environment, ultimately leading to more informed and successful research and development outcomes.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. WO2011066735A1 - An Amorolfine HCl Crystal and the Preparation thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011066735A1 - An Amorolfine HCl Crystal and the Preparation thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Cis vs. Trans Isomers in Receptor Binding Assays
The Principle of Stereoselectivity: Why Geometric Isomers Matter in Drug Discovery
In pharmaceutical research, it is a foundational principle that a molecule's three-dimensional structure is intrinsically linked to its biological function.[1] Stereoisomers, molecules with identical chemical formulas and bond connectivity but different spatial arrangements, are central to this principle.[2][3] Among these, geometric isomers (cis-trans isomers) present a compelling case for the necessity of stereoselective analysis in drug development.[4][5]
Geometric isomerism arises from restricted rotation around a bond, typically a carbon-carbon double bond or a ring structure.[1][6] This restriction leads to two distinct orientations: cis (Latin for "on this side"), where functional groups are on the same side, and trans (Latin for "across"), where they are on opposite sides.[6][7] This seemingly subtle difference in geometry profoundly alters a molecule's overall shape, polarity, and physical properties.[7][8]
For a drug molecule, whose efficacy is predicated on a precise, high-affinity interaction with a biological target like a receptor, this difference is critical. The binding pocket of a receptor is a chiral, three-dimensional environment.[2][9] Consequently, it can, and often does, exhibit a high degree of stereoselectivity, preferentially binding one isomer over the other.[10][11] One isomer may be a potent agonist or antagonist, while the other could be significantly less active, inactive, or even elicit an entirely different or toxic effect.[12][13] Therefore, a comparative receptor binding assay is not merely an academic exercise but a crucial step in identifying the optimal therapeutic candidate and ensuring drug safety and efficacy.[4][12]
The Structural Causality of Differential Binding Affinity
The differential binding affinity between cis and trans isomers is not random; it is a direct consequence of their distinct molecular topographies. The receptor's binding site is not a passive lock but a dynamic and exquisitely shaped pocket. The "three-point attachment" model, first proposed by Easson and Stedman, provides a conceptual framework for understanding this specificity, where a ligand must make at least three precise points of contact for effective binding.[10][11]
Consider a hypothetical receptor with a long, narrow binding pocket.
-
A trans isomer , with its more linear and extended conformation, may fit snugly into this pocket, maximizing favorable van der Waals forces, hydrophobic interactions, and specific hydrogen bonds along its length.[14]
-
The corresponding cis isomer , with its characteristic "kinked" or bent shape, may be sterically hindered from fully entering the same pocket.[14] It might only engage with a portion of the binding site, leading to fewer stabilizing interactions and, consequently, a lower binding affinity.
This concept is visualized in the diagram below.
Caption: Differential fit of trans and cis isomers in a receptor pocket.
Designing a Self-Validating Comparative Binding Assay
To quantify the difference in affinity between cis and trans isomers, the competitive radioligand binding assay is a robust and widely used method.[15][16] The principle is straightforward: the unlabeled test compounds (the cis and trans isomers) compete with a radiolabeled ligand (a molecule of known high affinity for the receptor) for binding to the target receptor. The ability of an isomer to displace the radioligand is a direct measure of its own binding affinity.
The trustworthiness of the results hinges on a meticulously designed, self-validating protocol. This means incorporating the right controls and optimizing conditions to eliminate artifacts and ensure the data reflects a true pharmacological interaction.
Key Experimental Considerations:
-
Receptor Preparation: The source of receptors (e.g., cell membrane preparations, purified receptors) must be consistent and well-characterized.
-
Radioligand Selection: The chosen radioligand should have high affinity and specificity for the target receptor. Its concentration in the assay is critical; it should ideally be at or below its equilibrium dissociation constant (Kd) to ensure sensitivity to competition.[17]
-
Equilibrium Conditions: The incubation time must be sufficient for the binding reaction to reach equilibrium. This should be determined empirically for each receptor system.[17]
-
Nonspecific Binding (NSB): A crucial control is the determination of nonspecific binding. This is the portion of the radioligand that binds to components other than the target receptor (e.g., filters, tubes).[17] It is measured by including a high concentration of an unlabeled drug that completely saturates the target receptors. True specific binding is calculated by subtracting this NSB from the total binding.
The general workflow for this comparative experiment is outlined below.
Caption: Workflow for a comparative competitive radioligand binding assay.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized framework. Specific parameters such as buffer composition, receptor concentration, and incubation times must be optimized for the specific receptor system under investigation.[15]
Materials:
-
Receptor membrane preparation (e.g., from CHO cells overexpressing the target receptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]-agonist/antagonist) with known Kd
-
Unlabeled ligand for NSB determination
-
Cis-isomer test compound
-
Trans-isomer test compound
-
96-well assay plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-50 µg protein/well) in ice-cold Assay Buffer. The optimal concentration should be determined to ensure that less than 10% of the total radioligand is bound.[17]
-
Prepare serial dilutions of the cis and trans isomers in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in Assay Buffer at a concentration of 2x the final desired concentration (e.g., if final is 0.5 nM, prepare a 1.0 nM solution).
-
Prepare the unlabeled ligand for NSB at a high concentration (e.g., 1000x the Kd of the radioligand).
-
-
Assay Setup (Total Volume per well = 200 µL):
-
Total Binding (TB) wells (in triplicate): Add 100 µL of Assay Buffer.
-
Nonspecific Binding (NSB) wells (in triplicate): Add 50 µL of Assay Buffer and 50 µL of the high-concentration unlabeled ligand.
-
Cis-Isomer wells (in triplicate for each concentration): Add 50 µL of Assay Buffer and 50 µL of the respective cis-isomer serial dilution.
-
Trans-Isomer wells (in triplicate for each concentration): Add 50 µL of Assay Buffer and 50 µL of the respective trans-isomer serial dilution.
-
-
Reaction Initiation:
-
To all wells, add 50 µL of the diluted receptor membrane preparation.
-
To all wells, add 50 µL of the 2x radioligand solution to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate at a defined temperature (e.g., room temperature) for a pre-determined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration using a cell harvester onto glass fiber filters.
-
Wash the filters immediately with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each set of triplicates.
-
Specific Binding (at any given concentration) = Total Binding (CPM) - Nonspecific Binding (CPM).
-
The specific binding in the absence of a competitor is considered 100% binding.
-
-
Generate Competition Curves:
-
For each isomer, plot the percent specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50 and Ki:
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data and determine the IC50 value for each isomer. The IC50 is the concentration of the isomer that displaces 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki is a true measure of the affinity of the isomer for the receptor, independent of the assay conditions.[18]
-
Data Presentation:
The results should be summarized in a clear, comparative table.
| Compound | IC50 (nM) | Ki (nM) |
| Trans-Isomer | 15.2 ± 1.8 | 7.8 ± 0.9 |
| Cis-Isomer | 875.6 ± 55.3 | 450.1 ± 28.4 |
| Selectivity Ratio (Cis-Ki / Trans-Ki) | ~58-fold |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Case Study: Cisplatin vs. Transplatin
A classic and powerful example from medicinal chemistry is the platinum-containing anticancer drug, cisplatin.[6]
-
Cisplatin (cis-diamminedichloroplatinum(II)) is a highly effective chemotherapeutic agent. Its geometric arrangement allows the two chloride ligands to be displaced, enabling the platinum atom to form intrastrand cross-links with adjacent guanine bases on DNA. This adduct bends the DNA and inhibits replication, leading to apoptosis in rapidly dividing cancer cells.
-
Transplatin (trans-diamminedichloroplatinum(II)) , its geometric isomer, is clinically inactive.[6] Due to the trans arrangement of the chloride ligands, it cannot form the same 1,2-intrastrand cross-link that is critical for cisplatin's activity. It primarily forms monofunctional adducts or interstrand cross-links that are more easily repaired by cellular mechanisms.
While this example involves DNA binding rather than a classic receptor, the principle of stereoselectivity is identical: the specific geometry of the cis isomer is absolutely required for its therapeutic biological interaction, whereas the trans isomer is unable to bind its target in the correct orientation to elicit the desired effect.
Conclusion
The comparative analysis of cis and trans isomers is a non-negotiable aspect of modern drug discovery and development. The distinct three-dimensional architecture of these isomers directly dictates their ability to interact with biological receptors. A well-designed receptor binding assay provides the quantitative data necessary to discern differences in binding affinity, often revealing that one isomer is significantly more potent than the other. This empirical evidence is fundamental for selecting lead candidates, optimizing structure-activity relationships, and ultimately developing safer and more effective medicines.[12][13] By understanding and applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of stereoisomerism in their pursuit of novel therapeutics.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. teachy.ai [teachy.ai]
- 5. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 13. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating Target Engagement for Novel Modulators: A Comparative Guide Featuring 4-(Azetidin-3-yl)-2,6-dimethylmorpholine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the definitive confirmation of a compound's interaction with its intended biological target within a cellular context is a critical milestone. This guide provides a comprehensive framework for validating the target engagement of novel chemical entities, using the illustrative example of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine, a molecule with potential therapeutic applications. While the specific biological target of this compound is not yet publicly defined, this guide will equip researchers with the strategic and technical knowledge to rigorously assess its target engagement, a process applicable to any novel small molecule.
The journey from a promising hit to a viable clinical candidate is fraught with uncertainty. A significant portion of drug trial failures can be attributed to a lack of efficacy, which often stems from insufficient target engagement in a physiologically relevant setting.[1] Therefore, robust and early validation of target engagement is not merely a confirmatory step but a cornerstone of a successful drug discovery program, enabling a direct correlation between target interaction and therapeutic effect.[2]
This guide will navigate through three powerful and widely adopted methodologies for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA®), Kinobeads Competition Binding Assays, and In-Cell Western Assays. We will delve into the mechanistic underpinnings of each technique, provide a comparative analysis to guide your selection, and present detailed, actionable protocols.
Comparative Analysis of Key Target Engagement Methodologies
Choosing the appropriate assay to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired depth of information (e.g., direct binding vs. downstream functional consequences).
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5] | Label-free, applicable in intact cells and tissues, provides direct evidence of binding.[6][7][8] | Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout. | Validating direct target binding in a native cellular environment for soluble and some membrane proteins. |
| Kinobeads Competition Binding | A broad-spectrum kinase inhibitor-coated bead is used to pull down kinases. The test compound competes for binding, and the reduction in pulldown is quantified by mass spectrometry.[9][10] | Unbiased, allows for profiling of on- and off-target kinase interactions, applicable to cell lysates.[10][11][12] | Primarily for ATP-competitive inhibitors, not suitable for allosteric modulators, requires specialized proteomics expertise and equipment.[10] | Profiling the selectivity of kinase inhibitors and identifying novel kinase targets. |
| In-Cell Western (ICW) Assay | A quantitative immunofluorescence-based method to measure protein levels in fixed cells within a microplate format.[13][14][15] | Higher throughput compared to traditional Western blotting, allows for multiplexing to detect multiple proteins simultaneously.[13][16] | Indirect measure of target engagement (measures protein level changes, e.g., degradation), requires high-quality specific antibodies.[16] | High-throughput screening of compounds that induce protein degradation (e.g., PROTACs) or alter protein expression levels. |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for each of the discussed target engagement methodologies. These protocols are intended as a starting point and should be optimized for your specific target and cellular system.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the classical CETSA workflow using Western blotting for detection.
Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Specific primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermal cycler or heating block
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using the specific primary antibody for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Workflow Diagram:
Caption: CETSA Workflow for Target Engagement.
Protocol 2: Kinobeads Competition Binding Assay
This protocol provides a general workflow for using kinobeads to profile the kinase targets of a small molecule inhibitor.
Objective: To identify the kinase targets of this compound and assess its selectivity across the kinome.
Materials:
-
Cell lines and culture reagents
-
This compound
-
Lysis buffer
-
Kinobeads (commercially available or prepared in-house)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software
Procedure:
-
Cell Lysate Preparation: Grow cells and harvest at 80-90% confluency. Lyse the cells and clarify the lysate by centrifugation. Determine the protein concentration.
-
Competition Binding: Incubate the cell lysate with increasing concentrations of this compound or vehicle (DMSO).
-
Kinase Enrichment: Add kinobeads to the lysates and incubate to allow for the binding of kinases.[9]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence and absence of the compound. A decrease in the amount of a specific kinase pulled down with increasing compound concentration indicates that the compound binds to that kinase.[9]
Caption: In-Cell Western (ICW) Assay Workflow.
Conclusion and Future Directions
The validation of target engagement is an indispensable component of modern drug discovery. [2]For a novel molecule such as this compound, where the target may be unknown or hypothesized, a multi-faceted approach to confirming target interaction is paramount. The Cellular Thermal Shift Assay offers direct evidence of binding in a native cellular context. Kinobeads profiling provides an unbiased and comprehensive view of kinase inhibitor selectivity. The In-Cell Western assay presents a higher-throughput method for assessing downstream consequences of target engagement, such as changes in protein expression.
By employing these methodologies, researchers can build a robust body of evidence to confirm that a compound interacts with its intended target, understand its selectivity profile, and ultimately increase the probability of success in subsequent stages of drug development. The choice of assay should be guided by the specific scientific question at hand, with the understanding that a combination of orthogonal approaches will provide the most comprehensive and reliable validation of target engagement.
References
- 1. selvita.com [selvita.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. bio-rad.com [bio-rad.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of Azetidinyl-Morpholine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a cornerstone of developing effective and safe targeted therapies. The promiscuity of small molecules, stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, presents both a critical challenge and a potential opportunity.[1] Off-target activities can lead to unforeseen toxicities, while in some cases, a carefully defined polypharmacology can yield enhanced therapeutic benefits.[2][3]
This guide provides an in-depth framework for the comprehensive cross-reactivity profiling of a promising class of compounds: azetidinyl-morpholine kinase inhibitors. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its ability to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[4][5][6] When combined with the strained, three-dimensional azetidine scaffold—a feature increasingly used to impart favorable drug-like properties[7]—the resulting inhibitors present a unique chemical space. This guide will dissect the experimental strategies required to fully characterize their selectivity, explaining not just the "how" but the fundamental "why" behind each methodological choice. We will use a hypothetical lead compound, AZM-1 , as a case study to illustrate the principles of data generation and interpretation, comparing it against alternative scaffolds.
The Central Challenge: Kinase Selectivity and the Rationale for Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[8] Their structural similarity, particularly in the ATP-binding site, makes designing truly selective inhibitors a formidable task.[9] Therefore, a robust profiling strategy is not merely a validation step but an integral part of the discovery process. An ideal profiling cascade should answer three core questions:
-
Biochemical Affinity & Specificity: Which kinases does the compound bind to directly, and with what affinity, in a controlled, cell-free system?
-
Cellular Target Engagement: Does the compound engage its intended target (and potential off-targets) within the complex milieu of a living cell?
-
Phenotypic & Pathway Effects: How does target engagement translate into downstream functional consequences on cellular signaling pathways?
To address these questions, we employ an integrated suite of technologies: broad-panel biochemical screening, biophysical target engagement assays in cells, and global phosphoproteomic analysis.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential to build a reliable selectivity profile. Relying on a single assay format can be misleading; for instance, high biochemical potency may not translate to cellular activity due to poor permeability or high protein binding. Conversely, cellular effects could be mediated by an unexpected off-target.
Biochemical Profiling: The Global View (KINOMEscan™)
The most direct way to assess cross-reactivity is to screen the compound against a large panel of purified kinases.[8] Competition binding assays, such as Eurofins' KINOMEscan™ platform, are an industry standard.[10][11] This technology measures the ability of a test compound to displace a reference ligand from the ATP-binding site of hundreds of kinases.
Causality Behind the Method: This approach provides a global, unbiased view of a compound's potential interaction space across the kinome.[12] It is performed in a cell-free system, which isolates the direct compound-kinase interaction from confounding biological factors like cell permeability or efflux pumps. The output allows for the quantitative comparison of binding affinities, enabling the rank-ordering of inhibitors based on their selectivity.[8]
Cellular Target Engagement: The Proof of Principle (CETSA®)
Verifying that a compound binds its target in a physiological context is a critical next step.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13][14] Unbound proteins unfold and precipitate upon heating, while ligand-bound proteins remain soluble.[15]
Causality Behind the Method: CETSA provides direct evidence of target engagement inside intact cells, bridging the gap between biochemical affinity and cellular activity.[14][16] A positive thermal shift confirms that the inhibitor can penetrate the cell membrane, accumulate to a sufficient concentration, and physically interact with its target. It is an invaluable tool for validating on-target activity and can also be used to identify off-targets in an unbiased manner when coupled with mass spectrometry (CETSA-MS).[14]
Functional Impact: The Downstream Confirmation (Phosphoproteomics)
Ultimately, the goal of a kinase inhibitor is to modulate cellular signaling. Quantitative mass spectrometry-based phosphoproteomics allows for the global and unbiased measurement of changes in protein phosphorylation following inhibitor treatment.[17][18] This provides a functional readout of the inhibitor's activity, confirming the modulation of the intended pathway and revealing any unintended signaling consequences.[19]
Causality Behind the Method: This systems-level approach provides a detailed fingerprint of the inhibitor's functional impact.[17][20] By quantifying thousands of phosphorylation sites simultaneously, it can confirm the inhibition of known downstream substrates of the primary target.[18] Furthermore, it can uncover unexpected changes in other pathways, providing crucial clues about functionally relevant off-targets that might have been missed in biochemical screens or could be responsible for observed toxicity or polypharmacology.[19]
Comparative Analysis: Azetidinyl-Morpholine vs. Alternative Scaffolds
To illustrate the profiling workflow, we will analyze data for our hypothetical lead compound, AZM-1 , an azetidinyl-morpholine inhibitor designed to target mTOR. We will compare it to two alternative inhibitors with different chemical scaffolds:
-
ALT-1 (Quinazoline-based): A well-established scaffold for ATP-competitive inhibitors.[21]
-
ALT-2 (Pyrazolopyrimidine-based): Another common core structure for kinase inhibitors.[22]
KINOMEscan™ Data Summary
The compounds were screened at a concentration of 1 µM against a panel of 468 kinases. The results are typically expressed as percent of control (%Ctrl), where a lower number indicates stronger binding. A common metric to quantify selectivity is the Selectivity Score (S-score) , which represents the number of kinases bound above a certain threshold (e.g., >90% inhibition) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Compound | Primary Target | %Ctrl @ 1µM (mTOR) | Key Off-Targets (%Ctrl < 35) | Selectivity Score (S(10)) * |
| AZM-1 | mTOR | 1.5 | PI3Kα (32), PI3Kβ (41), DNA-PK (28) | 0.006 |
| ALT-1 | mTOR | 8.2 | PI3Kα (9), PI3Kβ (12), DNA-PK (15), EGFR (25), SRC (30) | 0.011 |
| ALT-2 | mTOR | 3.5 | PI3Kα (4), PI3Kγ (18), DNA-PK (11), JAK2 (33), FLT3 (34) | 0.011 |
*S(10) calculated as (number of kinases with %Ctrl < 10) / 468.
Interpretation: The data suggests that AZM-1 , with its azetidinyl-morpholine scaffold, exhibits superior selectivity for mTOR compared to the quinazoline and pyrazolopyrimidine alternatives. While all three compounds show cross-reactivity with the closely related PI3K kinases and DNA-PK, AZM-1 displays weaker binding to these off-targets and avoids interaction with other kinase families like EGFR or JAK. This enhanced selectivity is a known feature of certain morpholine-containing inhibitors, where the morpholine moiety can exploit subtle differences in the ATP-binding pocket between mTOR and PI3K isoforms.[22][23]
CETSA® Data for Target Engagement
To confirm these findings in a cellular environment, a CETSA® experiment was performed in HEK293 cells. Cells were treated with 10 µM of each compound, heated across a temperature gradient, and the amount of soluble mTOR was quantified by Western blot.
| Compound | Target | Temperature Shift (ΔTm) |
| AZM-1 | mTOR | +5.2 °C |
| ALT-1 | mTOR | +3.1 °C |
| ALT-2 | mTOR | +4.5 °C |
| Vehicle (DMSO) | mTOR | 0 °C (Baseline) |
Interpretation: All three compounds successfully engage mTOR in intact cells, as evidenced by the positive thermal shift. The larger ΔTm observed for AZM-1 suggests a stronger or more stable interaction with mTOR in the cellular context, which corroborates the high-affinity binding seen in the KINOMEscan™ assay.
Experimental Protocols
Protocol 1: KINOMEscan™ Competition Binding Assay (Representative)
-
Kinase Preparation: DNA constructs for human kinases are fused with a proprietary tag and expressed in E. coli.
-
Ligand Immobilization: An ATP-competitive, immobilized ligand is bound to a solid support (e.g., beads).
-
Competition Reaction: In the wells of a microtiter plate, the tagged kinase is incubated with the immobilized ligand and the test compound (e.g., AZM-1 at 1 µM). A DMSO control is run in parallel.
-
Binding & Washing: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The beads are washed to remove unbound protein.
-
Elution & Quantification: The amount of kinase bound to the solid support is eluted and quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase detected is compared to the DMSO control. Results are expressed as %Ctrl, where %Ctrl = (test compound signal / DMSO signal) × 100.
Diagram: KINOMEscan™ Experimental Workflow
Caption: Workflow for a competition binding assay like KINOMEscan™.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture & Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM AZM-1) or vehicle (DMSO) for 1-2 hours in a CO₂ incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[15]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation & Western Blot: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Denature the proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-mTOR) and a loading control (e.g., anti-GAPDH), followed by an appropriate HRP-conjugated secondary antibody. Visualize bands using chemiluminescence.
-
Data Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples to generate melt curves and determine the ΔTm.
Diagram: CETSA® Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol 3: Quantitative Phosphoproteomics Workflow
-
Cell Culture and Lysis: Treat cell lines with the inhibitor (e.g., 1 µM AZM-1 for 2 hours) or DMSO. Lyse the cells in a urea-based buffer and quantify protein concentration.
-
Protein Digestion: Reduce cysteine bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using an enzyme like Trypsin overnight.
-
Phosphopeptide Enrichment: Acidify the peptide mixture and enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Iron-IMAC (Immobilized Metal Affinity Chromatography) beads.[18] Wash the beads extensively to remove non-phosphorylated peptides. Elute the bound phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system. The mass spectrometer will perform data-dependent acquisition, fragmenting the most abundant peptide ions to generate MS/MS spectra.[20][24]
-
Data Processing: Process the raw mass spectrometry data using software like MaxQuant. This involves peptide identification, phosphorylation site localization, and label-free quantification (LFQ) of peptide intensities across different samples.
-
Bioinformatic Analysis: Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon inhibitor treatment. Use this list for pathway analysis to understand the broader signaling impact.
Diagram: PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
The comprehensive profiling of kinase inhibitors is a non-negotiable aspect of modern drug discovery. For novel scaffolds like the azetidinyl-morpholine series, an integrated strategy employing biochemical screening, cellular target engagement, and functional phosphoproteomics is essential to build a complete and reliable picture of their selectivity. As demonstrated with our hypothetical inhibitor AZM-1 , this combination of techniques allows for a robust, data-driven assessment that can differentiate a promising lead compound from its alternatives. By understanding the causality behind each experimental choice, researchers can confidently navigate the complexities of the kinome, mitigating risks of off-target toxicity and rationally designing the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. m.youtube.com [m.youtube.com]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 19. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 20. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Pharmacokinetic Comparison: A Guide to Scaffold Selection Between Morpholine and Piperazine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Choice of a Scaffold
In medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's entire pharmacokinetic profile. Among the most utilized six-membered saturated heterocycles, morpholine and piperazine are celebrated as "privileged structures"[1][2]. They appear frequently in approved drugs due to their ability to impart favorable properties.[1][3][4] Morpholine, with its oxygen and nitrogen heteroatoms, is often employed to enhance metabolic stability and solubility.[3][5][6] Piperazine, with its two nitrogen atoms, offers versatile binding properties and multiple points for substitution, making it a cornerstone in building libraries of bioactive compounds.[1][7][8]
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of morpholine and piperazine derivatives. We will dissect their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the causal understanding needed to make strategic scaffold selections during lead optimization.
Physicochemical Foundations of Pharmacokinetic Behavior
The ADME properties of a molecule are fundamentally governed by its physicochemical characteristics. The substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine creates critical differences in basicity (pKa), lipophilicity (LogP), and polarity, which ripple through their pharmacokinetic behavior.
The morpholine ring is generally considered more metabolically stable than piperazine.[9] The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7) compared to piperazine's two nitrogens (pKa₁ ≈ 5.7, pKa₂ ≈ 9.8)[5][10]. This reduced basicity in morpholine can decrease its susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[9] Furthermore, the oxygen atom in morpholine can act as a hydrogen bond acceptor, often improving aqueous solubility and modulating interactions with biological targets.[5][11][12]
| Property | Morpholine | Piperazine | Pharmacokinetic Implication |
| Structure | Tetrahydro-1,4-oxazine | 1,4-Diazacyclohexane | Oxygen in morpholine imparts polarity and reduces nitrogen basicity. Two nitrogens in piperazine offer two sites for substitution and higher basicity. |
| pKa | ~8.7[5] | pKa₁: ~5.35, pKa₂: ~9.73[10] | Lower basicity of morpholine reduces ionization at physiological pH, potentially affecting absorption and reducing susceptibility to certain metabolic pathways. Piperazine's dual pKa values mean it is often protonated in the GI tract. |
| Solubility | High aqueous solubility[5] | Freely soluble in water[13] | Both scaffolds generally enhance the solubility of parent molecules, a key factor for oral absorption and formulation. |
| Metabolic Stability | Generally higher stability[5][9] | More prone to metabolism[14][15] | Morpholine's oxygen atom deactivates the ring towards oxidative metabolism. Piperazine's two nitrogens are sites for metabolic attack. |
Comparative ADME Profile: Morpholine vs. Piperazine
Absorption
The goal of oral drug design is to achieve adequate bioavailability. Both morpholine and piperazine are frequently incorporated into molecules to improve this parameter.[4][5][8]
-
Morpholine Derivatives: The inclusion of a morpholine ring often improves aqueous solubility, which is beneficial for dissolution in the gastrointestinal tract.[5] Its moderate basicity ensures that a significant fraction of the molecule remains un-ionized at intestinal pH, facilitating passive diffusion across the gut wall. Many morpholine-containing drugs demonstrate good oral absorption.[3]
-
Piperazine Derivatives: Piperazine is also used to enhance solubility and bioavailability.[4][8] However, its higher basicity means that piperazine-containing compounds are more likely to be protonated in the stomach and upper intestine. While this can aid dissolution, it may slow membrane permeation. Despite this, many piperazine drugs are rapidly absorbed from the GI tract.[13][16] Some piperazine derivatives have been shown to be P-glycoprotein (P-gp) inhibitors, which can enhance the absorption of co-administered drugs that are P-gp substrates.[17]
Distribution
Once absorbed, a drug's distribution to its target tissues is critical for efficacy.
-
Morpholine Derivatives: The polarity imparted by the oxygen atom can influence distribution. Morpholine-containing compounds often exhibit favorable distribution profiles and can be tailored to achieve central nervous system (CNS) penetration.[11][12] The ring's ability to modulate PK/PD properties is a key reason for its use in CNS drug discovery, where it helps balance the lipophilicity required to cross the blood-brain barrier (BBB) with the necessary aqueous solubility.[12][18]
-
Piperazine Derivatives: The piperazine scaffold is a versatile tool for modulating distribution. Its two nitrogen atoms can be substituted to fine-tune lipophilicity and target engagement.[7] This versatility is exploited in drugs targeting both peripheral tissues and the CNS, such as antipsychotics and antidepressants.[7]
Metabolism: The Core Divergence
Metabolism is where the most significant pharmacokinetic differences between morpholine and piperazine derivatives become apparent. A drug's metabolic fate determines its half-life and potential for drug-drug interactions.
-
Morpholine Derivatives: As a general rule, the morpholine ring is more resistant to metabolic degradation than piperazine.[9] The electron-withdrawing effect of the ether oxygen reduces the electron density on adjacent carbons, making them less susceptible to CYP-mediated oxidation.[9] However, it is not metabolically inert. Common pathways include:
-
Oxidation of the carbon adjacent to the oxygen.
-
N-dealkylation , particularly if the substituent is small.
-
Ring opening following oxidation. For many morpholine-containing drugs, metabolism is primarily driven by CYP3A4.[5]
-
-
Piperazine Derivatives: The piperazine ring is significantly more susceptible to metabolism, often at multiple sites. This can lead to more rapid clearance and a greater potential for the formation of active or toxic metabolites.[19] Key metabolic pathways include:
-
N-dealkylation: A very common pathway, often occurring at both nitrogen atoms.
-
Oxidation: Can occur at the carbon atoms of the ring, leading to lactam formation.
-
Aromatic hydroxylation: Of aryl substituents attached to the nitrogens. A wide range of CYP enzymes can be involved, including CYP3A4, CYP2D6, CYP1A2, and CYP2C19.[14][15][20] Piperazine derivatives have also been shown to be potent inhibitors of various CYP isoenzymes, creating a potential for significant drug-drug interactions.[14][15]
-
Caption: Comparative metabolic pathways for morpholine and piperazine derivatives.
Excretion
The final step, excretion, is heavily influenced by the extent of metabolism.
-
Morpholine Derivatives: Due to their greater metabolic stability, a higher fraction of a morpholine-containing drug may be excreted unchanged. For those that are metabolized, the resulting metabolites are typically eliminated via both renal and fecal routes. An analysis of FDA-approved morpholine drugs from 2013-2023 found that the majority were excreted via feces.[5]
-
Piperazine Derivatives: Piperazine itself is rapidly absorbed and excreted, primarily in the urine.[13][16] For its derivatives, extensive metabolism often leads to the formation of more polar metabolites that are readily excreted by the kidneys.[7] For example, a key metabolite of N-Benzylpiperazine (BZP) is p-Hydroxy-BZP, which is largely excreted in urine, with about 50% as a glucuronide conjugate.[21]
Case Studies: Pharmacokinetics of Approved Drugs
The theoretical differences are clearly illustrated by the pharmacokinetic parameters of marketed drugs.
| Drug (Scaffold) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Primary Metabolism | Primary Excretion |
| Gefitinib (Morpholine) | 3-7 | ~41 | ~59 | CYP3A4, CYP2D6 | Feces (>90%) |
| Linezolid (Morpholine) | 1-2 | 4.5-5.5 | ~100 | Non-enzymatic oxidation | Urine (~80-85%) |
| Imatinib (Piperazine) | 2-4 | ~18 | ~98 | CYP3A4 | Feces (~81%) |
| Aripiprazole (Piperazine) | 3-5 | ~75 (parent), ~94 (metabolite) | ~87 | CYP3A4, CYP2D6 | Feces (~55%), Urine (~25%) |
Data compiled from publicly available drug information sources.
Experimental Protocols for Pharmacokinetic Assessment
To provide trustworthy and reproducible data, standardized in vitro assays are essential. The following protocols are foundational for comparing the metabolic stability and absorption potential of new chemical entities.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay directly assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. By incubating the compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of its disappearance. A compound that is rapidly metabolized will have a low percentage remaining and a high intrinsic clearance, signaling potential for poor in vivo stability. This is a crucial first screen to identify metabolic liabilities associated with a scaffold.
Caption: Experimental workflow for the HLM metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer and store on ice.
-
Prepare a 1 mM stock solution of the test compound (and positive controls like Verapamil or Testosterone) in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding phosphate buffer (100 mM, pH 7.4) and Human Liver Microsomes (final concentration 0.5 mg/mL) to a microcentrifuge tube.
-
-
Incubation:
-
Pre-warm the HLM/buffer mixture at 37°C for 5 minutes in a shaking water bath.
-
Spike the test compound into the mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH stock solution to a final concentration of 1 mM. The time of this addition is T=0.
-
Incubate the reaction at 37°C.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile fortified with an analytical internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope (k) of the linear regression line.
-
Calculate the in vitro half-life: t½ = -0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of HLM protein)
-
Protocol: Caco-2 Permeability Assay
Causality: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in vivo drug absorption. By measuring the rate of a compound's transport from the apical (intestinal lumen) to the basolateral (blood) side, we can classify it as having low, medium, or high permeability. This helps predict oral bioavailability and identify if a compound is a substrate for efflux transporters like P-gp.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
-
Assay Procedure (A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4).
-
Prepare the dosing solution by dissolving the test compound (e.g., 10 µM) in HBSS. Include a low-permeability marker (e.g., Lucifer Yellow) to check monolayer integrity during the assay.
-
Add the dosing solution to the apical (A) chamber of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Analyze the concentration of Lucifer Yellow using a fluorescence plate reader to confirm monolayer integrity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).
-
-
Conclusion and Strategic Recommendations
The choice between a morpholine and a piperazine scaffold is a nuanced decision that must be guided by the specific goals of a drug discovery program.
-
Choose Morpholine when:
-
Metabolic stability is a primary concern. The inherent stability of the morpholine ring can help achieve a longer half-life and reduce the risk of complex metabolic profiles.[5][9]
-
Improved aqueous solubility is needed. The polar ether oxygen often enhances solubility, which can improve both bioavailability and formulation properties.[5][11]
-
Modulating PK/PD for CNS targets is the goal. Morpholine provides a good balance of properties for achieving BBB penetration.[12][18]
-
-
Choose Piperazine when:
-
Structural diversity and multiple points for substitution are required. The two nitrogen atoms provide handles for building out complex molecules and exploring structure-activity relationships (SAR).[1][7]
-
Strong target interactions via hydrogen bonding are desired. The two basic nitrogens can act as key pharmacophoric elements.[8]
-
A well-understood metabolic pathway is acceptable. While more metabolically labile, the metabolic pathways of piperazine are well-documented, allowing for proactive design to block or slow metabolism (e.g., through strategic substitution).
-
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding the fundamental pharmacokinetic differences driven by their distinct structures, drug development professionals can make more informed, data-driven decisions, accelerating the journey from a promising lead to a successful clinical candidate.
References
- 1. scispace.com [scispace.com]
- 2. Piperazine and Morpholine: SyntheticpPreview and pharmaceutical applications | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biosynce.com [biosynce.com]
- 17. mdpi.com [mdpi.com]
- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
